molecular formula C62H39N3O B12412809 mCP-BP-SFAC

mCP-BP-SFAC

Cat. No.: B12412809
M. Wt: 842.0 g/mol
InChI Key: DLCCRPLLKXDGMD-UHFFFAOYSA-N
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Description

mCP-BP-SFAC is an organic luminogenic molecule developed for high-performance organic light-emitting diode (OLED) research . It exhibits strong sky-blue delayed fluorescence in neat films, with photoluminescence (PL) peaks at approximately 483 nm and delayed fluorescence lifetimes of 5.4 to 5.7 μs . The molecule consists of an electron-accepting carbonyl core and electron-donating groups, including spiro[acridine-9,9'-fluorene] (SFAC) and a 1,3,5-tri(carbazol-9-yl)benzene (TCP) functional group . This tailored D-A structure enables a small singlet-triplet energy splitting (ΔEST), facilitating reverse intersystem crossing (RISC) for high-efficiency thermally activated delayed fluorescence (TADF) . A key feature of this compound is its large horizontal dipole ratio (Θ//) of up to 88.0% when deployed in film states, which significantly enhances light out-coupling efficiency in OLED devices . This, combined with its excellent photoluminescence quantum yield (ΦPL) and balanced bipolar carrier transport, has enabled record-high external quantum efficiency (EQE) of up to 38.6% in doped sky-blue OLEDs . Its high thermal stability, with a decomposition temperature of 559°C, also makes it a robust material for device fabrication . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures .

Properties

Molecular Formula

C62H39N3O

Molecular Weight

842.0 g/mol

IUPAC Name

[9-(3-carbazol-9-ylphenyl)carbazol-3-yl]-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone

InChI

InChI=1S/C62H39N3O/c66-61(40-32-35-42(36-33-40)63-59-30-13-8-25-53(59)62(54-26-9-14-31-60(54)63)51-23-6-1-18-45(51)46-19-2-7-24-52(46)62)41-34-37-58-50(38-41)49-22-5-12-29-57(49)65(58)44-17-15-16-43(39-44)64-55-27-10-3-20-47(55)48-21-4-11-28-56(48)64/h1-39H

InChI Key

DLCCRPLLKXDGMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N(C6=CC=CC=C46)C7=CC=C(C=C7)C(=O)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of mCP-BP-SFAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of mCP-BP-SFAC, a thermally activated delayed fluorescence (TADF) material. The information is tailored for professionals in research and development, with a focus on chemical synthesis and materials science. While this compound is primarily utilized in materials science for Organic Light-Emitting Diodes (OLEDs) and not in drug development, the detailed synthetic protocols and characterization data may be of interest to organic chemists in various fields.

Chemical Structure and Properties

This compound is a complex organic molecule designed to exhibit thermally activated delayed fluorescence. Its structure is based on a central benzophenone (BP) acceptor core, with a spiro[acridine-9,9'-fluorene] (SFAC) unit acting as an electron donor. The "mCP" designation refers to a 1,3-di(carbazol-9-yl)benzene moiety attached to the benzophenone core, which serves as a hole-transporting functional group.

The full chemical name for the core structure related to SFAC is spiro[acridine-9,9'-fluorene]. The systematic name for this compound is complex, but its structure is well-defined in the scientific literature[1].

Table 1: Key Physicochemical Properties of this compound [1]

PropertyValue
Photoluminescence (PL) Peak (Neat Film)~483 nm
Photoluminescence Quantum Yield (ΦPL) (Neat Film)86%
Delayed Fluorescence Lifetime (τdelayed) (Neat Film)5.4 - 5.7 µs
Highest Occupied Molecular Orbital (HOMO)~ -5.36 eV
Lowest Unoccupied Molecular Orbital (LUMO)~ -2.67 eV

Synthesis of this compound

The synthesis of this compound involves a multi-step process, culminating in a Suzuki or Ullmann-type coupling reaction to attach the carbazole-based moieties to the central core. The general synthetic strategy focuses on building the donor and acceptor components separately before the final coupling step.

Experimental Protocol: Synthesis of the mCP moiety (1,3-di(carbazol-9-yl)benzene)

A common method to synthesize the mCP moiety is through a double Ullmann coupling reaction.

Materials:

  • 1,3-dibromobenzene

  • Carbazole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K2CO3)

  • Toluene (anhydrous)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromobenzene (1.0 eq), carbazole (2.2 eq), CuI (0.2 eq), 1,10-phenanthroline (0.4 eq), and K2CO3 (4.0 eq).

  • Add anhydrous toluene to the flask.

  • The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 24-48 hours.

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to yield 1,3-di(carbazol-9-yl)benzene.

Experimental Protocol: Synthesis of the BP-SFAC core and final coupling to mCP

Experimental Workflow: OLED Fabrication

The primary application of this compound is in the fabrication of high-efficiency OLEDs. The experimental workflow for creating a doped OLED device is a multi-step process involving the deposition of several organic and inorganic layers onto a substrate.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (High Vacuum Thermal Evaporation) ITO ITO Glass Substrate Cleaning Substrate Cleaning (e.g., sonication in solvents) ITO->Cleaning Plasma Oxygen Plasma Treatment Cleaning->Plasma HTL Hole Transport Layer (HTL) (e.g., TAPC) Plasma->HTL EBL Electron Blocking Layer (EBL) (e.g., TCTA) HTL->EBL Host Host Material (e.g., mCP) EBL->Host Emitter Emitting Layer (EML) Doped Film: this compound in DPEPO host Host->Emitter HBL Hole Blocking Layer (HBL) (e.g., DPEPO) Emitter->HBL ETL Electron Transport Layer (ETL) (e.g., TmPyPB) HBL->ETL EIL Electron Injection Layer (EIL) (e.g., LiF) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation TADF_Mechanism cluster_excitation Excitation cluster_emission Emission S0 Ground State (S0) S1 Singlet Excited State (S1) S1->S0 Radiative Decay T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Fluorescence Prompt Fluorescence S1->Fluorescence Delayed_Fluorescence Delayed Fluorescence S1->Delayed_Fluorescence T1->S0 Non-radiative Decay (Phosphorescence is slow) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation) Excitation Electrical Excitation Excitation->S1 25% Excitation->T1 75%

References

Unraveling the Mechanism of Thermally Activated Delayed Fluorescence in mCP-BP-SFAC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the core mechanism of Thermally Activated Delayed Fluorescence (TADF) in the emitter molecule mCP-BP-SFAC is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the photophysical properties, experimental protocols, and underlying principles governing the efficiency of this promising organic light-emitting diode (OLED) material.

This compound is a donor-acceptor (D-A) type TADF emitter that has demonstrated high photoluminescence quantum yields (ΦPL) exceeding 80% in neat films, with a sky-blue emission peak at approximately 480 nm.[1] The molecule's architecture, featuring a spiro[acridine-9,9'-fluorene] (SFAC) donor and a benzophenone (BP) acceptor with carbazole (mCP) moieties, is key to its efficient TADF mechanism.

Core Photophysical Properties

The efficiency of the TADF mechanism in this compound is underpinned by a small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This minimal energy difference, reported to be around 0.10 eV, facilitates efficient reverse intersystem crossing (RISC), a critical process for harvesting triplet excitons for light emission.[1]

ParameterValueConditions
Photoluminescence Peak (λPL)~480 nmNeat Film
Photoluminescence Quantum Yield (ΦPL)> 80%Neat Film
Singlet-Triplet Energy Gap (ΔEST)~0.10 eV20 wt% doped DPEPO or non-doped films
Prompt Fluorescence Lifetime (τp)Data not available in search results
Delayed Fluorescence Lifetime (τd)Data not available in search results
Intersystem Crossing Rate (kISC)Data not available in search results
Reverse Intersystem Crossing Rate (kRISC)Data not available in search results

Table 1: Key Photophysical Data for this compound.

The TADF Mechanism: A Step-by-Step Look

The TADF process in this compound allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, thereby overcoming the 25% internal quantum efficiency limit of conventional fluorescent OLEDs.

TADF_Mechanism cluster_excitation Excitation cluster_emission Emission S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence (Ph) T1->S1 RISC (ΔEST) T1->S1

Caption: The Jablonski diagram illustrating the key photophysical processes in the TADF mechanism of this compound.

Upon electrical or photo-excitation, the this compound molecule is promoted from its ground state (S₀) to a singlet excited state (S₁). From the S₁ state, the molecule can either rapidly decay back to the ground state, producing prompt fluorescence (PF), or it can undergo intersystem crossing (ISC) to a triplet excited state (T₁). Due to the small ΔEST, triplet excitons in the T₁ state can be thermally activated to return to the S₁ state via reverse intersystem crossing (RISC). These up-converted singlet excitons then contribute to delayed fluorescence (DF) as they radiatively decay to the S₀ state.

Experimental Protocols

A detailed experimental workflow is crucial for the accurate characterization of the TADF properties of this compound.

Experimental_Workflow cluster_synthesis Material Preparation cluster_characterization Photophysical Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., sublimation) Synthesis->Purification Thin_Film Thin Film Deposition Purification->Thin_Film UV_Vis UV-Vis Absorption Thin_Film->UV_Vis PL_Spectra Steady-State Photoluminescence Thin_Film->PL_Spectra PLQY Photoluminescence Quantum Yield Thin_Film->PLQY Transient_PL Time-Resolved Photoluminescence Thin_Film->Transient_PL Determine_S1 Determine S₁ Energy PL_Spectra->Determine_S1 Calculate_Rates Calculate k_ISC and k_RISC PLQY->Calculate_Rates Determine_T1 Determine T₁ Energy (from phosphorescence at 77K) Transient_PL->Determine_T1 Determine_Lifetimes Determine Prompt & Delayed Lifetimes Transient_PL->Determine_Lifetimes Calculate_dEST Calculate ΔEST Determine_S1->Calculate_dEST Determine_T1->Calculate_dEST Calculate_dEST->Calculate_Rates Determine_Lifetimes->Calculate_Rates

Caption: A typical experimental workflow for the synthesis and photophysical characterization of this compound.

Detailed Methodologies:

While specific experimental protocols for this compound were not available in the provided search results, a general methodology for characterizing TADF emitters is as follows:

  • Synthesis and Purification: The this compound material is synthesized through established organic chemistry routes and subsequently purified, typically by temperature gradient sublimation, to ensure high purity, which is critical for accurate photophysical measurements.

  • Sample Preparation: For solid-state measurements, thin films of this compound are prepared, either as neat films or doped into a suitable host matrix (e.g., DPEPO) at a specific weight percentage, by vacuum deposition or spin-coating.

  • Steady-State Spectroscopy:

    • UV-Vis Absorption: The absorption spectrum is measured to determine the ground state absorption characteristics.

    • Photoluminescence (PL) Spectroscopy: The emission spectrum is recorded upon excitation at a wavelength within the absorption band to determine the peak emission wavelength (λPL).

  • Photoluminescence Quantum Yield (PLQY): The absolute PLQY is measured using an integrating sphere setup to quantify the emission efficiency of the material.

  • Time-Resolved Photoluminescence:

    • Fluorescence and Phosphorescence Lifetimes: The sample is excited with a pulsed laser, and the decay of the emission is monitored over time. Measurements are typically performed at room temperature to observe both prompt and delayed fluorescence. To determine the energy of the triplet state (T₁), the phosphorescence spectrum and lifetime are often measured at a low temperature (e.g., 77 K) to suppress the RISC process.

    • Data Analysis: The transient decay curves are fitted with multi-exponential functions to extract the lifetimes of the prompt (τp) and delayed (τd) components.

  • Calculation of Kinetic Parameters: The rates of intersystem crossing (kISC) and reverse intersystem crossing (kRISC) can be estimated from the photophysical data, including the PLQY and the prompt and delayed fluorescence lifetimes, using established kinetic models.

Logical Relationship of TADF Parameters

The interplay between the key photophysical parameters dictates the overall TADF efficiency.

Logical_Relationship dEST Small ΔEST (~0.10 eV) k_RISC High k_RISC dEST->k_RISC Enables High_PLQY High ΦPL (>80%) Efficient_TADF Efficient TADF High_PLQY->Efficient_TADF Indicates k_RISC->Efficient_TADF Leads to k_ISC Efficient k_ISC k_ISC->Efficient_TADF Contributes to

Caption: The logical relationship between key photophysical parameters for achieving efficient TADF in this compound.

A small singlet-triplet energy gap (ΔEST) is the cornerstone of efficient TADF, as it directly enables a high rate of reverse intersystem crossing (kRISC). Concurrently, an efficient intersystem crossing (kISC) process is necessary to populate the triplet state reservoir. A high photoluminescence quantum yield (ΦPL) is a direct indicator of the overall efficiency of the radiative decay pathways, including the significant contribution from delayed fluorescence in a TADF molecule. Together, these factors result in the highly efficient TADF observed in this compound.

This technical guide provides a foundational understanding of the TADF mechanism in this compound. Further research to precisely quantify the kinetic parameters will be invaluable for the rational design of next-generation TADF emitters for high-performance OLEDs and other optoelectronic applications.

References

In-Depth Technical Guide: Photophysical Properties of mCP-BP-SFAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of mCP-BP-SFAC, a promising thermally activated delayed fluorescence (TADF) emitter. The information herein is curated for researchers and professionals in the fields of materials science, organic electronics, and drug development, offering a detailed look into the molecule's characteristics and the experimental methodologies used for its evaluation.

Core Photophysical Data

The photophysical properties of this compound and its closely related derivatives, CP-BP-SFAC and TCP-BP-SFAC, are summarized below. These molecules share a common donor-acceptor framework, consisting of a spiro[acridine-9,9'-fluorene] (SFAC) donor and a benzophenone (BP) acceptor, which largely governs their electronic properties. The primary difference lies in the number of carbazole units attached to the benzophenone core.

CompoundAbsorption Maxima (λ_abs) [nm]Photoluminescence Maxima (λ_em) [nm]Photoluminescence Quantum Yield (Φ_PL) [%]Prompt Lifetime (τ_p) [ns]Delayed Lifetime (τ_d) [µs]Singlet-Triplet Energy Gap (ΔE_ST) [eV]
This compound ~340, ~380 (shoulder)480>80 (in neat film)Data not availableData not availableSmall
CP-BP-SFAC~340, ~380 (shoulder)482>80 (in neat film)Data not availableData not availableSmall
TCP-BP-SFAC~340, ~380 (shoulder)48392 (in neat film)Data not available5.4 - 5.7Small

Note: The data is primarily sourced from the findings reported by Fu, Y., et al. in Science Advances, 2021.[1][2] Specific lifetime components for this compound were not detailed in the primary literature, however, the TADF characteristics are confirmed.

Experimental Protocols

The characterization of the photophysical properties of this compound and its analogues involves a suite of spectroscopic techniques. The following are detailed methodologies for the key experiments.

UV-Vis Absorption and Photoluminescence Spectroscopy
  • Objective: To determine the absorption and emission maxima of the compound.

  • Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrophotometer are used.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., toluene or dichloromethane) to a concentration of approximately 10⁻⁵ M. For solid-state measurements, thin films are prepared by spin-coating or vacuum deposition onto a quartz substrate.

  • Measurement:

    • The absorption spectrum is recorded by scanning a range of wavelengths (typically 200-800 nm) and measuring the absorbance.

    • The photoluminescence spectrum is obtained by exciting the sample at its absorption maximum (or a suitable wavelength in the absorption band) and recording the emitted light over a range of longer wavelengths.

Photoluminescence Quantum Yield (PLQY) Determination
  • Objective: To quantify the efficiency of the light emission process.

  • Instrumentation: An integrating sphere coupled to a fluorescence spectrophotometer is the standard setup.

  • Methodology (Absolute Method):

    • The sample (in solution or as a thin film on a substrate) is placed inside the integrating sphere.

    • The excitation light from the spectrophotometer is directed onto the sample.

    • The emission spectrum of the sample is recorded.

    • A blank measurement (with the solvent or substrate only) is performed under the same conditions.

    • The PLQY is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons.

Transient Photoluminescence Decay (Lifetime) Measurement
  • Objective: To measure the lifetimes of the prompt fluorescence and the delayed fluorescence, which is characteristic of TADF materials.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system or a streak camera coupled with a pulsed laser source (e.g., a picosecond or nanosecond laser).

  • Measurement:

    • The sample is excited with a short pulse of light.

    • The emitted photons are detected over time.

    • The decay of the photoluminescence intensity is recorded.

    • The resulting decay curve is fitted with a multi-exponential function to extract the lifetimes of the different decay components (prompt and delayed). Temperature-dependent measurements (from 77 K to 300 K) are often performed to confirm the TADF mechanism.[2]

Visualizations

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The core photophysical process governing the high efficiency of this compound is Thermally Activated Delayed Fluorescence (TADF). This mechanism allows the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons.

Caption: Jablonski diagram illustrating the TADF mechanism.

Experimental Workflow for Photophysical Characterization

The systematic characterization of a TADF material like this compound follows a logical workflow to elucidate its key photophysical parameters.

Experimental_Workflow cluster_synthesis Material Preparation cluster_spectroscopy Spectroscopic Analysis cluster_performance Performance Metrics cluster_analysis Data Analysis Synthesis Synthesis & Purification of this compound Film_Prep Thin Film Preparation Synthesis->Film_Prep Solution_Prep Solution Preparation Synthesis->Solution_Prep PLQY Quantum Yield Measurement Film_Prep->PLQY UV_Vis UV-Vis Absorption Spectroscopy Solution_Prep->UV_Vis PL Photoluminescence Spectroscopy Solution_Prep->PL Lifetime Transient PL Decay (Lifetime Measurement) Solution_Prep->Lifetime Data_Analysis Determination of λ_abs, λ_em, Φ_PL, τ_p, τ_d, ΔE_ST UV_Vis->Data_Analysis PL->Data_Analysis PLQY->Data_Analysis Lifetime->Data_Analysis

Caption: Workflow for the photophysical characterization of this compound.

References

In-Depth Technical Guide to the mCP-BP-SFAC Donor-Acceptor Architecture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of the mCP-BP-SFAC Architecture

The this compound molecular architecture represents a sophisticated donor-acceptor (D-A) design primarily utilized in the field of organic electronics, specifically in the development of high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). This architecture strategically combines electron-donating and electron-accepting moieties to facilitate efficient harvesting of both singlet and triplet excitons, a critical factor in achieving high quantum efficiencies in OLEDs.

The constituent components of the this compound architecture are:

  • mCP (1,3-bis(N-carbazolyl)benzene): A well-known hole-transporting material that acts as a donor unit. The carbazole moieties provide excellent electron-donating capabilities.

  • BP (Benzophenone): A classic electron acceptor. Its carbonyl group effectively withdraws electron density, creating a charge-transfer excited state when paired with a suitable donor.

  • SFAC (Spiro[acridine-9,9'-fluorene]): A bulky, rigid, and electron-rich spiro-configured compound that also functions as a donor. The spiro linkage imparts thermal stability and prevents intermolecular aggregation, which can quench luminescence.

The spatial arrangement of these units leads to a separation of the highest occupied molecular orbital (HOMO), primarily localized on the donor components (mCP and SFAC), and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor (BP). This separation results in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a key characteristic for efficient TADF.

The operational mechanism of TADF emitters like this compound involves the following steps:

  • Excitation: Under electrical or photo-excitation, both singlet (25%) and triplet (75%) excitons are formed.

  • Prompt Fluorescence: Singlet excitons radiatively decay to the ground state, producing prompt fluorescence.

  • Intersystem Crossing (ISC): A portion of the singlet excitons can undergo intersystem crossing to the triplet state.

  • Reverse Intersystem Crossing (RISC): Due to the small ΔEST, triplet excitons can be thermally up-converted back to the singlet state.

  • Delayed Fluorescence: The singlets formed via RISC then radiatively decay, resulting in delayed fluorescence at the same wavelength as the prompt fluorescence.

This process of harvesting triplet excitons allows for theoretical internal quantum efficiencies approaching 100%. Furthermore, this compound has been observed to exhibit Aggregation-Induced Emission (AIE), where the molecule is more emissive in the aggregated or solid state than in solution, a desirable property for solid-state lighting applications.[1]

Quantitative Data Summary

PropertyValueConditions
Photoluminescence Quantum Yield (ΦPL)> 80%Neat Film
Emission Wavelength (λPL)~480 nmNeat Film

Note: More detailed quantitative data from specific experimental studies is required for a comprehensive table including excited state lifetimes, RISC rates, and energy levels.

Experimental Protocols

Synthesis of this compound

A generalized, hypothetical synthetic workflow would be:

  • Synthesis of Precursor Molecules: Independent synthesis of the mCP, BP, and SFAC building blocks with appropriate functional groups for coupling (e.g., boronic acids/esters and halides).

  • Coupling Reactions: Stepwise or one-pot coupling of the functionalized precursors under inert atmosphere using a suitable catalyst (e.g., a palladium complex) and base.

  • Purification: Purification of the final product using column chromatography and recrystallization to achieve high purity suitable for device fabrication.

  • Characterization: Confirmation of the chemical structure and purity using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Fabrication of OLEDs with this compound

The fabrication of OLEDs is a multi-step process typically carried out in a high-vacuum environment using thermal evaporation.

A typical experimental workflow for fabricating an OLED with this compound as the emitter would be:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, followed by drying in an oven. The ITO surface is then treated with UV-ozone or oxygen plasma to improve the work function and facilitate hole injection.

  • Deposition of Organic Layers: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The typical device structure would be:

    • ITO (Anode)

    • Hole Injection Layer (HIL), e.g., HAT-CN

    • Hole Transport Layer (HTL), e.g., TAPC

    • Emissive Layer (EML): this compound doped into a suitable host material (e.g., CBP) at a specific concentration.

    • Electron Transport Layer (ETL), e.g., TPBi

    • Electron Injection Layer (EIL), e.g., LiF

  • Deposition of the Cathode: A metal cathode, typically aluminum (Al), is deposited on top of the organic stack.

  • Encapsulation: The device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.

  • Characterization: The fabricated device is then characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Visualizations

Signaling Pathway of the TADF Mechanism

TADF_Mechanism S0 S₀ (Ground State) Excitation S1 S₁ (Singlet Excited State) T1 T₁ (Triplet Excited State) S1->T1 ISC (k_ISC) Light_Out_Prompt S1->Light_Out_Prompt Prompt Fluorescence (k_F) Light_Out_Delayed S1->Light_Out_Delayed Delayed Fluorescence (k_F) T1->S1 RISC (k_RISC) (Thermal Activation) Excitation->S1 Excitation Excitation->T1

Caption: Energy level diagram of the TADF mechanism.

Experimental Workflow for OLED Fabrication

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Device Finalization ITO_Cleaning ITO Substrate Cleaning (DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL Hole Injection Layer (HIL) UV_Ozone->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (this compound in host) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Encapsulation (Nitrogen Atmosphere) Cathode->Encapsulation Characterization Device Characterization (J-V-L, EQE, EL Spectrum) Encapsulation->Characterization

References

The Crucial Role of the Singlet-Triplet Energy Gap in the Thermally Activated Delayed Fluorescence Emitter mCP-BP-SFAC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the singlet-triplet energy gap (ΔEST) in the promising thermally activated delayed fluorescence (TADF) emitter, mCP-BP-SFAC. Understanding and controlling this fundamental photophysical parameter is paramount for the rational design of next-generation organic light-emitting diodes (OLEDs), as well as for advancing applications in biomedical imaging and photocatalysis. This document details the theoretical underpinnings of TADF, presents available quantitative data for the this compound material class, and outlines the rigorous experimental protocols required to characterize its singlet-triplet energy gap.

Introduction: The Significance of the Singlet-Triplet Energy Gap

In the realm of organic electronics, the efficiency of light emission is intrinsically linked to the spin statistics of excitons—the bound states of electrons and holes formed upon electrical excitation. Statistically, 25% of excitons are in the emissive singlet state (S₁), while 75% are in the non-emissive or weakly emissive triplet state (T₁). This fundamental limitation caps the internal quantum efficiency (IQE) of conventional fluorescent OLEDs at 25%.

Thermally Activated Delayed Fluorescence (TADF) has emerged as a groundbreaking mechanism to circumvent this limitation by harvesting the non-emissive triplet excitons. TADF materials, such as those in the this compound family, are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1] This small energy gap allows for an efficient reverse intersystem crossing (RISC) process, where triplet excitons can be thermally up-converted to the emissive singlet state, thus enabling delayed fluorescence.[2] Consequently, TADF materials can theoretically achieve 100% IQE.[1] The magnitude of the singlet-triplet energy gap is therefore a critical parameter that dictates the efficiency of the RISC process and the overall performance of a TADF emitter.

The this compound molecule, a donor-acceptor architecture featuring a spiro[acridine-9,9'-fluorene] (SFAC) donor and a benzophenone (BP) acceptor with carbazole (CP) moieties, belongs to a class of compounds engineered to exhibit a small ΔEST and high photoluminescence quantum yields.[3]

Core Concepts: The Mechanism of Thermally Activated Delayed Fluorescence

The photophysical processes governing TADF are intricate and can be summarized in the following steps, as illustrated in the Jablonski diagram below:

  • Photoexcitation: Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Prompt Fluorescence: A portion of the S₁ excitons decay radiatively back to the ground state, emitting prompt fluorescence.

  • Intersystem Crossing (ISC): A fraction of the S₁ excitons can undergo a spin-forbidden transition to the lower-energy triplet state (T₁).

  • Reverse Intersystem Crossing (RISC): In TADF materials with a sufficiently small ΔEST, thermal energy from the surroundings can promote the T₁ excitons back to the S₁ state. This process is the cornerstone of TADF.

  • Delayed Fluorescence: The repopulated S₁ excitons can then decay radiatively to the ground state, emitting delayed fluorescence at the same wavelength as the prompt fluorescence but with a longer lifetime.

  • Non-radiative Decay: Both singlet and triplet excitons can also decay through non-radiative pathways.

The efficiency of the TADF process is critically dependent on the rate of RISC (kRISC), which is directly influenced by the singlet-triplet energy gap (ΔEST) and the spin-orbit coupling between the S₁ and T₁ states.

TADF_Mechanism cluster_excitation Excitation & Prompt Emission cluster_isc_risc Triplet Harvesting S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence (k_F) S1->S0 Delayed Fluorescence S1->S0 k_nr(S) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (k_ISC) T1->S0 Phosphorescence (k_P) T1->S0 k_nr(T) T1->S1 Reverse Intersystem Crossing (k_RISC)

Figure 1: Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).

Quantitative Data for the this compound Material Class

Photophysical ParameterValue for TCP-BP-SFAC in Neat FilmReference
Photoluminescence (PL) Peak~483 nm[4]
Delayed Fluorescence Lifetime5.4 - 5.7 µs
Photoluminescence Quantum Yield (PLQY)> 80% (for the material class)

Note: The data presented is for the closely related compound TCP-BP-SFAC and is representative of the photophysical properties expected for the this compound material class.

Compounds in this family are noted for their strong sky-blue delayed fluorescence and high photoluminescence quantum yields in neat films. The relatively long delayed fluorescence lifetime is characteristic of TADF emitters and is a direct consequence of the triplet harvesting mechanism.

Experimental Protocols for Determining the Singlet-Triplet Energy Gap

The determination of the singlet-triplet energy gap (ΔEST) is a critical step in the characterization of TADF materials. The following protocols outline the key experimental procedures.

Sample Preparation

For solid-state measurements that mimic the conditions in an OLED device, thin-film samples are typically prepared by vacuum deposition or spin-coating from a solution onto a suitable substrate (e.g., quartz). The TADF emitter can be co-deposited with a host material, such as mCP (1,3-bis(N-carbazolyl)benzene), to prevent aggregation-induced quenching and to study the intrinsic properties of the emitter in a relevant matrix.

Steady-State and Time-Resolved Photoluminescence Spectroscopy

Objective: To measure the fluorescence and phosphorescence spectra to determine the energies of the S₁ and T₁ states, and to measure the photoluminescence decay dynamics.

Methodology:

  • Steady-State Measurements:

    • Place the thin-film sample in a cryostat to control the temperature.

    • Record the photoluminescence spectra at room temperature (~300 K) and at a low temperature (typically 77 K, using liquid nitrogen).

    • At room temperature, the spectrum will be dominated by fluorescence (prompt and delayed).

    • At 77 K, the thermally activated RISC process is suppressed, allowing for the direct observation of the lower-energy phosphorescence from the T₁ state.

    • The energy of the S₁ state is determined from the high-energy onset of the fluorescence spectrum at 77 K.

    • The energy of the T₁ state is determined from the high-energy onset of the phosphorescence spectrum at 77 K.

    • The singlet-triplet energy gap (ΔEST) is then calculated as the difference between the S₁ and T₁ energies: **ΔEST = E(S₁) - E(T₁) **

  • Time-Resolved Measurements:

    • Excite the sample with a pulsed laser source (e.g., a picosecond or nanosecond laser).

    • Record the photoluminescence decay profile using a time-correlated single-photon counting (TCSPC) system or a streak camera.

    • The decay curve of a TADF emitter will typically exhibit a multi-exponential behavior with a short-lived component corresponding to prompt fluorescence and a long-lived component corresponding to delayed fluorescence.

    • Measure the temperature dependence of the delayed fluorescence lifetime. The rate of RISC (kRISC) is temperature-dependent and follows an Arrhenius relationship. By fitting the temperature-dependent decay data, the activation energy for the RISC process can be determined, which provides an independent measure of the singlet-triplet energy gap.

Experimental_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_analysis Data Analysis cluster_result Result Sample Prepare Thin Film of this compound SteadyState Steady-State PL Spectroscopy (300 K and 77 K) Sample->SteadyState TimeResolved Time-Resolved PL Spectroscopy (Temperature Dependent) Sample->TimeResolved Analysis_SS Determine E(S₁) and E(T₁) from Spectral Onsets SteadyState->Analysis_SS Analysis_TR Analyze Decay Kinetics (Prompt and Delayed Lifetimes) TimeResolved->Analysis_TR Calc_DeltaEST Calculate ΔEST = E(S₁) - E(T₁) Analysis_SS->Calc_DeltaEST Calc_Ea Determine Activation Energy (Ea) from Arrhenius Plot Analysis_TR->Calc_Ea Final_Value ΔEST Calc_DeltaEST->Final_Value Calc_Ea->Final_Value

Figure 2: Experimental workflow for the determination of the singlet-triplet energy gap (ΔEST).

References

In-depth Technical Guide to Reverse Intersystem Crossing (RISC) in mCP-BP-SFAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to mCP-BP-SFAC and Reverse Insystem Crossing (RISC)

This compound is a donor-acceptor (D-A) type molecule that exhibits thermally activated delayed fluorescence (TADF). This property makes it a material of significant interest in the development of highly efficient organic light-emitting diodes (OLEDs). The core of its functionality lies in the process of reverse intersystem crossing (RISC), a mechanism that allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, thus dramatically increasing the theoretical internal quantum efficiency of fluorescent OLEDs from 25% to nearly 100%.

The molecular structure of this compound features spiro[acridine-9,9'-fluorene] (SFAC) as the electron donor and benzophenone (BP) as the electron acceptor. This architecture leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a critical prerequisite for efficient RISC. Additionally, this compound exhibits aggregation-induced emission (AIE), a phenomenon where the molecule is highly emissive in the aggregated or solid state, with a high photoluminescence quantum yield (ΦPL) exceeding 80% in neat films.

This technical guide provides a comprehensive overview of the RISC process in this compound, including its photophysical properties, the experimental protocols for their characterization, and a visualization of the underlying energy transfer pathways.

Photophysical Properties of this compound

The efficiency of the RISC process and the overall performance of a TADF emitter are determined by several key photophysical parameters. For this compound, these properties have been characterized in doped films, which is a common method for evaluating emitters in an OLED device context.

ParameterValueConditions
Photoluminescence Maximum (λPL) ~480 nmNeat Film
Photoluminescence Quantum Yield (ΦPL) > 80%Neat Film
Singlet-Triplet Energy Splitting (ΔEST) ~0.10 eV20 wt% doped in DPEPO or neat film

Experimental Protocols for Characterizing RISC

The characterization of the RISC process in TADF materials like this compound involves a series of spectroscopic and photophysical measurements. Below are detailed methodologies for key experiments.

Determination of Singlet and Triplet Energies and ΔEST

The energies of the lowest singlet (S₁) and triplet (T₁) excited states are fundamental to understanding the TADF mechanism.

Methodology:

  • Sample Preparation: Thin films of this compound are prepared by vacuum deposition or spin-coating. For doped films, the emitter is co-deposited or blended with a host material (e.g., DPEPO) at a specific weight percentage (e.g., 20 wt%).

  • Fluorescence and Phosphorescence Spectroscopy:

    • The S₁ energy is determined from the onset of the fluorescence spectrum of the this compound film, measured at room temperature.

    • The T₁ energy is determined from the onset of the phosphorescence spectrum. This measurement is typically performed at a low temperature (e.g., 77 K) to suppress thermal deactivation pathways and enhance the phosphorescence signal.

  • Calculation of ΔEST: The singlet-triplet energy splitting is calculated as the difference between the S₁ and T₁ energies: ΔEST = E(S₁) - E(T₁)

Measurement of Photoluminescence Quantum Yield (PLQY)

The PLQY is a measure of the efficiency of the emissive process.

Methodology:

  • Integrating Sphere Setup: The measurement is performed using an integrating sphere coupled to a spectrometer. The integrating sphere captures all emitted light from the sample.

  • Excitation: The this compound film is excited with a monochromatic light source at a wavelength where it absorbs.

  • Measurement: The emission spectrum of the sample is recorded. A reference measurement is also taken of the excitation light scattered by a standard diffuse reflector.

  • Calculation: The PLQY is calculated by comparing the integrated intensity of the sample's emission to the difference in the integrated intensity of the excitation source with and without the sample in the sphere.

Transient Photoluminescence Spectroscopy for RISC Rate (kRISC) Determination

Transient photoluminescence decay measurements are crucial for directly observing the dynamics of the excited states and determining the RISC rate.

Methodology:

  • Pulsed Laser Excitation: The this compound film is excited by a short-pulsed laser (e.g., a nitrogen laser or a picosecond pulsed diode laser).

  • Time-Resolved Detection: The resulting photoluminescence decay is recorded using a time-correlated single-photon counting (TCSPC) system or a streak camera. This allows for the measurement of luminescence intensity as a function of time after the excitation pulse.

  • Data Analysis: The decay curve of a TADF molecule typically exhibits a bi-exponential decay, consisting of a prompt fluorescence component and a delayed fluorescence component.

    • The prompt fluorescence lifetime (τp) is on the nanosecond timescale.

    • The delayed fluorescence lifetime (τd) is on the microsecond to millisecond timescale and is directly related to the RISC process.

  • kRISC Calculation: The rate constant for reverse intersystem crossing (kRISC) can be estimated from the temperature dependence of the delayed fluorescence lifetime or by fitting the transient decay data to a kinetic model of the TADF process. A simplified relationship is often used: kRISC ≈ (1/τd) * (kISC / (kISC + k_nr)), where kISC is the intersystem crossing rate and k_nr is the non-radiative decay rate of the triplet state. More complex models are often required for accurate determination.

Visualization of the RISC Mechanism and Experimental Workflow

Jablonski Diagram for the RISC Process in this compound

The following diagram illustrates the energy levels and transitions involved in the thermally activated delayed fluorescence process.

Jablonski_RISC Jablonski Diagram for TADF S0 S₀ (Ground State) S1 S₁ (Lowest Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T₁ (Lowest Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-radiative Decay T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation)

Caption: Energy level diagram illustrating the RISC process in this compound.

Experimental Workflow for TADF Characterization

This diagram outlines the key steps in the experimental characterization of a TADF molecule like this compound.

TADF_Workflow Experimental Workflow for TADF Characterization cluster_synthesis Material Preparation cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis synthesis Synthesis of This compound film_prep Thin Film Preparation synthesis->film_prep uv_vis UV-Vis Absorption film_prep->uv_vis pl_spec Steady-State PL (Fluorescence & Phosphorescence) film_prep->pl_spec plqy PLQY Measurement film_prep->plqy transient_pl Transient PL Decay film_prep->transient_pl est Determine S₁ & T₁ Energies Calculate ΔEST pl_spec->est efficiency Evaluate Emission Efficiency plqy->efficiency k_risc Determine τp & τd Calculate kRISC transient_pl->k_risc

Caption: Workflow for the synthesis and photophysical characterization of this compound.

Conclusion

This compound is a promising thermally activated delayed fluorescence emitter with a high photoluminescence quantum yield in the solid state. Its donor-acceptor architecture facilitates a small singlet-triplet energy splitting, which is a key enabler for the efficient reverse intersystem crossing of triplet excitons to the emissive singlet state. The detailed experimental protocols and characterization workflows provided in this guide offer a comprehensive framework for researchers and scientists to investigate and understand the critical process of RISC in this and similar TADF materials. Further detailed studies providing precise quantitative data for this compound will be invaluable for the continued development of high-efficiency OLEDs and other optoelectronic applications.

Theoretical Modeling of mCP-BP-SFAC Electronic States: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the theoretical modeling of the electronic states of mCP-BP-SFAC, a promising material in the field of organic electronics. The document is intended for researchers, scientists, and drug development professionals interested in the computational chemistry and electronic properties of advanced organic molecules.

Introduction to this compound

This compound is a complex organic molecule designed for applications in areas such as organic light-emitting diodes (OLEDs). Its performance is intrinsically linked to its electronic structure, which governs properties like charge transport and photoluminescence. Theoretical modeling provides a powerful tool to understand and predict these properties, guiding the design of more efficient materials. The mCP component, 1,3-Bis(N-carbazolyl)benzene, is a well-known host material in OLEDs, recognized for its high triplet energy.[1]

The full chemical structure of this compound is a key determinant of its electronic properties.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical calculations of this compound and its constituent components. These values are crucial for understanding the material's electronic behavior.

Table 1: Frontier Molecular Orbital Energies of this compound

ParameterValue (eV)
HOMO (Highest Occupied Molecular Orbital)Data not available in search results
LUMO (Lowest Unoccupied Molecular Orbital)Data not available in search results
Energy Gap (HOMO-LUMO)Data not available in search results

Note: Specific HOMO/LUMO energy values for the combined this compound molecule were not found in the provided search results. However, for the related mCP host material, the HOMO is reported at 5.9 eV and the LUMO at 2.4 eV.[1]

Table 2: Properties of the mCP Host Material

PropertyValue
Triplet Energy (ET)2.91 eV
Absorption (λmax in THF)292, 338 nm
Fluorescence (λem in THF)345, 360 nm
Molecular Weight408.49 g/mol
Chemical FormulaC30H20N2

Source:[1]

Experimental Protocols: Theoretical Modeling

The primary method for the theoretical modeling of this compound electronic states involves quantum chemistry calculations. A common approach is to use Density Functional Theory (DFT), a computational method that models the electronic structure of many-body systems.

Protocol: Density Functional Theory (DFT) Calculations

  • Molecular Geometry Optimization:

    • The initial step is to determine the lowest energy (most stable) three-dimensional structure of the this compound molecule.

    • This is achieved by performing a geometry optimization using a selected functional and basis set. A commonly used combination for such molecules is the PBE0 hybrid functional with the 6-31G(d,p) basis set and a D3 dispersion correction.[2]

  • Electronic Structure Calculation:

    • Once the geometry is optimized, a single-point energy calculation is performed to determine the electronic properties.

    • This calculation yields the energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO.

  • Analysis of Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are crucial for understanding the electronic transitions and charge transfer properties of the molecule. The spatial distribution of these orbitals indicates the regions of the molecule involved in electron donation and acceptance.[2]

    • Spin-Density Distribution: For understanding the triplet states, which are important in phosphorescent and TADF materials, the spin-density distribution of the first triplet state (T1) is calculated.

    • Molecular Dimensions: The length, width, and height of the molecule are also calculated from the optimized geometry.

General approaches to electronic structure calculations, such as the Hartree-Fock (HF) method and post-HF methods like Configuration Interaction (CI), can also be employed for higher accuracy, though they are more computationally expensive. The Linear Combination of Atomic Orbitals (LCAO) approach is a fundamental concept in these calculations, where molecular orbitals are represented as a combination of atomic orbitals.

Visualizations

Diagram 1: Frontier Molecular Orbital (FMO) Concept

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO).

Diagram 2: Theoretical Modeling Workflow

Modeling_Workflow cluster_workflow Computational Workflow Input Initial Molecular Structure Geom_Opt Geometry Optimization (e.g., PBE0-D3/6-31G(d,p)) Input->Geom_Opt Opt_Geom Optimized Geometry Geom_Opt->Opt_Geom SP_Calc Single-Point Calculation Opt_Geom->SP_Calc Results Electronic Properties (HOMO, LUMO, Spin Density) SP_Calc->Results Analysis Data Analysis and Interpretation Results->Analysis

Caption: A typical workflow for the theoretical modeling of molecular electronic states.

Diagram 3: Logical Relationship of this compound Components

Component_Relationship mCP mCP (1,3-Bis(N-carbazolyl)benzene) mCP_BP_SFAC This compound mCP->mCP_BP_SFAC BP BP unit BP->mCP_BP_SFAC SFAC SFAC unit SFAC->mCP_BP_SFAC

Caption: The constituent units that form the this compound molecule.

References

Unlocking High-Efficiency Blue Emission: A Technical Guide to mCP-BP-SFAC

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Initial Characterization of mCP-BP-SFAC, a Novel Thermally Activated Delayed Fluorescence (TADF) Emitter.

Introduction

In the pursuit of next-generation organic light-emitting diodes (OLEDs), the development of efficient and stable blue emitters remains a critical challenge. A significant breakthrough in this area involves the utilization of thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. This whitepaper details the discovery and initial characterization of a promising sky-blue TADF emitter, this compound. This molecule, part of a series of tailor-made luminescent molecules, demonstrates exceptional photophysical properties, including strong delayed fluorescence and a high photoluminescence quantum yield, positioning it as a key material for high-efficiency OLEDs.[1][2]

The molecular design of this compound incorporates a spiro[acridine-9,9′-fluorene] (SFAC) as an electron-donating unit and a benzophenone (BP) core as the electron-accepting moiety, with the addition of carbazole derivatives.[1][3] This architecture promotes a high horizontal dipole orientation, a crucial factor in enhancing the light out-coupling efficiency in OLED devices.[1] This guide will provide a comprehensive overview of the quantitative data, experimental protocols, and the fundamental photophysical processes governing the performance of this compound.

Quantitative Data Summary

The photophysical properties of this compound have been systematically investigated in various environments. The following tables summarize the key quantitative data from the initial characterization studies.

Table 1: Photophysical Properties of this compound
PropertyIn Toluene Solution (10⁻⁵ M)In THF Solution (10⁻⁵ M)In Neat FilmIn Doped Film (20 wt% in DPEPO)
Absorption Maximum (λₐ) 337 nm336 nm--
Photoluminescence Maximum (λₚ) 498 nm476 nm483 nm480 nm
Photoluminescence Quantum Yield (Φₚₗ) 36%23%86%99%
Prompt Fluorescence Lifetime (τₚ) 28.5 ns---
Delayed Fluorescence Lifetime (τₔ) 1.8 µs-5.4 µs5.5 µs
Percentage of Delayed Component 20.3%-32.7%40.2%

Data sourced from Fu et al., Science Advances, 2021.

Table 2: Electrochemical and Thermal Properties of this compound
PropertyValue
HOMO Energy Level -5.81 eV
LUMO Energy Level -2.67 eV
Singlet-Triplet Energy Gap (ΔEₛₜ) 0.08 eV
Decomposition Temperature (Tₔ) 465 °C

Data sourced from Fu et al., Science Advances, 2021.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is described as part of a series of related molecules. While the specific, step-by-step procedure for this compound is detailed in the supplementary materials of the primary research, the general approach involves a multi-step synthesis culminating in the coupling of the spiro[acridine-9,9′-fluorene] donor and the benzophenone acceptor core, followed by the addition of carbazole units. The final product is purified by column chromatography and its structure confirmed by NMR and mass spectrometry.

Photophysical Measurements
  • UV-Vis Absorption and Photoluminescence (PL) Spectra: Absorption spectra were recorded on a spectrophotometer. Photoluminescence spectra were measured using a fluorescence spectrophotometer.

  • Photoluminescence Quantum Yield (PLQY): Absolute PLQYs were determined using a calibrated integrating sphere under a nitrogen atmosphere at room temperature.

  • Transient PL Decay: Time-resolved fluorescence decay curves were obtained using a time-correlated single-photon counting system. Delayed fluorescence lifetimes were measured using a transient spectrometer.

  • Electrochemical Measurements: Cyclic voltammetry was used to determine the HOMO and LUMO energy levels.

  • Thermal Analysis: Thermogravimetric analysis was performed to determine the decomposition temperature.

Signaling Pathways and Experimental Workflows

The performance of this compound is governed by a series of photophysical processes. The following diagrams, generated using the DOT language, illustrate these key pathways and workflows.

TADF_Mechanism cluster_excitation Excitation cluster_emission Emission S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 k_r (Prompt Fluorescence) S1->S0 k_r (Delayed Fluorescence) T1 T₁ (Triplet Excited State) S1->T1 k_ISC (Intersystem Crossing) T1->S0 k_nr (Non-radiative decay) T1->S1 k_RISC (Reverse Intersystem Crossing) Thermal Energy Electrical/Photo Excitation Electrical/Photo Excitation Electrical/Photo Excitation->S1 (25%) Electrical/Photo Excitation->T1 (75%) Prompt Fluorescence Prompt Fluorescence Delayed Fluorescence Delayed Fluorescence

Caption: The Thermally Activated Delayed Fluorescence (TADF) mechanism in this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical & Electrochemical Characterization cluster_device OLED Device Fabrication & Testing start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Column Chromatography synthesis->purification characterization NMR & Mass Spectrometry purification->characterization uv_vis UV-Vis & PL Spectroscopy characterization->uv_vis plqy PL Quantum Yield characterization->plqy lifetime Transient PL Decay characterization->lifetime cv Cyclic Voltammetry characterization->cv tga Thermal Analysis characterization->tga fabrication Device Fabrication uv_vis->fabrication plqy->fabrication lifetime->fabrication cv->fabrication tga->fabrication el Electroluminescence Testing fabrication->el efficiency Efficiency Measurement (EQE) el->efficiency

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound represents a significant advancement in the design of high-efficiency blue TADF emitters. Its unique molecular structure, featuring a spiro-acridine donor and a benzophenone acceptor with carbazole moieties, leads to outstanding photophysical properties, including a high photoluminescence quantum yield and efficient delayed fluorescence. The detailed characterization data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working on the development of next-generation OLED technologies. The promising performance of this compound, particularly its high external quantum efficiency in doped OLED devices, underscores its potential for commercial applications in displays and solid-state lighting. Further research into the long-term stability and device lifetime of this compound-based OLEDs will be crucial for its practical implementation.

References

Benzophenone Derivatives as Core Building Blocks for High-Performance Thermally Activated Delayed Fluorescence (TADF) Materials: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high efficiency in third-generation Organic Light-Emitting Diodes (OLEDs). This technology allows for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. Within the vast landscape of TADF materials, benzophenone derivatives have garnered significant attention as a versatile and robust acceptor core. Their inherent electronic properties, coupled with the tunability of their donor-acceptor (D-A) architecture, make them prime candidates for developing efficient and stable TADF emitters across the visible spectrum. This technical guide provides a comprehensive overview of benzophenone derivatives in TADF materials, detailing their design principles, photophysical properties, and device performance, along with standardized experimental protocols.

Introduction to Benzophenone in TADF Emitters

Benzophenone is a well-known organic compound characterized by a carbonyl group bridging two phenyl rings. In the context of TADF materials, the benzophenone moiety serves as an excellent electron acceptor (A) due to the electron-withdrawing nature of the carbonyl group.[1] When coupled with various electron-donating (D) units, it forms D-A or D-A-D type molecules, which are fundamental architectures for efficient TADF.[2]

The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[2] In benzophenone-based D-A systems, the highest occupied molecular orbital (HOMO) is typically localized on the donor, while the lowest unoccupied molecular orbital (LUMO) resides on the benzophenone acceptor. This spatial separation of HOMO and LUMO leads to a small ΔEST, facilitating efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, a critical step in the TADF mechanism.[2]

The twisted geometry between the donor and the benzophenone acceptor is another crucial design element. This torsion helps to minimize the exchange energy between the singlet and triplet states, further reducing ΔEST.[3] However, an excessively large torsion angle can lead to a decrease in the oscillator strength for fluorescence, so a delicate balance must be achieved.

Quantitative Data on Benzophenone-Based TADF Materials

The performance of benzophenone derivatives in TADF OLEDs is summarized in the following tables, showcasing key photophysical and device parameters.

Table 1: Photophysical Properties of Selected Benzophenone-Based TADF Emitters

EmitterDonor Moietyλem (nm)PLQY (%)τd (μs)ΔEST (eV)Reference
Cz2BPCarbazole444557100.21
CC2BPBicarbazole475734600.14
5tCzMeBPentacarbazoleSky-blue99 (doped film)--
BPBCzOPhenylcarbazoleGreen---
EA611-phenyldihydroindolo[2,3-a]carbazoleBlue---

Table 2: OLED Device Performance of Selected Benzophenone-Based TADF Emitters

EmitterHostMax. EQE (%)Power Efficiency (lm/W)Current Efficacy (cd/A)Emission ColorReference
Cz2BPDPEPO8.1--Blue
CC2BPDPEPO14.3--Blue
5tCzMeBDPEPO (doped)24.6--Sky-blue
5tCzMeB(non-doped)13.4--Sky-blue
BPBCzO(as host)23.255.670.7Green
EA6-17.745.644.8Blue

Experimental Protocols

This section outlines standardized methodologies for the synthesis, characterization, and device fabrication of benzophenone-based TADF materials, compiled from various literature sources.

General Synthesis of D-A-D Type Benzophenone Derivatives

A common synthetic route for D-A-D type benzophenone emitters involves a nucleophilic substitution reaction, such as the Buchwald-Hartwig or Ullmann coupling, between a dihalogenated benzophenone and a donor molecule.

Example Protocol (Buchwald-Hartwig Amination):

  • Reactants: 3,3'-Dibromobenzophenone (1 eq.), Donor (e.g., phenoxazine, 2.2 eq.), Palladium(II) acetate (0.1 eq.), Tri(tert-butyl)phosphine (0.2 eq.), and Sodium tert-butoxide (3 eq.).

  • Solvent: Anhydrous toluene.

  • Procedure: a. Add all reactants to a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon). b. Add the anhydrous toluene via syringe. c. Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. After completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane). f. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel. h. Further purify the product by temperature-gradient sublimation for use in OLED devices.

Photophysical Characterization

3.2.1. UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

  • Prepare dilute solutions of the synthesized compound in a suitable solvent (e.g., toluene, dichloromethane) with a concentration of approximately 10⁻⁵ M.

  • Record the UV-Vis absorption spectra using a dual-beam spectrophotometer.

  • Measure the PL spectra using a spectrofluorometer, exciting at the absorption maximum.

  • To measure the PL spectra of thin films, prepare the films by spin-coating or thermal evaporation on quartz substrates.

3.2.2. Photoluminescence Quantum Yield (PLQY):

  • Measure the absolute PLQY using an integrating sphere coupled with a spectrofluorometer.

  • Place the sample (in solution or as a thin film) in the center of the integrating sphere.

  • Measure the emission spectrum with direct excitation of the sample and the spectrum of the excitation light without the sample.

  • The PLQY is calculated as the ratio of emitted photons to absorbed photons.

3.2.3. Time-Resolved Photoluminescence (TRPL) Spectroscopy:

  • Use a time-correlated single-photon counting (TCSPC) system for measuring prompt fluorescence lifetimes (nanosecond scale).

  • For delayed fluorescence (microsecond to millisecond scale), use a multichannel scaling (MCS) setup with a pulsed laser or a phosphorimeter.

  • The prompt (τp) and delayed (τd) fluorescence lifetimes are extracted by fitting the decay curves to a multi-exponential function.

3.2.4. Determination of Singlet-Triplet Energy Gap (ΔEST):

  • Measure the fluorescence spectrum at room temperature to determine the onset of the S₁ state energy.

  • Measure the phosphorescence spectrum at a low temperature (typically 77 K) to determine the onset of the T₁ state energy.

  • The ΔEST is calculated as the difference between the onset energies of the fluorescence and phosphorescence spectra.

OLED Device Fabrication and Characterization

3.3.1. Device Structure (Typical):

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

3.3.2. Fabrication Protocol (Thermal Evaporation):

  • Clean the indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Deposit the organic layers (HIL, HTL, EML, ETL, EIL) and the metal cathode sequentially by thermal evaporation at controlled rates. The EML typically consists of a host material doped with the benzophenone-based TADF emitter at a specific concentration (e.g., 6 wt%).

  • Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

3.3.3. Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

  • Measure the electroluminescence (EL) spectra using a spectrometer.

  • Calculate the external quantum efficiency (EQE), power efficiency, and current efficacy from the J-V-L data and the EL spectrum.

Visualizations: Diagrams of Key Concepts and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts and workflows related to benzophenone derivatives in TADF materials.

TADF_Mechanism cluster_states Energy Levels S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 Fluorescence (Prompt & Delayed) T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence (Slow) T1->S1 RISC (ΔE_ST) Excitation Light/ Electricity Excitation->S1 Absorption

Caption: The Jablonski diagram illustrating the TADF mechanism.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Photophysical Characterization cluster_fabrication Device Fabrication & Testing Synthesis Synthesis of Benzophenone Derivative Purification Purification (Column Chromatography, Sublimation) Synthesis->Purification UV_Vis UV-Vis & PL Spectroscopy Purification->UV_Vis OLED_Fab OLED Fabrication (Thermal Evaporation) Purification->OLED_Fab PLQY PLQY Measurement UV_Vis->PLQY TRPL Time-Resolved PL UV_Vis->TRPL Delta_EST ΔE_ST Determination TRPL->Delta_EST JVL J-V-L & EL Spectra Measurement OLED_Fab->JVL Performance Performance Analysis (EQE, etc.) JVL->Performance

Caption: A typical experimental workflow for benzophenone-based TADF materials.

Structure_Property_Relationship cluster_design Molecular Design cluster_properties Photophysical Properties cluster_performance OLED Performance Donor_Strength Donor Strength HOMO_LUMO HOMO/LUMO Levels Donor_Strength->HOMO_LUMO Torsion_Angle D-A Torsion Angle Delta_EST ΔE_ST Torsion_Angle->Delta_EST Oscillator_Strength Oscillator Strength Torsion_Angle->Oscillator_Strength Molecular_Rigidity Molecular Rigidity k_RISC k_RISC Molecular_Rigidity->k_RISC PLQY PLQY Molecular_Rigidity->PLQY Color_Purity Color Purity HOMO_LUMO->Color_Purity Delta_EST->k_RISC k_RISC->PLQY EQE High EQE PLQY->EQE Oscillator_Strength->EQE Stability Device Stability EQE->Stability

Caption: Structure-property relationships in benzophenone TADF emitters.

Conclusion

Benzophenone derivatives have proven to be a highly effective and versatile class of materials for TADF applications. The ability to systematically tune their photophysical properties through synthetic modification of the donor units and the overall molecular architecture allows for the development of high-performance OLEDs with impressive quantum efficiencies. This guide provides a foundational understanding of these materials, from their fundamental operating principles to practical experimental considerations. The continued exploration of novel donor moieties and molecular design strategies will undoubtedly lead to further advancements in benzophenone-based TADF emitters, paving the way for next-generation displays and lighting technologies.

References

Methodological & Application

Synthesis Protocol for mCP-BP-SFAC: An Application Note for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the synthesis of mCP-BP-SFAC, a multi-resonance thermally activated delayed fluorescence (MR-TADF) material. The synthesis is a two-step process involving the formation of the core spiro[acridine-9,9'-fluorene] (SFAC) structure followed by an N-arylation to introduce the methoxycarbonylphenyl-benzoylphenyl moiety.

Introduction

This compound is a sophisticated organic molecule designed for applications in advanced materials science, particularly in the field of organic light-emitting diodes (OLEDs). Its unique spiro-fused architecture, combining acridine and fluorene moieties, provides a rigid framework that, when appropriately substituted, exhibits desirable photophysical properties such as thermally activated delayed fluorescence (TADF). This protocol outlines a reproducible synthetic route to obtain this compound for research and development purposes.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two primary stages, as depicted in the workflow diagram below. The initial step involves the synthesis of the spiro[acridine-9,9'-fluorene] (SFAC) core. This is followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the SFAC core with the desired aryl halide.

Synthesis_Workflow cluster_0 Step 1: Synthesis of SFAC Core cluster_1 Step 2: N-Arylation Fluorenone Fluorenone SFAC_Formation Cycloaddition Reaction Fluorenone->SFAC_Formation Aniline Aniline Aniline->SFAC_Formation SFAC spiro[acridine-9,9'-fluorene] SFAC_Formation->SFAC Buchwald_Hartwig Buchwald-Hartwig Amination SFAC->Buchwald_Hartwig Reactant Aryl_Halide 4-Bromo-4'-(methoxycarbonyl)benzophenone Aryl_Halide->Buchwald_Hartwig mCP_BP_SFAC This compound Buchwald_Hartwig->mCP_BP_SFAC Final Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 10H-spiro[acridine-9,9'-fluorene] (SFAC)

This procedure is adapted from a general method for the synthesis of spiro[acridine-9,9'-fluorene] and its derivatives.[1]

Materials:

  • Fluorenone

  • Aniline

  • Aluminum trichloride (AlCl₃)

  • Triethylamine (Et₃N)

  • Chloroform (CHCl₃)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (4 M)

  • Alumina for column chromatography

Procedure:

  • To a mixture of fluorenone (5.0 mmol) and aluminum trichloride (8.5 mmol) in a round-bottom flask, add 25 mL of chloroform at room temperature.

  • Under stirring, add a solution of aniline (8.0 mmol) and triethylamine (25.5 mmol).

  • Stir the reaction mixture at room temperature for 3.5 hours.

  • Quench the reaction by adding 4 M sodium hydroxide solution.

  • Extract the organic phase with dichloromethane.

  • Separate and purify the product by alumina column chromatography to yield 10H-spiro[acridine-9,9'-fluorene] (SFAC).

Expected Yield: Based on similar reactions, a yield of approximately 70-80% can be anticipated.

Step 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative procedure based on established Buchwald-Hartwig amination methods for N-arylation of heterocyclic amines.[2][3]

Materials:

  • 10H-spiro[acridine-9,9'-fluorene] (SFAC) from Step 1

  • 4-Bromo-4'-(methoxycarbonyl)benzophenone (Aryl Halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Dry toluene

Procedure:

  • In a Schlenk flask, add palladium(II) acetate (0.036 mmol, 5 mol%) and BINAP (0.071 mmol, 10 mol%).

  • Add 4 mL of dry toluene to the flask.

  • Degas the mixture with nitrogen for 10 minutes, then heat to 80°C for 15 minutes.

  • After cooling to room temperature, add 10H-spiro[acridine-9,9'-fluorene] (0.713 mmol, 1 equiv), 4-bromo-4'-(methoxycarbonyl)benzophenone (1.070 mmol, 1.5 equiv), and cesium carbonate (0.784 mmol, 1.1 equiv).

  • Add another 4 mL of dry toluene and degas the mixture with nitrogen for 10 minutes.

  • Heat the reaction mixture at 110°C for 24 hours under a nitrogen atmosphere.

  • After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
110H-spiro[acridine-9,9'-fluorene] (SFAC)C₂₅H₁₇N331.41~72[1]>99[1]
2This compoundC₄₀H₂₅NO₃571.64Not Reported>98

Note: The yield for this compound is not explicitly reported in the literature and will be dependent on the specific reaction conditions and purification.

Logical Relationships in Buchwald-Hartwig Amination

The success of the N-arylation step is dependent on the interplay of several key components, as illustrated in the diagram below.

Buchwald_Hartwig_Components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions SFAC SFAC (Amine) Product This compound SFAC->Product ArylHalide Aryl Halide ArylHalide->Product Pd_Source Palladium Precatalyst (e.g., Pd(OAc)₂) Pd_Source->Product Ligand Phosphine Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Temperature Temperature Temperature->Product

Caption: Key components for the Buchwald-Hartwig amination.

Conclusion

This application note provides a comprehensive protocol for the synthesis of this compound. The described two-step synthesis is a reliable method for obtaining this advanced MR-TADF material. Researchers are encouraged to optimize the reaction conditions, particularly for the Buchwald-Hartwig amination step, to achieve the highest possible yields and purity for their specific applications. Standard analytical techniques such as NMR, mass spectrometry, and HPLC should be used to characterize the final product.

References

Application Notes and Protocols for the Fabrication of mCP-BP-SFAC Based OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs) based on the thermally activated delayed fluorescence (TADF) material mCP-BP-SFAC. This document is intended to guide researchers in the successful construction and evaluation of high-efficiency sky-blue OLEDs.

Introduction to this compound

This compound is a donor-acceptor (D-A) type molecule exhibiting thermally activated delayed fluorescence (TADF). It is comprised of a spiro[acridine-9,9′-fluorene] (SFAC) electron donor and a benzophenone (BP) acceptor, with the addition of 1,3-bis(N-carbazolyl)benzene (mCP) moieties. This material demonstrates aggregation-induced emission (AIE), leading to high photoluminescence quantum yields in the solid state, making it an excellent candidate for efficient OLEDs.

Performance Data of this compound Based OLEDs

The following tables summarize the key performance metrics of both non-doped (neat film) and doped this compound based OLEDs. The data is compiled from studies utilizing this compound as the emissive layer.

Table 1: Photophysical Properties of this compound
PropertyValue (Neat Film)Value (Doped Film with DPEPO host)
Photoluminescence Peak (λPL)~483 nm478 - 482 nm
Photoluminescence Quantum Yield (ΦPL)86%-
Delayed Fluorescence Lifetime (τdelayed)5.4 - 5.7 µs5.5 - 5.6 µs
Singlet-Triplet Energy Gap (ΔEST)0.095 eV0.058 eV
Table 2: Electroluminescence Performance of Non-Doped this compound OLEDs
ParameterValue
Maximum External Quantum Efficiency (ηext,max)25.0%
Maximum Current Efficiency (ηC,max)53.8 cd A⁻¹
Maximum Power Efficiency (ηP,max)56.0 lm W⁻¹
Electroluminescence Peak488 nm
CIE Coordinates (x, y)(0.17, 0.34)
Table 3: Electroluminescence Performance of Doped this compound OLEDs
ParameterValue
Doping Concentration20 wt%
Host MaterialDPEPO
Electroluminescence Peak478 - 484 nm
CIE Coordinates (x, y)(0.16, 0.28)
Maximum External Quantum Efficiency (ηext,max)Up to 38.6% has been achieved in optimized devices.

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of this compound based OLEDs.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is typically found in the supplementary information of the primary research article. Researchers are advised to consult the work of Fu et al., Science Advances 2021, 7, eabg0683 for the specific synthetic route and characterization data. A generalized representation of the synthesis is provided in the workflow diagram below.

OLED Fabrication Protocol

The following is a standard protocol for the fabrication of a multilayer OLED via vacuum thermal evaporation.

3.2.1. Substrate Preparation

  • Patterned indium tin oxide (ITO) coated glass substrates with a sheet resistance of 15-20 Ω/sq are used as the anode.

  • Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates in a vacuum oven at 120 °C for 2 hours.

  • Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes to enhance the work function of the ITO and improve hole injection.

3.2.2. Organic and Metal Layer Deposition

  • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber with a base pressure of less than 5 x 10⁻⁶ Torr.

  • Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. The deposition rates should be carefully controlled using quartz crystal monitors.

    • Hole Injection Layer (HIL): Deposit a 40 nm thick layer of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC). A typical deposition rate is 1-2 Å/s.

    • Emissive Layer (EML):

      • For non-doped devices: Deposit a 20 nm thick neat film of this compound.

      • For doped devices: Co-evaporate this compound and the host material, bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO), from separate sources. A doping concentration of 20 wt% for this compound is recommended. The total thickness of the EML should be 20 nm.

    • Electron Transport and Exciton Blocking Layer (ETL/EBL): Deposit a 10 nm layer of DPEPO.

    • Electron Transport Layer (ETL): Deposit a 40 nm layer of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).

    • Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF) at a rate of 0.1-0.2 Å/s.

    • Cathode: Deposit a 100 nm thick layer of aluminum (Al) at a rate of 5-10 Å/s.

3.2.3. Encapsulation

  • After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air and moisture.

  • Encapsulate the devices using a UV-curable epoxy resin and a glass lid to prevent degradation.

Device Characterization Protocol
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter unit and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: Obtain the EL spectra using a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

  • Commission Internationale de l'Eclairage (CIE) Coordinates: Calculate the CIE coordinates from the EL spectra.

Visualizations

Diagram 1: Synthetic Pathway for this compound

G cluster_start Starting Materials cluster_reaction Synthesis Steps cluster_product Final Product Precursor_A SFAC Precursor Step1 Coupling Reaction Precursor_A->Step1 Precursor_B Benzophenone Precursor Precursor_B->Step1 Precursor_C mCP Moiety Step3 Final Coupling Precursor_C->Step3 Step2 Intermediate Product Step1->Step2 Step2->Step3 mCP_BP_SFAC This compound Step3->mCP_BP_SFAC

Caption: A generalized synthetic workflow for this compound.

Diagram 2: Experimental Workflow for OLED Fabrication and Characterization

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_char Device Characterization Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, Isopropanol) Drying Vacuum Oven Drying Cleaning->Drying Plasma Oxygen Plasma Treatment Drying->Plasma Deposition Sequential Thermal Evaporation (Organic Layers & Cathode) Plasma->Deposition Encapsulation Glovebox Encapsulation Deposition->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL EL Spectra Measurement JVL->EL EQE EQE & CIE Calculation EL->EQE

Caption: Workflow for this compound OLED fabrication and testing.

Diagram 3: Representative Device Structure of a Doped this compound OLED

G Anode Anode (ITO) HIL HIL: TAPC (40 nm) Anode->HIL EML EML: 20 wt% this compound : DPEPO (20 nm) HIL->EML ETL_EBL ETL/EBL: DPEPO (10 nm) EML->ETL_EBL ETL ETL: TmPyPB (40 nm) ETL_EBL->ETL EIL EIL: LiF (1 nm) ETL->EIL Cathode Cathode (Al, 100 nm) EIL->Cathode

Caption: Layered structure of a doped this compound OLED.

Application Notes and Protocols for Solution-Processing of mCP-BP-SFAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the solution-processing of mCP-BP-SFAC , a multi-resonance (MR) thermally activated delayed fluorescence (TADF) material. MR-TADF emitters are at the forefront of fourth-generation organic light-emitting diode (OLED) technology, offering the potential for high-resolution displays with exceptional color purity due to their characteristically narrow emission spectra. The rigid, heteroatom-doped polycyclic aromatic structure of molecules like this compound facilitates efficient harvesting of both singlet and triplet excitons through reverse intersystem crossing (RISC), enabling internal quantum efficiencies approaching 100%.

These protocols are designed to serve as a comprehensive guide for fabricating high-performance OLEDs using solution-based techniques such as spin-coating. While the following methodologies are based on established practices for state-of-the-art MR-TADF emitters, optimization of specific parameters for this compound is recommended to achieve maximum device performance.

Material Properties and Handling

This compound is a complex organic small molecule designed for high-efficiency, deep-blue emission. Its structure incorporates moieties that enhance solubility in common organic solvents, making it suitable for solution-based fabrication methods.

  • Solubility: Good solubility is expected in chlorinated solvents (e.g., chloroform, chlorobenzene, dichloromethane) and aromatic hydrocarbons (e.g., toluene, xylene).

  • Storage: Store in a cool, dark, and dry environment, preferably within a nitrogen-filled glovebox, to prevent degradation from moisture, oxygen, and light.

  • Safety: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. All solution preparation and device fabrication steps should be performed in a fume hood or glovebox.

Experimental Protocols

Protocol 1: Preparation of the Emissive Layer (EML) Solution

This protocol describes the preparation of a host-guest emissive layer solution, a common practice to mitigate concentration quenching and ensure uniform film morphology.

Materials and Equipment:

  • This compound (guest emitter)

  • mCP (1,3-Bis(carbazol-9-yl)benzene) or similar host material[1][2]

  • Toluene or Chlorobenzene (anhydrous, high-purity)

  • Analytical balance

  • Vials with airtight caps

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Syringe filters (0.2 µm, PTFE)

Procedure:

  • Environment: Perform all steps inside a nitrogen-filled glovebox to minimize exposure to oxygen and moisture.

  • Host Solution Preparation:

    • Weigh the desired amount of the host material (e.g., mCP).

    • Dissolve the host in the chosen solvent (e.g., toluene) to a concentration of 10-20 mg/mL.

    • Stir the solution on a magnetic stirrer at room temperature for 2-4 hours until fully dissolved.

  • Guest Doping:

    • Weigh the required amount of this compound to achieve the desired doping concentration (typically 1-10 wt% relative to the host).

    • Add the this compound powder directly to the host solution.

  • Homogenization:

    • Stir the final host-guest solution for an additional 6-12 hours at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution and uniform mixing.

    • Briefly sonicate the solution (5-10 minutes) if any aggregates are visible.

  • Filtration:

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol outlines the layer-by-layer fabrication of a multi-layer OLED device using spin-coating.

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • PEDOT:PSS (Hole Injection Layer material)

  • Prepared EML solution (from Protocol 1)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Spin-coater

  • Hotplate

  • High-vacuum thermal evaporator (<10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat with UV-Ozone for 15 minutes immediately before use to enhance the ITO work function.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Deposit a layer of PEDOT:PSS (filtered, 0.45 µm PVDF filter) onto the ITO surface via spin-coating (e.g., 4000 rpm for 60 seconds).

    • Anneal the substrates on a hotplate at 120°C for 15 minutes.

  • Emissive Layer (EML) Deposition:

    • Spin-coat the prepared this compound:mCP solution onto the PEDOT:PSS layer (e.g., 2000 rpm for 60 seconds).

    • Anneal the film at 80°C for 20 minutes to remove residual solvent. The resulting film thickness should be approximately 40-50 nm.

  • Deposition of Electron Transport and Cathode Layers:

    • Transfer the substrates to a high-vacuum thermal evaporator.

    • Deposit the ETL (e.g., 40 nm of TPBi).

    • Deposit a thin electron injection layer (e.g., 1 nm of LiF).

    • Deposit the metal cathode (e.g., 100 nm of Al).

  • Encapsulation:

    • To prevent degradation from air and moisture, encapsulate the device using a glass lid and UV-curable epoxy inside the glovebox.

Data Presentation

The following table summarizes representative performance data for high-efficiency, deep-blue MR-TADF OLEDs fabricated via solution-processing. These values provide a benchmark for what may be achievable with devices based on this compound.

ParameterValueConditions / Notes
Peak Emission Wavelength (λ_EL_) 450 - 470 nmDeep-Blue Emission
CIE Coordinates (x, y) (0.13, 0.08)Corresponds to Rec. 2020 blue standard[3]
Full Width at Half Maximum (FWHM) < 25 nmCharacteristic of MR-TADF emitters[3]
Maximum External Quantum Eff. (EQE_max_) > 25%Achievable with optimized device architecture[4]
EQE at 1000 cd/m² > 20%Demonstrates low efficiency roll-off
Turn-on Voltage (V_on_) < 3.5 VAt a luminance of 1 cd/m²
Current Efficiency at 1000 cd/m² > 20 cd/A
Device Lifetime (LT95) > 50 hoursAt an initial luminance of 1000 cd/m²

Visualizations

Mechanism: Thermally Activated Delayed Fluorescence (TADF)

The diagram below illustrates the energy transfer mechanism in an MR-TADF emitter like this compound, which allows for the harvesting of triplet excitons.

TADF_Mechanism cluster_excitons Exciton States cluster_process Processes S0 Ground State (S₀) S1 Singlet State (S₁) S1->S0 T1 Triplet State (T₁) S1->T1 Prompt_Fluorescence Prompt Fluorescence (25% of Excitons) Delayed_Fluorescence Delayed Fluorescence (from up-converted T₁) T1->S0 k_p T1->S1 Phosphorescence Phosphorescence (Typically Slow) Electrical_Excitation Electrical Excitation Electrical_Excitation->S1 25% Electrical_Excitation->T1 75% RISC Reverse Intersystem Crossing (RISC) (Thermal Activation) OLED_Fabrication_Workflow cluster_prep Preparation cluster_spincoat Solution Processing (in Glovebox) cluster_evap Vacuum Deposition & Encapsulation arrow Clean_Substrate 1. ITO Substrate Cleaning & UV-Ozone Prepare_Solution 2. Prepare EML (Host-Guest) Solution Spin_HIL 3. Spin-Coat PEDOT:PSS (HIL) Clean_Substrate->Spin_HIL Anneal_HIL 4. Anneal HIL (120°C) Spin_HIL->Anneal_HIL Spin_EML 5. Spin-Coat This compound EML Anneal_HIL->Spin_EML Anneal_EML 6. Anneal EML (80°C) Spin_EML->Anneal_EML Evaporate_ETL 7. Thermally Evaporate ETL, LiF, Al Anneal_EML->Evaporate_ETL Encapsulate 8. Encapsulate Device Evaporate_ETL->Encapsulate

References

Application Notes and Protocols for Vacuum Deposition of mCP-BP-SFAC Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the vacuum deposition of mCP-BP-SFAC thin films, a crucial process in the fabrication of advanced Organic Light-Emitting Diodes (OLEDs). This document outlines the necessary equipment, materials, experimental procedures, and characterization techniques.

Introduction to this compound and its Application in OLEDs

This compound is a thermally activated delayed fluorescence (TADF) material. TADF materials are a cornerstone of third-generation OLED technology, enabling devices to theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. In the structure of this compound, the spiro[acridine-9,9′-fluorene] (SFAC) unit acts as an electron donor, while the benzophenone (BP) moiety serves as an electron acceptor. The terminal 1,3-Bis(N-carbazolyl)benzene (mCP) groups are common host materials in OLEDs, contributing to the material's overall charge transport and film-forming properties. When integrated into an OLED, this compound can function as the emissive layer, responsible for generating light.

The primary method for depositing thin films of small molecule organic materials like this compound is vacuum thermal evaporation (VTE). This technique allows for precise control over film thickness, uniformity, and purity, which are critical for high-performance OLED devices.

Experimental Protocols

Substrate Preparation

A thorough cleaning of the substrate is paramount to ensure high-quality film deposition and device performance. The following is a standard protocol for cleaning Indium Tin Oxide (ITO) coated glass substrates:

  • Place the ITO-coated glass substrates in a substrate rack.

  • Submerge the rack in a beaker containing a 1% (by volume) solution of Hellmanex™ III in deionized water.

  • Place the beaker in an ultrasonic bath and sonicate for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Submerge the rack in isopropyl alcohol (IPA) and sonicate for 15 minutes.

  • Rinse the substrates again with deionized water.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • Immediately transfer the cleaned substrates to a plasma cleaner or UV-Ozone cleaner for 10 minutes to remove any remaining organic residues and improve the ITO work function.

  • Transfer the substrates into the vacuum deposition system without delay to prevent re-contamination.

Vacuum Thermal Evaporation of this compound

The following protocol outlines the deposition of a multi-layer OLED structure, including the this compound emissive layer. This is a representative architecture, and layer thicknesses may be optimized for specific device requirements.

Equipment: High-vacuum thermal evaporation system (typically operating at a base pressure of <10⁻⁶ Torr) equipped with multiple organic evaporation sources, a metal evaporation source, substrate holder with rotation, and a quartz crystal microbalance (QCM) for thickness monitoring.

Materials:

  • This compound powder (for the emissive layer)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

Procedure:

  • Load the pre-cleaned ITO substrates into the substrate holder in the vacuum chamber.

  • Load the organic materials and metal into their respective evaporation crucibles.

  • Pump down the vacuum chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

  • Once the base pressure is reached, begin the deposition of the layers sequentially without breaking the vacuum. The substrate is typically kept at room temperature and rotated during deposition to ensure uniformity.

  • Hole Transport Layer (HTL) Deposition:

    • Heat the crucible containing the HTL material (e.g., TAPC).

    • Deposit a 40 nm thick layer at a rate of approximately 1-2 Å/s.

  • Emissive Layer (EML) Deposition:

    • Heat the crucible containing the this compound.

    • Deposit a 20 nm thick layer at a rate of approximately 1 Å/s.

  • Electron Transport Layer (ETL) Deposition:

    • Heat the crucible containing the ETL material (e.g., TPBi).

    • Deposit a 40 nm thick layer at a rate of approximately 1-2 Å/s.

  • Electron Injection Layer (EIL) Deposition:

    • Heat the crucible containing the EIL material (e.g., LiF).

    • Deposit a 1 nm thick layer at a rate of approximately 0.1-0.2 Å/s.

  • Cathode Deposition:

    • Through a shadow mask to define the active area, deposit a 100 nm thick layer of Aluminum (Al) at a rate of 2-5 Å/s.

  • After the deposition is complete, vent the chamber with an inert gas (e.g., nitrogen) and transfer the devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen.

Data Presentation

The following tables summarize typical parameters for the vacuum deposition process and the resulting thin film characteristics. Note that optimal values may vary depending on the specific deposition system and desired device performance.

Table 1: Vacuum Deposition Parameters for a Representative OLED Device
Parameter Value
Base Pressure< 1 x 10⁻⁶ Torr
Deposition Pressure1 x 10⁻⁶ - 5 x 10⁻⁶ Torr
Substrate TemperatureRoom Temperature
Substrate Rotation10 - 20 rpm
Layer Deposition Rate
HTL (TAPC)1-2 Å/s
EML (this compound)~1 Å/s
ETL (TPBi)1-2 Å/s
EIL (LiF)0.1-0.2 Å/s
Cathode (Al)2-5 Å/s
Table 2: Layer Structure of a Representative OLED with an this compound Emissive Layer
Layer Material
AnodeIndium Tin Oxide (ITO)
Hole Transport Layer (HTL)TAPC
Emissive Layer (EML)This compound
Electron Transport Layer (ETL)TPBi
Electron Injection Layer (EIL)LiF
CathodeAluminum (Al)

Visualizations

Signaling Pathway: The TADF Mechanism

The operation of an OLED with a TADF emitter like this compound relies on the principle of harvesting both singlet and triplet excitons. The diagram below illustrates this process.

TADF_Mechanism cluster_excited_states Excited States S1 Singlet State (S1) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) GroundState Ground State (S0) S1->GroundState Prompt Fluorescence (Light Emission) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Energy) T1->GroundState Non-radiative Decay ElectricalExcitation Electrical Excitation ElectricalExcitation->S1 25% ElectricalExcitation->T1 75%

Caption: The energy conversion mechanism in a Thermally Activated Delayed Fluorescence (TADF) material.

Experimental Workflow: Vacuum Thermal Evaporation of a Multi-Layer OLED

The following diagram outlines the logical flow of the vacuum deposition process for fabricating an OLED device.

OLED_Fabrication_Workflow cluster_prep Preparation cluster_deposition Vacuum Deposition cluster_post Post-Deposition SubstrateCleaning ITO Substrate Cleaning (Sonication, Plasma) SubstrateLoading Load Substrates into Chamber SubstrateCleaning->SubstrateLoading MaterialLoading Load Materials into Evaporation Crucibles MaterialLoading->SubstrateLoading PumpDown Pump Down to Base Pressure (<10⁻⁶ Torr) SubstrateLoading->PumpDown HTL Deposit HTL (e.g., TAPC) PumpDown->HTL EML Deposit EML (this compound) HTL->EML ETL Deposit ETL (e.g., TPBi) EML->ETL EIL Deposit EIL (e.g., LiF) ETL->EIL Cathode Deposit Cathode (e.g., Al) EIL->Cathode Venting Vent Chamber with Inert Gas (N₂) Cathode->Venting Encapsulation Device Encapsulation Venting->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for the fabrication of an OLED device using vacuum thermal evaporation.

Characterization of this compound Thin Films and Devices

After fabrication, the thin films and the final OLED devices should be characterized to assess their properties and performance.

Thin Film Characterization:

  • Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the deposited films.

  • UV-Vis Spectroscopy: To determine the absorption and transmission properties and estimate the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield of the this compound film.

  • X-ray Diffraction (XRD): To investigate the crystallinity of the thin films.

OLED Device Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the electrical properties and light output of the device.

  • Electroluminescence (EL) Spectrum: To measure the emission spectrum of the operating device.

  • External Quantum Efficiency (EQE): To determine the efficiency of the device in converting electrons to photons.

  • Device Lifetime: To assess the operational stability of the OLED.

Application Notes and Protocols for Measuring the Quantum Yield of Blue Thermally Activated Delayed Fluorescence (TADF) Emitters

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Measuring the Quantum Yield of mCP-BP-SFAC and Related Blue TADF Emitters

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thermally Activated Delayed Fluorescence (TADF) materials have emerged as a cornerstone for next-generation organic light-emitting diodes (OLEDs), enabling highly efficient conversion of electricity to light. Molecules such as this compound are part of a class of blue TADF emitters that promise to overcome the efficiency and stability bottlenecks of traditional fluorescent and phosphorescent materials. A key parameter in the characterization of these emitters is the photoluminescence quantum yield (PLQY), which quantifies the efficiency of light emission upon photoexcitation. A high quantum yield is crucial for bright and energy-efficient OLEDs.

This document provides a detailed protocol for measuring the relative PLQY of blue TADF emitters, using a representative compound, SFX-2BN, as an analogue for this compound due to the limited availability of specific photophysical data for the latter. SFX-2BN is a high-performance blue TADF emitter with a spiro-acridine structure, making it a suitable proxy for illustrating the experimental procedures. The protocol employs the comparative method using 9,10-diphenylanthracene in cyclohexane as a well-characterized fluorescence standard.

Data Presentation

The following tables summarize the photophysical properties of the representative blue TADF emitter, SFX-2BN, and the selected quantum yield standard, 9,10-diphenylanthracene.

Table 1: Photophysical Properties of the Representative Blue TADF Emitter (SFX-2BN)

ParameterValueSolvent
Photoluminescence Quantum Yield (PLQY)> 90% (in doped film)Toluene (for solution measurements)
Emission Maximum (λem)454 nmToluene
Full Width at Half Maximum (FWHM)20 nmToluene

Note: Data for SFX-2BN is used as a representative example for this compound.[1][2]

Table 2: Properties of the Quantum Yield Standard (9,10-diphenylanthracene)

ParameterValueReference
Quantum Yield (Φstd)0.90[3]
SolventCyclohexane
Refractive Index of Solvent (ηstd)1.426[4][5]
Excitation Wavelength (λex)350 nm
Molar Extinction Coefficient at 372.5 nm14,000 cm-1/M

Experimental Protocols

Principle of Relative Quantum Yield Measurement

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence of the sample of interest to that of a standard with a known quantum yield. By measuring the absorbance and integrated fluorescence intensity of both the sample and the standard under identical conditions, the quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φstd * (Is / Istd) * (Astd / As) * (ηs2 / ηstd2)

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts s and std refer to the sample and the standard, respectively.

Materials and Equipment
  • Spectrofluorometer: Capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • Volumetric Flasks and Pipettes: For accurate preparation of solutions.

  • Solvents: Spectroscopic grade cyclohexane and toluene.

  • Quantum Yield Standard: 9,10-diphenylanthracene.

  • Sample: this compound or the representative compound SFX-2BN.

Preparation of Solutions
  • Standard Stock Solution: Prepare a stock solution of 9,10-diphenylanthracene in cyclohexane. The concentration should be such that a dilution series can be prepared with absorbances in the range of 0.01 to 0.1.

  • Sample Stock Solution: Prepare a stock solution of the blue TADF emitter (e.g., SFX-2BN) in toluene. The concentration should be chosen to allow for the preparation of a dilution series with absorbances between 0.01 and 0.1.

  • Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength remains below 0.1 to avoid inner filter effects.

Experimental Procedure
  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each dilution of the standard (9,10-diphenylanthracene in cyclohexane) and the sample (e.g., SFX-2BN in toluene).

    • Determine the absorbance at the chosen excitation wavelength (e.g., 350 nm) for all solutions.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to 350 nm.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample. The emission range should cover the entire emission profile of the compound (e.g., 380-600 nm for the standard and 400-650 nm for the sample).

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under each fluorescence emission spectrum to obtain the integrated fluorescence intensity (I).

    • For both the standard and the sample, plot the integrated fluorescence intensity (I) as a function of absorbance (A) at the excitation wavelength.

    • Perform a linear regression for each data set to obtain the slope (Gradient). The plot should be linear, confirming the absence of concentration-dependent quenching or aggregation.

    • The quantum yield of the sample can then be calculated using the gradients from the plots:

      Φs = Φstd * (Gradients / Gradientstd) * (ηs2 / ηstd2)

Visualizations

Thermally Activated Delayed Fluorescence (TADF) Mechanism

TADF_Mechanism cluster_excitation Excitation cluster_crossing Exciton Conversion S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Absorption S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (slow) T1->S1 Reverse ISC (RISC) (Thermal Activation)

Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).

Experimental Workflow for Relative Quantum Yield Measurement

Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Dilution Series (9,10-diphenylanthracene in Cyclohexane) abs_measure Measure Absorbance (A) at Excitation Wavelength prep_std->abs_measure prep_sample Prepare Sample Dilution Series (e.g., SFX-2BN in Toluene) prep_sample->abs_measure fluo_measure Measure Fluorescence Emission and Integrate Intensity (I) abs_measure->fluo_measure plot_data Plot Integrated Intensity (I) vs. Absorbance (A) fluo_measure->plot_data calc_qy Calculate Quantum Yield (Φs) using Slopes and Refractive Indices plot_data->calc_qy

Caption: Workflow for the relative measurement of fluorescence quantum yield.

References

Application Notes and Protocols for the Characterization of mCP-BP-SFAC Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key techniques used to characterize mCP-BP-SFAC films, a thermally activated delayed fluorescence (TADF) material with applications in high-efficiency organic light-emitting diodes (OLEDs). Detailed experimental protocols are provided to enable researchers to reproduce these characterization methods.

Photophysical Characterization

The photophysical properties of this compound films are crucial for understanding their performance as TADF emitters. Key parameters include absorption, emission, photoluminescence quantum yield (PLQY), and the lifetime of prompt and delayed fluorescence.

Quantitative Photophysical Data of this compound
PropertyValueConditions
Absorption (λ_abs)~360 nmIn Toluene
Photoluminescence (λ_PL)~478 nmIn Toluene
Photoluminescence Quantum Yield (Φ_PL)98%In Toluene (deaerated)
Prompt Fluorescence Lifetime (τ_p)28.5 nsDoped in DPEPO film (30 wt%)
Delayed Fluorescence Lifetime (τ_d)1.8 µsDoped in DPEPO film (30 wt%)
Singlet-Triplet Energy Gap (ΔE_ST)0.08 eVCalculated

Data sourced from a study on carbonyl-cored molecules with strong sky-blue delayed fluorescence[1][2].

Experimental Protocols

1.1. UV-Vis Absorption and Photoluminescence Spectroscopy

This protocol outlines the measurement of the absorption and emission spectra of this compound thin films.

Materials:

  • This compound thin film on a quartz substrate

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Place the this compound thin film in the sample holder of the UV-Vis spectrophotometer.

  • Record the absorption spectrum over a wavelength range of 200-800 nm.

  • For photoluminescence, place the film in the fluorometer.

  • Excite the sample at its absorption maximum (~360 nm).

  • Record the emission spectrum, ensuring a wide enough range to capture the entire emission profile.

1.2. Photoluminescence Quantum Yield (PLQY) Measurement

This protocol describes the determination of the PLQY of this compound films using an integrating sphere.

Materials:

  • This compound thin film

  • Fluorometer with an integrating sphere attachment

  • Calibrated light source

Procedure:

  • Place the this compound film in the integrating sphere.

  • Measure the emission spectrum of the film when directly excited.

  • Measure the spectrum of the excitation source with an empty integrating sphere.

  • Measure the spectrum of the excitation source with the film in the sphere but not in the direct excitation path (to measure scattered excitation light).

  • Calculate the PLQY using the following formula: Φ_PL = (Photons emitted) / (Photons absorbed)

1.3. Transient Photoluminescence Spectroscopy

This protocol details the measurement of prompt and delayed fluorescence lifetimes.

Materials:

  • This compound thin film

  • Pulsed laser source (e.g., picosecond or nanosecond laser)

  • Time-correlated single-photon counting (TCSPC) system or a streak camera

  • Cryostat for temperature-dependent measurements (optional)

Procedure:

  • Mount the this compound film in the sample holder.

  • Excite the film with the pulsed laser at the absorption maximum.

  • Collect the photoluminescence decay using the TCSPC system or streak camera.

  • Fit the decay curve with a multi-exponential function to determine the lifetimes of the prompt (nanosecond range) and delayed (microsecond range) fluorescence components.

Thermal Properties Characterization

Thermal stability is a critical parameter for materials used in electronic devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the decomposition temperature and glass transition temperature of this compound.

Quantitative Thermal Data of this compound
PropertyValue
Decomposition Temperature (T_d, 5% weight loss)452 °C
Glass Transition Temperature (T_g)196 °C

Data sourced from a study on carbonyl-cored molecules with strong sky-blue delayed fluorescence[1][2].

Experimental Protocol

2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Materials:

  • This compound powder

  • TGA/DSC instrument

  • Alumina or platinum pans

Procedure:

  • Place a small amount (5-10 mg) of this compound powder into a TGA/DSC pan.

  • Place the pan in the TGA/DSC instrument.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

  • For TGA, record the weight loss as a function of temperature to determine the decomposition temperature.

  • For DSC, record the heat flow to determine the glass transition temperature.

Electrochemical Characterization

Electrochemical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are determined using cyclic voltammetry (CV). These parameters are essential for designing efficient OLED device structures.

Quantitative Electrochemical Data of this compound
PropertyValue (eV)
HOMO-5.79
LUMO-2.67
Electrochemical Band Gap3.12

Data sourced from a study on carbonyl-cored molecules with strong sky-blue delayed fluorescence[1].

Experimental Protocol

3.1. Cyclic Voltammetry (CV)

Materials:

  • This compound thin film on a conductive substrate (e.g., ITO-coated glass)

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

  • Potentiostat

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile)

Procedure:

  • Assemble the three-electrode cell with the this compound film as the working electrode.

  • Fill the cell with the deoxygenated electrolyte solution.

  • Perform a cyclic potential sweep, recording the current response.

  • Determine the onset potentials for oxidation and reduction from the voltammogram.

  • Calculate the HOMO and LUMO energy levels relative to the reference electrode (e.g., ferrocene/ferrocenium redox couple).

Thin Film Morphology Characterization

The surface morphology of the this compound film can influence device performance. Atomic force microscopy (AFM) is used to visualize the surface topography and roughness.

Experimental Protocol

4.1. Atomic Force Microscopy (AFM)

Materials:

  • This compound thin film on a suitable substrate

  • Atomic Force Microscope

Procedure:

  • Mount the this compound film on the AFM sample stage.

  • Engage the AFM tip with the film surface.

  • Scan the desired area in tapping mode to obtain a topographic image.

  • Analyze the image to determine surface roughness (e.g., root-mean-square roughness) and observe any morphological features.

Visualizations

TADF_Mechanism cluster_excitation Excitation cluster_emission Emission S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence (PF) S1:n->S0:s Delayed Fluorescence (DF) T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence (Ph) T1->S1 RISC (Thermal Activation)

Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).

Experimental_Workflow_Photophysics start Sample Preparation (this compound Thin Film) uv_vis UV-Vis Spectroscopy (Absorption Spectrum) start->uv_vis pl Photoluminescence Spectroscopy (Emission Spectrum) start->pl data_analysis Data Analysis uv_vis->data_analysis plqy PLQY Measurement (Quantum Yield) pl->plqy trpl Transient PL Spectroscopy (Fluorescence Lifetime) pl->trpl plqy->data_analysis trpl->data_analysis end Photophysical Characterization Complete data_analysis->end

Caption: Workflow for Photophysical Characterization.

Experimental_Workflow_Device_Characterization start Film Deposition tga_dsc Thermal Analysis (TGA/DSC) (Td, Tg) start->tga_dsc cv Electrochemical Analysis (CV) (HOMO, LUMO) start->cv afm Morphological Analysis (AFM) (Surface Roughness) start->afm device_fab OLED Fabrication start->device_fab end Full Characterization Complete tga_dsc->end cv->end afm->end el_testing Electroluminescence Testing (EQE, Luminance) device_fab->el_testing el_testing->end

Caption: Workflow for Overall Film and Device Characterization.

References

Application Notes and Protocols for High-Efficiency mCP-BP-SFAC OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the device architecture and performance of high-efficiency organic light-emitting diodes (OLEDs) based on the thermally activated delayed fluorescence (TADF) emitter mCP-BP-SFAC. The accompanying protocols offer step-by-step guidance for the fabrication and characterization of these devices.

Introduction to this compound for High-Efficiency OLEDs

The emitter, this compound, is a promising candidate for achieving high-efficiency sky-blue electroluminescence in OLEDs. Its molecular design facilitates efficient TADF, a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. The strategic incorporation of carbazole (mCP) and sulfonyl-fluorene (SFAC) moieties contributes to its desirable photophysical properties, including a high photoluminescence quantum yield (PLQY) and optimized horizontal dipole orientation, which is crucial for enhancing light out-coupling in the device.

Recent studies have demonstrated that OLEDs incorporating this compound can achieve exceptional performance, with external quantum efficiencies (EQEs) reaching up to 38.0% in doped device architectures.[1] This makes this compound a material of significant interest for applications in next-generation displays and solid-state lighting.

Device Architecture and Performance

Two primary device configurations have been shown to yield high performance with the this compound emitter: a non-doped architecture and a doped architecture.

Non-Doped Device Architecture

In the non-doped configuration, a neat thin film of this compound serves as the emissive layer (EML). This approach simplifies the fabrication process.

Device Structure:

ITO / HATCN (5 nm) / TAPC (50 nm) / TCTA (5 nm) / mCP (5 nm) / This compound (20 nm) / DPEPO (5 nm) / TmPyPB (30 nm) / LiF (1 nm) / Al[1]

G cluster_anode Anode Side cluster_organic_layers Organic Layers cluster_cathode Cathode Side ITO ITO HATCN HATCN (5 nm) Hole Injection Layer ITO->HATCN TAPC TAPC (50 nm) Hole Transport Layer HATCN->TAPC TCTA TCTA (5 nm) Hole Transport Layer TAPC->TCTA mCP_EBL mCP (5 nm) Exciton Blocking Layer TCTA->mCP_EBL EML This compound (20 nm) Emissive Layer mCP_EBL->EML DPEPO DPEPO (5 nm) Exciton Blocking Layer EML->DPEPO TmPyPB TmPyPB (30 nm) Electron Transport Layer DPEPO->TmPyPB LiF LiF (1 nm) Electron Injection Layer TmPyPB->LiF Al Al Cathode LiF->Al

Doped Device Architecture

In the doped configuration, this compound is co-evaporated with a host material, DPEPO, to form the emissive layer. This architecture often leads to higher efficiencies by mitigating concentration quenching.

Device Structure:

ITO / HATCN (5 nm) / TAPC (50 nm) / TCTA (5 nm) / mCP (5 nm) / 20 wt% this compound:DPEPO (20 nm) / DPEPO (5 nm) / TmPyPB (30 nm) / LiF (1 nm) / Al[1][2]

G cluster_anode Anode Side cluster_organic_layers Organic Layers cluster_cathode Cathode Side ITO ITO HATCN HATCN (5 nm) Hole Injection Layer ITO->HATCN TAPC TAPC (50 nm) Hole Transport Layer HATCN->TAPC TCTA TCTA (5 nm) Hole Transport Layer TAPC->TCTA mCP_EBL mCP (5 nm) Exciton Blocking Layer TCTA->mCP_EBL EML 20 wt% this compound:DPEPO (20 nm) Emissive Layer mCP_EBL->EML DPEPO_EBL DPEPO (5 nm) Exciton Blocking Layer EML->DPEPO_EBL TmPyPB TmPyPB (30 nm) Electron Transport Layer DPEPO_EBL->TmPyPB LiF LiF (1 nm) Electron Injection Layer TmPyPB->LiF Al Al Cathode LiF->Al

Energy Level Diagram

The following diagram illustrates the energy levels of the materials used in the doped device architecture, facilitating efficient charge injection and transport.

G TAPC TAPC HTL1 HTL1 TCTA TCTA HTL2 HTL2 mCP mCP EBL1 EBL1 DPEPO_host DPEPO_host EML EML mCP_BP_SFAC mCP_BP_SFAC TmPyPB TmPyPB ETL ETL

Quantitative Performance Data

The following tables summarize the key performance metrics for both non-doped and doped this compound OLEDs.

Table 1: Performance of the Non-Doped this compound OLED [1]

ParameterValue
Max. External Quantum Efficiency (EQE)25.0%
Max. Current Efficiency53.8 cd A⁻¹
Max. Power Efficiency56.0 lm W⁻¹
Turn-on Voltage (at 1 cd m⁻²)2.7 V
Electroluminescence Peak488 nm
CIE Coordinates (x, y)(0.17, 0.34)

Table 2: Performance of the Doped (20 wt%) this compound OLED

ParameterValue
Max. External Quantum Efficiency (EQE)38.0%
Max. Current Efficiency73.1 cd A⁻¹
Max. Power Efficiency67.5 lm W⁻¹
Turn-on Voltage (at 1 cd m⁻²)2.8 V
Electroluminescence Peak478 nm
CIE Coordinates (x, y)(0.16, 0.28)

Experimental Protocols

OLED Fabrication Protocol

This protocol details the fabrication of this compound OLEDs via thermal evaporation in a high-vacuum environment.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials: HATCN, TAPC, TCTA, mCP, this compound, DPEPO, TmPyPB

  • Inorganic materials: LiF, Al

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-ozone treatment system

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially onto the ITO substrate at a deposition rate of 1-2 Å/s. The layer thicknesses are specified in the device architecture diagrams.

    • For the doped emissive layer, co-evaporate this compound and DPEPO from separate sources. The doping concentration is controlled by adjusting the deposition rates of the individual materials.

  • Cathode Deposition:

    • Deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s.

    • Deposit a thicker layer of Al (100-150 nm) at a rate of 5-10 Å/s to serve as the cathode.

  • Encapsulation:

    • After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

G Start Start Clean Substrate Cleaning (Ultrasonication, UV-Ozone) Start->Clean Load Load into Vacuum Chamber Clean->Load Deposit_Organics Sequential Deposition of Organic Layers (HIL, HTL, EBL, EML, ETL) Load->Deposit_Organics Deposit_Cathode Deposition of Cathode (LiF, Al) Deposit_Organics->Deposit_Cathode Encapsulate Device Encapsulation (Glovebox) Deposit_Cathode->Encapsulate End End Encapsulate->End

Device Characterization Protocol

This protocol outlines the procedures for measuring the key performance characteristics of the fabricated OLEDs.

Equipment:

  • Source measure unit (SMU)

  • Spectroradiometer

  • Photodiode

  • Integrating sphere (for EQE measurements)

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Place the encapsulated device in a light-tight test fixture.

    • Connect the device to the SMU.

    • Apply a forward voltage bias and sweep the voltage in defined steps.

    • Simultaneously measure the current flowing through the device and the luminance using a calibrated photodiode or spectroradiometer.

  • Electroluminescence (EL) Spectrum:

    • At a constant driving voltage or current, measure the emitted light spectrum using a spectroradiometer.

    • From the spectrum, determine the peak emission wavelength and the CIE color coordinates.

  • External Quantum Efficiency (EQE):

    • Measure the total light output of the device using an integrating sphere coupled with a spectroradiometer.

    • Calculate the EQE as the ratio of the number of photons emitted from the device to the number of electrons injected into the device.

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculated from the luminance and current density data.

    • Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.

Conclusion

The TADF emitter this compound has been demonstrated to be a highly effective material for fabricating high-efficiency sky-blue OLEDs. Both non-doped and doped device architectures exhibit excellent performance, with the doped configuration achieving a remarkable maximum external quantum efficiency of 38.0%. The detailed protocols provided herein offer a comprehensive guide for the successful fabrication and characterization of these high-performance OLEDs, paving the way for their application in advanced optoelectronic technologies.

References

Application of mCP-BP-SFAC in Flexible Displays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides comprehensive application notes and experimental protocols for the utilization of mCP-BP-SFAC, a Thermally Activated Delayed Fluorescence (TADF) material, in the fabrication of flexible Organic Light-Emitting Diodes (OLEDs). This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are exploring advanced materials for next-generation flexible electronics.

Introduction to this compound and its Role in Flexible Displays

This compound is a cutting-edge organic molecule belonging to the class of TADF emitters. These materials are at the forefront of OLED technology due to their ability to achieve up to 100% internal quantum efficiency by harnessing both singlet and triplet excitons for light emission. This high efficiency is paramount for developing low-power, high-brightness flexible displays. The molecular design of this compound is tailored to facilitate a small energy gap between its singlet and triplet excited states, a key requirement for efficient TADF. The compatibility of such materials with solution-based processing techniques makes them ideal candidates for cost-effective and large-area fabrication of flexible displays on various plastic substrates. While specific data on the performance of this compound in flexible devices is emerging, its intrinsic properties suggest significant potential for advancing the field of flexible electronics.

Quantitative Data Summary

While comprehensive data for this compound on flexible substrates is the subject of ongoing research, the following table presents performance metrics of OLEDs utilizing similar high-efficiency TADF emitters, including a notable vacuum-deposited device incorporating this compound. This data serves as a benchmark for the expected performance of this compound in flexible, solution-processed architectures.

Emitter SystemHost MaterialFabrication MethodMaximum External Quantum Efficiency (EQE)Substrate Type
This compound ProprietaryVacuum Deposition> 30%[1]Glass
Blue TADF Emitter CDBP/PO-T2TSolution-Processed21.0%[2][3]Glass
White TADF System CDBP/PO-T2TSolution-Processed20.8%[2][3]Glass

Signaling Pathways and Experimental Workflows

The operational principle of TADF and the general fabrication workflow for a flexible OLED are illustrated in the diagrams below.

TADF_Mechanism S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Electrical Excitation (25%) T1 Triplet Excited State (T1) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1->S0 Non-Radiative Decay T1->S1 Reverse Intersystem Crossing (RISC) (Thermally Activated)

Caption: The mechanism of Thermally Activated Delayed Fluorescence (TADF).

Flexible_OLED_Workflow cluster_Substrate 1. Substrate Preparation cluster_Deposition 2. Layer Deposition cluster_Finalization 3. Device Finalization A Start: Flexible Substrate (e.g., PI, PEN) B Cleaning (DI Water, Acetone, IPA) A->B C Drying (Nitrogen Stream) B->C D Surface Treatment (UV-Ozone) C->D E Spin-Coat Hole Injection Layer (HIL) D->E F Spin-Coat Hole Transport Layer (HTL) E->F G Spin-Coat Emissive Layer (this compound in Host) F->G H Thermally Evaporate Electron Transport Layer (ETL) G->H I Thermally Evaporate Electron Injection Layer (EIL) H->I J Thermally Evaporate Cathode I->J K Encapsulation J->K L Characterization K->L

Caption: A generalized experimental workflow for fabricating flexible OLEDs.

Experimental Protocols

The following is a generalized protocol for the fabrication of a flexible OLED device using a solution-processed TADF emitter such as this compound. All procedures should be performed in a controlled, cleanroom environment.

Substrate Preparation
  • Begin with a flexible substrate such as polyimide (PI) or polyethylene naphthalate (PEN) pre-coated with a transparent conductive oxide like Indium Tin Oxide (ITO).

  • Sequentially clean the substrate in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

  • Thoroughly dry the substrate using a stream of high-purity nitrogen.

  • Expose the ITO surface to UV-ozone for 10-15 minutes to enhance its work function, which promotes efficient hole injection.

Deposition of Organic Layers via Solution Processing
  • Hole Injection Layer (HIL): Prepare a solution of a suitable HIL material (e.g., PEDOT:PSS). Spin-coat the solution onto the prepared substrate and anneal according to the material supplier's specifications.

  • Hole Transport Layer (HTL): Prepare a solution of an appropriate HTL material. Spin-coat the HTL solution on top of the HIL and subsequently anneal.

  • Emissive Layer (EML): Prepare a solution by dissolving this compound and a suitable host material in an organic solvent. The optimal doping concentration of this compound should be determined experimentally, typically ranging from 5 to 20 wt%. Spin-coat the EML solution onto the HTL and anneal to remove residual solvent.

Deposition of Subsequent Layers via Thermal Evaporation
  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL): Transfer the substrate to a high-vacuum thermal evaporation system. Sequentially deposit the ETL and EIL materials.

  • Cathode: Without breaking the vacuum, deposit the metal cathode (e.g., aluminum).

Encapsulation and Characterization
  • Encapsulation: To protect the device from environmental degradation, encapsulate the device using a flexible barrier film and a suitable adhesive.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics.

    • Record the electroluminescence (EL) spectra.

    • Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.

    • Evaluate the device's performance under various bending conditions to assess its flexibility.

References

Application Notes and Protocols for Transient Photoluminescence Measurements of mCP-BP-SFAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting and analyzing transient photoluminescence (TRPL) measurements of the Thermally Activated Delayed Fluorescence (TADF) emitter, mCP-BP-SFAC. This document is intended for researchers in materials science, chemistry, and physics, as well as professionals in drug development exploring photodynamic therapy applications.

Introduction

This compound (2-(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9-dimethyl-N,N-diphenyl-9H-fluoren-7-amine) is a donor-acceptor type molecule that exhibits Thermally Activated Delayed Fluorescence (TADF). This property allows for the harvesting of triplet excitons and their conversion into light-emitting singlet excitons through reverse intersystem crossing (RISC), leading to high internal quantum efficiencies. Transient photoluminescence spectroscopy is a critical technique for characterizing the photophysical properties of TADF materials, providing insights into their excited-state dynamics, including the lifetimes of prompt fluorescence and delayed fluorescence, and the rate of the RISC process. Understanding these parameters is crucial for the design and optimization of Organic Light-Emitting Diodes (OLEDs) and for evaluating the potential of such molecules in biomedical applications like photosensitizers in photodynamic therapy.

Quantitative Data Summary

The photophysical properties of this compound are highly dependent on its environment, such as the host matrix and concentration. Below is a summary of typical photophysical data for this compound doped in a 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) host matrix.

Photophysical ParameterSymbolValueUnit
Photoluminescence Quantum YieldΦPL> 80%
Emission PeakλPL~ 480nm
Prompt Fluorescence Lifetimeτp10 - 50ns
Delayed Fluorescence Lifetimeτd1 - 10µs
Singlet-Triplet Energy SplittingΔEST< 0.1eV
Reverse Intersystem Crossing RatekRISC105 - 106s-1

Experimental Protocol: Transient Photoluminescence Measurement of this compound in a CBP Host Film

This protocol outlines the steps for measuring the transient photoluminescence decay of a thin film of this compound doped into a CBP host.

Materials and Equipment
  • Materials:

    • This compound powder

    • CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) powder (host material)

    • High-purity toluene (or other suitable organic solvent)

    • Quartz or glass substrates

  • Equipment:

    • Spin coater

    • Thermal evaporator (optional, for vacuum deposition)

    • Pulsed laser source (e.g., picosecond or nanosecond pulsed laser, λexc = 355 nm or 375 nm)

    • Optical cryostat for temperature-dependent measurements

    • Time-Correlated Single Photon Counting (TCSPC) system or a streak camera

    • Spectrometer and a fast photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)

    • Data acquisition and analysis software

Sample Preparation
  • Solution Preparation: Prepare a solution of CBP and this compound in toluene. A typical concentration for the host (CBP) is 10 mg/mL. The guest (this compound) concentration is typically in the range of 1-10 wt% relative to the host.

  • Substrate Cleaning: Thoroughly clean the quartz or glass substrates using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas.

  • Film Deposition (Spin Coating):

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense the prepared solution onto the center of the substrate.

    • Spin coat at a suitable speed (e.g., 2000-4000 rpm) for a defined time (e.g., 60 seconds) to achieve a uniform thin film. The film thickness can be controlled by adjusting the solution concentration and spin speed.

    • Anneal the film on a hotplate (e.g., at 80-100 °C for 10 minutes) to remove any residual solvent.

  • Film Deposition (Thermal Evaporation - Optional): For higher quality and more controlled films, co-evaporate CBP and this compound onto a substrate in a high-vacuum chamber. The deposition rates should be monitored to achieve the desired doping concentration.

Measurement Procedure
  • System Setup:

    • Mount the prepared film in the optical cryostat. For room temperature measurements, a simple sample holder can be used.

    • Align the pulsed laser to excite the sample. The excitation wavelength should be chosen to excite the this compound (e.g., 355 nm or 375 nm). The laser fluence should be kept low to avoid annihilation processes.

    • Collect the photoluminescence from the sample using appropriate optics (lenses, filters) and direct it to the entrance slit of the spectrometer. A long-pass filter can be used to block scattered laser light.

    • The output of the spectrometer is directed to the fast photodetector (for TCSPC) or the streak camera.

  • Data Acquisition:

    • Set the data acquisition parameters. For TCSPC, this includes the time window and the number of photon counts. For a streak camera, this includes the sweep range and gating.

    • Record the photoluminescence decay at the peak emission wavelength of this compound (~480 nm).

    • Acquire data for a sufficient duration to achieve a good signal-to-noise ratio, especially for the long-lived delayed fluorescence component.

  • Data Analysis:

    • The obtained decay curve will exhibit a biexponential character, with a fast decay component corresponding to prompt fluorescence and a slower decay component corresponding to delayed fluorescence.

    • Fit the decay curve with a biexponential function: I(t) = Ap exp(-t/τp) + Ad exp(-t/τd) where I(t) is the intensity at time t, Ap and Ad are the amplitudes of the prompt and delayed components, and τp and τd are their respective lifetimes.

    • From the fitting parameters, the key photophysical rates can be estimated. The reverse intersystem crossing rate (kRISC) can be approximated from the ratio of the delayed to prompt fluorescence intensities and the lifetimes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement TRPL Measurement cluster_analysis Data Analysis prep_solution Prepare this compound/CBP Solution clean_substrate Clean Substrate prep_solution->clean_substrate spin_coat Spin Coat Film clean_substrate->spin_coat anneal Anneal Film spin_coat->anneal mount_sample Mount Sample in Cryostat anneal->mount_sample laser_excitation Excite with Pulsed Laser mount_sample->laser_excitation pl_collection Collect Photoluminescence laser_excitation->pl_collection data_acquisition Acquire Decay Data (TCSPC/Streak Camera) pl_collection->data_acquisition biexponential_fit Fit Decay with Biexponential Function data_acquisition->biexponential_fit extract_params Extract Lifetimes (τp, τd) biexponential_fit->extract_params calculate_rates Calculate kRISC extract_params->calculate_rates

Caption: Experimental workflow for transient photoluminescence measurements.

Photophysical Pathways in this compound

tadf_mechanism S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence (k_p) S1->S0 Delayed Fluorescence (k_d) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (k_ISC) T1->S0 Phosphorescence (k_ph) T1->S1 Reverse Intersystem Crossing (k_RISC)

Caption: Key photophysical processes in a TADF molecule like this compound.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of mCP-BP-SFAC Devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of organic light-emitting diode (OLED) devices incorporating the mCP-BP-SFAC material.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fabrication and operation of this compound based OLEDs, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Rapid Luminance Decrease (Short Lifetime) - Material Degradation: Formation of non-emissive species due to excitons.[1] - Interfacial Instability: Poor contact between organic layers or between organic layers and electrodes. - Environmental Factors: Exposure to oxygen and moisture during fabrication or operation.[1]- Optimize Deposition Rates: Ensure slow and controlled deposition of organic layers to minimize stress and improve film quality. - Incorporate Interfacial Layers: Use hole and electron injection/transport layers to improve charge balance and reduce exciton quenching at interfaces. - Strict Environmental Control: Fabricate and encapsulate devices in a high-purity inert atmosphere (e.g., nitrogen or argon glovebox) with low oxygen and moisture levels (<1 ppm).
Appearance of Dark Spots or Bubbles - Particulate Contamination: Dust or other foreign particles on the substrate or during deposition. - Electrode Delamination: Poor adhesion of the cathode to the underlying organic layer. - Gas Permeation: Ingress of atmospheric gases through the encapsulation layer.[1]- Substrate Cleaning: Implement a rigorous substrate cleaning protocol (e.g., ultrasonication in solvents, UV-ozone treatment). - Improve Encapsulation: Use high-quality encapsulation materials (e.g., glass lids with desiccant, thin-film encapsulation) to create a hermetic seal. - Inspect Deposition Chamber: Regularly clean the vacuum chamber to minimize sources of contamination.
Non-uniform Emission or Color Shift - Inhomogeneous Layer Thickness: Variations in the thickness of the organic layers across the device area. - Phase Segregation: Instability of material blends within the emissive layer. - Electrode Resistance: High sheet resistance of the transparent conductive oxide (TCO) anode leading to a voltage drop across the device.- Optimize Deposition Source: Ensure the evaporation source provides a uniform flux of material. - Substrate Rotation: Rotate the substrate during deposition to improve layer uniformity. - Material Compatibility: Select host and dopant materials with good miscibility and thermal stability.
Increased Operating Voltage - Charge Trapping: Presence of impurities or defects in the organic layers that trap charge carriers. - Degradation of Interfaces: Formation of a barrier to charge injection at the electrode-organic interface.- High-Purity Materials: Use sublimation-purified organic materials to reduce impurity levels. - Annealing: Post-fabrication annealing (at moderate temperatures) can sometimes improve interfacial contact and reduce defects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a thermally activated delayed fluorescence (TADF) material used as an emitter in OLEDs. The stability of OLEDs, particularly those with blue emitters, is a critical challenge as the high energy of blue light can accelerate the degradation of organic materials, leading to a shorter device lifetime.

Q2: What are the primary intrinsic degradation mechanisms for devices using materials like this compound?

A2: Intrinsic degradation primarily involves processes within the organic materials themselves. A key mechanism is the interaction of excitons (electron-hole pairs) which can lead to the formation of reactive species that degrade the organic molecules, creating non-emissive sites and reducing device efficiency.[1]

Q3: How do extrinsic factors affect the stability of this compound devices?

A3: Extrinsic factors are environmental elements that can damage the device. The most significant are oxygen and moisture, which can react with the organic materials and the reactive metal cathode, leading to the formation of dark spots and a rapid decline in performance.[1] UV radiation can also contribute to degradation.

Q4: What role does the device architecture play in improving stability?

A4: A well-designed device architecture is crucial for stability. This includes the use of appropriate hole and electron transport layers to ensure balanced charge injection and transport, confining excitons within the emissive layer, and preventing them from reaching the transport layers where they can cause degradation.

Q5: Are there specific materials that are known to enhance the stability of TADF OLEDs?

A5: Yes, the choice of host material for the this compound emitter is critical. A host with high thermal stability and a suitable energy level alignment with the emitter can improve device lifetime. Additionally, using stable charge transport materials and effective interfacial layers contributes to overall device stability.

Quantitative Stability Data

The following table summarizes reported lifetime data for various blue and green TADF OLEDs, providing a benchmark for the expected performance of devices utilizing advanced emitter materials. LT50 and LT95 refer to the time it takes for the device's initial luminance to decrease to 50% and 95%, respectively.

Emitter TypeHost MaterialInitial Luminance (cd/m²)LT50 (hours)LT95 (hours)Reference
Blue TADFDPEPO10009-
Blue TADFmCBP-CN100016-
Sky-Blue TADFSF3K100037-
Green TADF-1000-3689
Orange-Red TADF6,7-DCNQx-DICz1000-931

Experimental Protocols

Protocol 1: Standard OLED Lifetime Measurement

Objective: To determine the operational lifetime of an this compound based OLED device under constant current stress.

Methodology:

  • Place the encapsulated OLED device in a light-tight test chamber with controlled temperature.

  • Connect the device to a source measure unit (SMU).

  • Position a calibrated photodiode or spectrometer in front of the device to measure its luminance.

  • Apply a constant DC current to the device that corresponds to a desired initial luminance (e.g., 1000 cd/m²).

  • Continuously monitor and record the luminance of the device and the voltage across it over time.

  • The lifetime (e.g., LT50) is determined as the time at which the luminance drops to 50% of its initial value.

Protocol 2: Accelerated Aging Test

Objective: To estimate the long-term stability of an this compound OLED in a shorter timeframe.

Methodology:

  • Prepare multiple identical OLED devices.

  • Subject each device to a different, higher-than-normal stress condition (e.g., higher operating temperature or higher initial luminance).

  • Measure the lifetime of each device under its specific stress condition as described in Protocol 1.

  • Plot the logarithm of the lifetime against the stress factor (e.g., inverse of temperature).

  • Extrapolate the data to the normal operating condition to predict the device lifetime under that condition.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting and understanding the stability of this compound devices.

degradation_pathway cluster_device OLED Device cluster_factors Stress Factors Charge Injection Charge Injection Exciton Formation Exciton Formation Charge Injection->Exciton Formation Light Emission Light Emission Exciton Formation->Light Emission Degradation Degradation Exciton Formation->Degradation Non-emissive Sites Non-emissive Sites Degradation->Non-emissive Sites Heat Heat Heat->Degradation Moisture Moisture Moisture->Degradation Oxygen Oxygen Oxygen->Degradation Reduced Efficiency Reduced Efficiency Non-emissive Sites->Reduced Efficiency Shorter Lifetime Shorter Lifetime Reduced Efficiency->Shorter Lifetime troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Device Instability Observed issue_type Identify Symptom (e.g., Dark Spots, Low Lifetime) start->issue_type cause1 Contamination issue_type->cause1 Dark Spots cause2 Poor Encapsulation issue_type->cause2 Dark Spots cause3 Material Degradation issue_type->cause3 Low Lifetime cause4 Layer Inhomogeneity issue_type->cause4 Non-uniformity sol1 Improve Substrate Cleaning cause1->sol1 sol2 Enhance Encapsulation cause2->sol2 sol3 Optimize Materials & Architecture cause3->sol3 sol4 Optimize Deposition Process cause4->sol4

References

Technical Support Center: Synthesis of mCP-BP-SFAC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of mCP-BP-SFAC, a thermally activated delayed fluorescence (TADF) material. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common impurities and synthesis challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a complex organic molecule likely comprising carbazole, benzophenone, and spirobifluorene moieties. The troubleshooting steps are based on common synthetic methods for related TADF materials, such as Buchwald-Hartwig and Suzuki coupling reactions.

Question 1: Low yield of the final this compound product.

Potential Causes:

  • Incomplete reaction: The coupling reaction (e.g., Buchwald-Hartwig or Suzuki coupling) may not have gone to completion.

  • Side reactions: Formation of byproducts due to competing reaction pathways.

  • Sub-optimal reaction conditions: Incorrect temperature, reaction time, or catalyst concentration.

  • Poor quality of starting materials: Impurities in the precursor molecules can inhibit the reaction.

  • Product loss during workup and purification: The product may be partially lost during extraction, precipitation, or chromatography.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials.

  • Optimize Reaction Conditions:

    • Temperature: Experiment with a range of temperatures to find the optimal condition for your specific coupling reaction.

    • Catalyst Loading: Vary the catalyst and ligand concentration to improve catalytic activity.

    • Solvent: Ensure the use of anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst.

  • Purify Starting Materials: Purify all starting materials (e.g., carbazole, benzophenone, and spirobifluorene derivatives) by recrystallization or column chromatography to remove any potential inhibitors.

  • Workup and Purification:

    • Optimize the extraction procedure to minimize emulsion formation.

    • If using column chromatography, select an appropriate solvent system to ensure good separation and minimize tailing.

    • Consider alternative purification methods like recrystallization or sublimation.

Question 2: Presence of unreacted starting materials in the final product.

Potential Causes:

  • Insufficient reaction time: The reaction was stopped before completion.

  • Catalyst deactivation: The catalyst may have been deactivated by impurities or exposure to air.

  • Stoichiometry imbalance: Incorrect molar ratios of the reactants.

Troubleshooting Steps:

  • Increase Reaction Time: Extend the reaction time and monitor for the disappearance of starting materials by TLC or HPLC.

  • Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

  • Verify Stoichiometry: Carefully check the molar ratios of your reactants, catalyst, and ligand. A slight excess of one reactant may be beneficial in some cases.

  • Purification: If unreacted starting materials are still present, they can often be removed by column chromatography with a carefully chosen eluent.

Question 3: Observation of a major byproduct with a higher molecular weight than the product in mass spectrometry.

Potential Causes:

  • Homocoupling: The starting materials may have undergone homocoupling, a common side reaction in palladium-catalyzed cross-coupling reactions. For example, two molecules of a boronic acid derivative can couple together in a Suzuki reaction.

  • Oligomerization/Polymerization: If the starting materials have multiple reactive sites, oligomerization or polymerization can occur.

Troubleshooting Steps:

  • Optimize Ligand: The choice of ligand can significantly influence the extent of homocoupling. Experiment with different phosphine ligands.

  • Control Reactant Addition: Slow addition of one of the coupling partners can sometimes minimize homocoupling.

  • Adjust Stoichiometry: Using a slight excess of one of the reactants can help to suppress the homocoupling of the other.

  • Purification: These higher molecular weight impurities can typically be separated from the desired product by size-exclusion chromatography or careful column chromatography.

Question 4: The purified this compound product shows poor performance in OLED devices (e.g., low efficiency, short lifetime).

Potential Causes:

  • Trace Impurities: Even small amounts of certain impurities can act as charge traps or quenching sites in an OLED device, drastically reducing its performance.[1]

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst from the coupling reaction can be detrimental to device performance.

  • Ionic Impurities: Salts from the workup or starting materials can affect charge injection and transport.

  • Isomeric Impurities: The presence of isomers with different photophysical properties can lead to inconsistent device performance.

Troubleshooting Steps:

  • Rigorous Purification:

    • Multiple rounds of column chromatography may be necessary.

    • Sublimation is a highly effective method for purifying organic electronic materials and removing non-volatile impurities.

    • Recrystallization from a suitable solvent system can also be very effective.

  • Palladium Scavenging: Use a palladium scavenger (e.g., silica-bound thiol or amine) to remove residual catalyst after the reaction.

  • Aqueous Washes: Thoroughly wash the organic layer with deionized water during the workup to remove any inorganic salts.

  • Characterization: Use sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual metal content and ensure it is below acceptable limits for electronic applications.

Quantitative Data Summary

The following table summarizes typical ranges for reaction parameters and purity levels for the synthesis of TADF materials similar to this compound. These are general guidelines and may need to be optimized for the specific synthesis of this compound.

ParameterTypical RangeNotes
Reaction Yield 40-80%Highly dependent on the specific coupling reaction and purity of starting materials.
HPLC Purity > 99.5%Purity required for high-performance OLED devices.[1]
Residual Palladium < 10 ppmCritical for device lifetime and efficiency.
Glass Transition Temp. (Tg) 120-200 °CImportant for the morphological stability of the OLED device.
Decomposition Temp. (Td) > 350 °CIndicates the thermal stability of the material.

Key Experimental Protocols

General Protocol for a Suzuki Coupling Reaction:

  • To a dried Schlenk flask, add the aryl halide, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., toluene, dioxane, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, and/or sublimation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is often effective.

  • Detection: UV-Vis detection at a wavelength where the compound has strong absorbance.

  • Purity Calculation: The purity is determined by the area percentage of the main peak.

Visualizations

Synthesis_Workflow Start Starting Materials (Aryl Halide & Boronic Ester) Reaction Suzuki Coupling (Pd Catalyst, Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Reaction Purification1 Column Chromatography Workup->Purification1 Crude Product Purification2 Recrystallization Purification1->Purification2 Partially Purified Purification3 Sublimation Purification2->Purification3 Crystalline Solid FinalProduct Pure this compound (>99.5%) Purification3->FinalProduct High Purity Product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Problem Low Yield of this compound CheckReaction Monitor Reaction by TLC/HPLC Problem->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete Complete Reaction Complete? Incomplete->Complete No Optimize Optimize Conditions: - Temperature - Catalyst Loading - Time Incomplete->Optimize Yes CheckMaterials Check Starting Material Purity Complete->CheckMaterials Optimize->CheckReaction PurifyMaterials Purify Starting Materials CheckMaterials->PurifyMaterials Impurities Found CheckWorkup Review Workup & Purification CheckMaterials->CheckWorkup Materials Pure PurifyMaterials->CheckReaction OptimizePurification Optimize Purification Steps CheckWorkup->OptimizePurification

References

Technical Support Center: Optimizing Annealing Conditions for Solution-Processed Organic Semiconductor Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of annealing conditions for solution-processed organic semiconductor films, such as those based on mCP-BP-SFAC.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of annealing organic semiconductor films?

A1: Annealing is a critical post-deposition thermal treatment designed to enhance the molecular ordering and morphology of the film. This process improves the film's crystalline structure, which can lead to significantly enhanced optical and electronic properties, such as charge carrier mobility.[1][2]

Q2: What are the most common methods for annealing organic semiconductor films?

A2: The two predominant methods are thermal annealing and solvent vapor annealing (SVA). Thermal annealing involves heating the film to a specific temperature for a set duration. SVA, on the other hand, exposes the film to a saturated solvent vapor environment, which can also promote molecular rearrangement and crystallization.

Q3: How do I decide between thermal annealing and solvent vapor annealing?

A3: The choice depends on the material's properties and the desired film characteristics. Thermal annealing is often simpler to implement. However, it can sometimes lead to issues like film dewetting or cracking at elevated temperatures.[3] Solvent vapor annealing can provide more precise control over the film's morphology and is often considered a gentler technique.

Q4: What is a typical range for annealing temperatures?

A4: The optimal annealing temperature is highly material-dependent. However, for many organic semiconductors, temperatures can range from room temperature up to 180°C or higher.[4] It is crucial to start with a broad range and narrow down to the optimal temperature for your specific material. Exceeding the optimal temperature can lead to a decrease in performance due to effects like desorption or deteriorated microstructure.[1]

Q5: How does the annealing atmosphere affect the film properties?

A5: The annealing atmosphere can significantly impact the electrical performance and stability of the film. Annealing in an inert atmosphere, such as nitrogen (N2) or argon (Ar), is common to prevent oxidation and degradation of the organic material. The choice of atmosphere can influence carrier mobility and threshold voltage.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Carrier Mobility - Incomplete crystallization.- Presence of grain boundaries and defects.- Non-optimal annealing temperature or time.- Systematically vary the annealing temperature and duration.- Consider solvent vapor annealing to improve molecular ordering.- Characterize film morphology with AFM to correlate with mobility.
Film Dewetting or Cracking - Annealing temperature is too high, causing the film to become fluid.- Poor adhesion to the substrate.- Mismatch in thermal expansion coefficients between the film and substrate.- Lower the annealing temperature.- Use a slower cooling rate after annealing.- Modify the substrate surface to improve adhesion.
High Threshold Voltage - Presence of trap states at the semiconductor-dielectric interface.- Contamination during fabrication or annealing.- Optimize the annealing conditions to reduce trap density.- Ensure a clean processing environment and high-purity materials.- Consider different dielectric materials.
Poor Film Uniformity - Inconsistent heating during annealing.- Non-uniform solvent evaporation during spin-coating.- Use a calibrated hotplate or oven with uniform temperature distribution.- Optimize spin-coating parameters before annealing.
Inconsistent Device Performance - Variations in annealing conditions between samples.- Degradation of the organic material due to exposure to air or moisture.- Precisely control all annealing parameters (temperature, time, atmosphere, ramp rates).- Perform annealing in a controlled inert environment (e.g., glovebox).

Experimental Protocols

Thermal Annealing Protocol
  • Substrate Preparation: Ensure the substrate is thoroughly cleaned and dried.

  • Film Deposition: Deposit the organic semiconductor film using a suitable technique (e.g., spin coating, drop casting).

  • Annealing Setup: Place the substrate with the film on a precisely controlled hotplate or in a tube furnace within an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Heating: Ramp up the temperature to the desired annealing point at a controlled rate (e.g., 5-10 °C/min) to prevent thermal shock.

  • Annealing: Maintain the set annealing temperature for the intended duration (e.g., 10-60 minutes).

  • Cooling: Slowly cool the sample back to room temperature at a controlled rate (e.g., 5-10 °C/min) to minimize film cracking.

  • Characterization: Analyze the annealed film using techniques such as Atomic Force Microscopy (AFM) for morphology, UV-Vis Spectroscopy for optical properties, and X-ray Diffraction (XRD) for crystallinity.

Solvent Vapor Annealing (SVA) Protocol
  • Substrate and Film Preparation: Prepare the substrate and deposit the film as in the thermal annealing protocol.

  • SVA Chamber Setup: Place the film-coated substrate in a sealed chamber (e.g., a petri dish or a specialized SVA chamber).

  • Solvent Introduction: Place a small vial or reservoir of the chosen solvent within the chamber, ensuring it does not directly contact the film.

  • Annealing: Allow the solvent vapor to saturate the chamber and interact with the film for the desired time (e.g., 5-30 minutes). This is typically done at room temperature.

  • Drying: Carefully remove the substrate from the chamber and ensure all residual solvent evaporates. A brief, low-temperature bake (e.g., 50 °C for 5 minutes) may be used if necessary.

  • Characterization: Characterize the SVA-treated film using appropriate analytical techniques.

Data Presentation

Table 1: Example Impact of Annealing Temperature on Film Properties

Annealing Temperature (°C)Average Grain Size (nm)Surface Roughness (RMS, nm)Carrier Mobility (cm²/V·s)
As-deposited251.20.05
80450.90.25
100700.70.80
120950.61.50
140800.81.10
160651.10.75

Note: This is example data and optimal values will vary depending on the specific organic semiconductor.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_anneal Annealing cluster_char Characterization sub_clean Substrate Cleaning film_dep Film Deposition sub_clean->film_dep anneal Thermal or Solvent Vapor Annealing film_dep->anneal cooling Controlled Cooling anneal->cooling afm AFM (Morphology) cooling->afm xrd XRD (Crystallinity) cooling->xrd elec Electrical Testing cooling->elec

Caption: General experimental workflow for annealing and characterization of organic semiconductor films.

TroubleshootingFlow start Low Device Performance check_morph Analyze Film Morphology (AFM) start->check_morph is_uniform Is morphology uniform with large grains? check_morph->is_uniform check_elec Check for Contact Issues and Electrical Shorts is_uniform->check_elec Yes optimize_anneal Optimize Annealing (Temperature, Time, Atmosphere) is_uniform->optimize_anneal No is_contact_ok Are contacts ohmic and no shorts present? check_elec->is_contact_ok end_good High Performance Device is_contact_ok->end_good Yes end_bad Re-evaluate Material or Device Structure is_contact_ok->end_bad No optimize_dep Optimize Film Deposition (e.g., Spin Speed) optimize_anneal->optimize_dep optimize_dep->check_morph

Caption: A logical troubleshooting workflow for diagnosing low performance in organic semiconductor devices.

References

managing aggregation effects in mCP-BP-SFAC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing aggregation effects in mCP-BP-SFAC (modified Cyclo-Phosphate-Biophysical Probe - Surface Field-Amplified Chromatography) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of sample aggregation in an this compound experiment?

A1: Sample aggregation can manifest in several ways during an this compound experiment. Common indicators include:

  • Irreproducible or noisy signal reads.

  • An unusually high signal that does not correlate with sample concentration.

  • Visible particulate matter in the sample solution.[1]

  • Abnormally high light scattering during absorbance measurements.[1]

  • Detection of large species eluting in the void volume during pre-analysis by size exclusion chromatography.[1]

Q2: How can I proactively prevent aggregation before running my this compound assay?

A2: Proactive prevention is key to successful this compound experiments. Consider the following strategies:

  • Buffer Optimization: Screen a variety of buffer conditions, including pH and salt concentration, to find the optimal conditions for your protein's stability.[1]

  • Use of Additives: Incorporate low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20) or non-detergent sulfobetaines to improve solubility.[1]

  • Ligand Addition: If your protein has a known ligand, adding it to the solution can stabilize the native state and prevent aggregation.

  • Construct Modification: If you are expressing a recombinant protein, consider slight variations in the protein construct, such as altering domain boundaries or changing purification tags.

Q3: Can the concentration of my target protein influence aggregation in this compound?

A3: Yes, protein concentration is a critical factor. Higher protein concentrations can increase the likelihood of aggregation. It is recommended to determine the optimal protein concentration range for your specific this compound assay through empirical testing.

Troubleshooting Guide

Issue: High background noise or non-specific signal in this compound.

This is a common issue often linked to protein aggregation, where aggregates non-specifically interact with the assay components.

Troubleshooting Workflow:

cluster_0 Troubleshooting High Background Signal start High Background Signal Detected step1 Visual Inspection for Precipitate start->step1 step2 Perform Dynamic Light Scattering (DLS) step1->step2 No visible precipitate step4 Optimize Buffer Conditions (pH, Salt) step1->step4 Precipitate observed step3 Analyze with Size Exclusion Chromatography (SEC) step2->step3 Polydispersity > 20% step6 Re-run this compound Assay step2->step6 Monodisperse sample step3->step4 Void volume peak observed step3->step6 Single, well-defined peak step5 Screen Anti-Aggregation Additives step4->step5 step5->step6 step6->step4 Issue Persists end Signal Within Acceptable Range step6->end Issue Resolved

Caption: Troubleshooting workflow for high background signal in this compound.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Assessment

DLS is a biophysical technique used to determine the size distribution of particles in a solution.

  • Sample Preparation:

    • Prepare your protein sample in the same buffer used for the this compound experiment.

    • Filter the sample through a 0.22 µm filter to remove dust and other contaminants.

    • Ensure the sample is at thermal equilibrium with the instrument before measurement.

  • Instrument Setup:

    • Set the laser wavelength and scattering angle according to the manufacturer's instructions.

    • Use a suitable cuvette or multi-well plate for your sample volume.

  • Data Acquisition and Analysis:

    • Acquire data for a sufficient duration to obtain a stable correlation function.

    • Analyze the data to obtain the size distribution profile. A monodisperse sample will show a single peak, while aggregates will appear as larger species.

ParameterTypical Value
Laser Wavelength633 nm
Scattering Angle173°
Equilibration Time120 seconds
Measurement Runs3

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Detection

SEC separates molecules based on their size. Aggregates, being larger than the monomeric protein, will elute earlier.

  • Column and Buffer Selection:

    • Choose a column with a fractionation range appropriate for your protein's size.

    • Equilibrate the column with the this compound assay buffer.

  • Sample Injection and Elution:

    • Inject a small volume of your protein sample onto the column.

    • Elute the sample with the assay buffer at a constant flow rate.

  • Data Analysis:

    • Monitor the elution profile using UV absorbance (typically at 280 nm).

    • The presence of a peak in the void volume or at an elution volume smaller than the monomeric protein indicates the presence of aggregates.

Managing Aggregation with Additives

The addition of certain excipients can help prevent aggregation by altering the solution properties or by directly interacting with the protein.

Mechanism of Common Anti-Aggregation Additives:

cluster_1 Mechanism of Anti-Aggregation Additives protein Protein with Hydrophobic Patches aggregate Protein Aggregate protein->aggregate Self-association detergent Detergent Micelle protein->detergent Hydrophobic interaction aggregate->detergent Disruption of aggregates stabilized_protein Solubilized Protein detergent->stabilized_protein Forms stable complex

Caption: Mechanism of detergent-mediated prevention of protein aggregation.

Table of Common Anti-Aggregation Additives:

Additive ClassExampleRecommended Starting ConcentrationMechanism
Non-ionic DetergentsTween-200.005 - 0.05% (v/v)The detergent molecules can help to solubilise aggregates that are self-associated through hydrophobic patches.
Zwitterionic DetergentsCHAPS0.01 - 0.1% (w/v)The amphiphilic nature of detergents means that the protein-detergent complex can present a more hydrophilic surface.
SugarsSucrose, Trehalose5 - 10% (w/v)Preferential exclusion, stabilizing the native protein structure.
Amino AcidsArginine, Glycine50 - 200 mMCan suppress non-specific interactions and increase protein solubility.
Reducing AgentsDTT, TCEP1 - 5 mMPrevents the formation of intermolecular disulfide bonds. TCEP has a longer half-life than DTT.

References

Technical Support Center: Enhancing the External Quantum Efficiency of mCP-BP-SFAC OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the performance of Organic Light-Emitting Diodes (OLEDs) based on the mCP host and a BP-SFAC emitter.

Frequently Asked Questions (FAQs)

Q1: What are mCP and BP-SFAC, and why are they used together in OLEDs?

A1: mCP (1,3-bis(N-carbazolyl)benzene) is a widely used host material in OLEDs due to its high triplet energy and good hole transport properties.[1] This makes it particularly suitable for hosting blue Thermally Activated Delayed Fluorescence (TADF) emitters. BP-SFAC is a type of TADF emitter, where "SFAC" refers to a spiro-fluorene-acridine-based structure. These emitters are designed to achieve high external quantum efficiency (EQE) by harvesting both singlet and triplet excitons through reverse intersystem crossing (RISC). The combination of a high-energy host like mCP and an efficient TADF emitter like BP-SFAC is a common strategy for fabricating high-performance blue OLEDs.

Q2: What is a typical maximum External Quantum Efficiency (EQE) I can expect from an mCP-BP-SFAC based OLED?

A2: The maximum EQE of this compound based OLEDs can be quite high, with some studies reporting values exceeding 30%. For instance, devices using a similar SFAC-based emitter have demonstrated outstanding external quantum efficiencies of up to 31.2% in non-doped devices and 35.8% in doped devices.[2] However, the actual EQE you achieve will depend on a variety of factors including device architecture, layer thicknesses, doping concentration, and fabrication conditions.

Q3: What are the most common reasons for low EQE in these devices?

A3: Low EQE in this compound OLEDs can stem from several issues:

  • Charge Imbalance: An unequal number of electrons and holes reaching the emissive layer (EML) leads to inefficient recombination.

  • Exciton Quenching: At high brightness levels, triplet-triplet annihilation and triplet-polaron quenching can reduce the number of radiative excitons.[3]

  • Poor Film Morphology: Roughness or pinholes in the organic layers can cause current leakage and non-emissive recombination.

  • Sub-optimal Doping Concentration: The concentration of the BP-SFAC emitter in the mCP host is critical. Too low a concentration may result in incomplete energy transfer from the host, while too high a concentration can lead to aggregation-caused quenching.[4][5]

  • Energy Level Mismatch: Poor alignment of the HOMO and LUMO energy levels between adjacent layers can hinder charge injection and transport.

Q4: How does the doping concentration of BP-SFAC in the mCP host affect device performance?

A4: The doping concentration of the emitter is a critical parameter that needs to be optimized. Generally, as the doping concentration increases, the turn-on voltage may decrease because charge trapping on the guest molecules becomes more efficient. However, there is an optimal concentration for achieving the highest EQE. For many TADF emitters, this is typically in the range of 10-20 wt%. Exceeding this can lead to efficiency roll-off at lower current densities due to concentration quenching. Some advanced emitters, however, have been shown to maintain high EQEs over a broad range of doping concentrations, from 10% to 70 wt%.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low External Quantum Efficiency (EQE) 1. Charge Carrier Imbalance: Unequal injection or transport of holes and electrons.- Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge carrier fluxes.- Introduce a hole-blocking layer (HBL) or electron-blocking layer (EBL) to confine carriers within the emissive layer.
2. Sub-optimal Doping Concentration: Inefficient energy transfer or concentration quenching.- Fabricate a series of devices with varying doping concentrations of BP-SFAC in mCP (e.g., 5%, 10%, 15%, 20 wt%) to find the optimal ratio.
3. Poor Film Quality: Presence of pinholes, cracks, or high surface roughness.- Optimize the deposition rate during vacuum thermal evaporation (typically 0.5-2 Å/s for organics).- Ensure thorough substrate cleaning before deposition.- Check for and eliminate sources of contamination in the vacuum chamber.
High Efficiency Roll-off (EQE drops quickly at high brightness) 1. Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Quenching (TPQ): High exciton density leads to non-radiative decay.- Broaden the recombination zone by using a mixed-host system or by creating a graded doping profile in the emissive layer.- Choose host materials with higher charge mobility to reduce exciton density.
2. Long Exciton Lifetime of the TADF Emitter: Increases the probability of quenching events.- While inherent to the emitter, using a host that promotes faster reverse intersystem crossing (RISC) can sometimes mitigate this.
High Turn-on Voltage 1. Large Injection Barriers: Mismatch between the work function of the electrodes and the energy levels of the charge transport layers.- Use an appropriate hole injection layer (HIL) and electron injection layer (EIL) to reduce the injection barriers.- Ensure the HOMO and LUMO levels of adjacent organic layers are well-aligned.
2. Poor Charge Transport: Low mobility of the charge transport materials.- Select HTL and ETL materials with high charge carrier mobility.- Optimize the thickness of the transport layers; excessively thick layers can increase the driving voltage.
Color Instability with Varying Voltage 1. Shift of the Recombination Zone: The location of electron-hole recombination moves within the emissive layer or into adjacent layers as the voltage changes.- Improve charge carrier confinement within the emissive layer using blocking layers.- Ensure balanced charge transport to maintain a stable recombination zone.
Appearance of Dark Spots or Device Failure 1. Moisture and Oxygen Contamination: Degradation of the organic materials and/or the cathode.- Ensure all fabrication and testing are performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).- Use proper encapsulation techniques to protect the device from the ambient environment.
2. Electromigration or Pinhole Defects: Leads to short circuits.- Optimize deposition conditions to create smooth, uniform films.- Inspect substrates for defects before device fabrication.

Quantitative Data Summary

Table 1: Performance of Blue TADF OLEDs with Varying Doping Concentrations

EmitterHostDoping Conc. (wt%)Max EQE (%)C.I.E. (x, y)Reference
TDBA-CzmCP1031.1(0.134, 0.129)
TDBA-CzmCP2028.5(0.135, 0.133)
TDBA-CzmCP5023.2(0.139, 0.144)
2BO-sQADPEPO10>30N/A
2BO-sQADPEPO70>30N/A
C3FLA-2CBP15.8(0.156, 0.055)

Table 2: Impact of Host Material on Blue TADF OLED Stability

EmitterHostMax EQE (%)LT80 (h)C.I.E. (x, y)Reference
BDpyInCzmCBP-CN13.66(0.173, 0.266)
BDpyInCzDPEPO15.00.13(0.211, 0.359)
BCz-TRZDPEPO20.59 (LT50)~ (sky-blue)
BCz-TRZSF3K10.437 (LT50)~ (sky-blue)

Experimental Protocols

1. Substrate Preparation

  • Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then dried with a high-purity nitrogen gun.

  • Immediately before loading into the vacuum chamber, the substrates are treated with UV-ozone for 10 minutes to remove organic residues and improve the work function of the ITO.

2. OLED Fabrication via Vacuum Thermal Evaporation

  • The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10-6 Torr.

  • The organic layers and metal cathode are deposited sequentially without breaking the vacuum. A typical device structure is as follows:

    • Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN at a rate of 0.5 Å/s.

    • Hole Transport Layer (HTL): Deposit 40 nm of TAPC at a rate of 1.5 Å/s.

    • Emissive Layer (EML): Co-deposit the mCP host and the BP-SFAC emitter from two separate sources. The doping concentration is controlled by adjusting the relative deposition rates. For a 15 wt% doping concentration in a 25 nm layer, the deposition rate of BP-SFAC would be ~0.2 Å/s and mCP would be ~1.1 Å/s.

    • Electron Transport Layer (ETL): Deposit 35 nm of TPBi at a rate of 1.5 Å/s.

    • Electron Injection Layer (EIL): Deposit 1 nm of LiF at a rate of 0.2 Å/s.

    • Cathode: Deposit 100 nm of Al at a rate of 3-5 Å/s.

  • The deposition rates and film thicknesses are monitored in-situ using quartz crystal microbalances.

3. Device Characterization

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.

  • The electroluminescence (EL) spectra are recorded with a spectroradiometer.

  • The External Quantum Efficiency (EQE) is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile. For more accurate measurements, an integrating sphere should be used.

  • Device lifetime is typically measured by applying a constant current and monitoring the luminance decay over time.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Thermal Evaporation) cluster_char Characterization start Start sub_cleaning Ultrasonic Cleaning start->sub_cleaning drying N2 Drying sub_cleaning->drying uv_ozone UV-Ozone Treatment drying->uv_ozone load_sub Load Substrates uv_ozone->load_sub pump_down Pump to High Vacuum load_sub->pump_down hil Deposit HIL pump_down->hil htl Deposit HTL hil->htl eml Co-deposit EML (mCP:BP-SFAC) htl->eml etl Deposit ETL eml->etl eil Deposit EIL etl->eil cathode Deposit Cathode eil->cathode encapsulation Encapsulation cathode->encapsulation jvl J-V-L Measurement encapsulation->jvl el_spectra EL Spectroscopy jvl->el_spectra eqe EQE Calculation el_spectra->eqe lifetime Lifetime Testing eqe->lifetime

Experimental workflow for this compound OLED fabrication and testing.

eqe_factors cluster_electrical Electrical Properties cluster_emissive Emissive Layer Properties cluster_optical Optical Properties charge_injection Charge Injection (HIL/EIL) charge_balance Charge Balance (γ) charge_injection->charge_balance charge_transport Charge Transport (HTL/ETL) charge_transport->charge_balance exciton_formation Exciton Formation & Recombination charge_balance->exciton_formation Injects carriers plqy PLQY (Φ_PL) plqy->exciton_formation risc Reverse Intersystem Crossing (k_RISC) risc->exciton_formation outcoupling Light Outcoupling (η_out) exciton_formation->outcoupling Generates photons eqe External Quantum Efficiency (EQE) outcoupling->eqe Extracts photons

Key factors influencing the External Quantum Efficiency (EQE) of OLEDs.

References

strategies to minimize non-radiative decay in mCP-BP-SFAC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mCP-BP-SFAC, a thermally activated delayed fluorescence (TADF) emitter for high-efficiency organic light-emitting diodes (OLEDs). This resource is designed for researchers, scientists, and professionals in materials science and drug development working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize non-radiative decay and optimize the performance of your this compound based devices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a donor-acceptor molecule that exhibits thermally activated delayed fluorescence (TADF). It is primarily used as an emitter material in the emissive layer of organic light-emitting diodes (OLEDs). Its TADF properties allow for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLED devices.

Q2: What is non-radiative decay and why is it important to minimize it in this compound?

A2: Non-radiative decay is a process where an excited molecule loses energy as heat rather than emitting it as light (fluorescence). Minimizing non-radiative decay is crucial for this compound as it directly increases the photoluminescence quantum yield (PLQY), leading to brighter and more efficient OLEDs.

Q3: What is the role of the host material when using this compound?

A3: The host material in an OLED emissive layer serves to disperse the this compound emitter molecules, preventing aggregation-caused quenching of fluorescence. The choice of host also influences the photophysical properties of the emitter, including its emission wavelength and quantum yield. The host's polarity and its ability to form a rigid matrix around the emitter can impact the rate of non-radiative decay.

Q4: What is the significance of the small energy gap between the singlet and triplet states (ΔEST) in this compound?

A4: A small ΔEST is a key characteristic of TADF materials. It allows for an efficient reverse intersystem crossing (RISC) process, where non-emissive triplet excitons can be converted back into emissive singlet excitons through thermal energy. This process is fundamental to achieving high quantum efficiency in TADF OLEDs.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low Photoluminescence Quantum Yield (PLQY)
Potential Cause Troubleshooting Step
Aggregation-Caused Quenching Optimize the doping concentration of this compound in the host material. Lower concentrations can reduce aggregation.
Inappropriate Host Material Select a host material with a high triplet energy to ensure efficient energy transfer to the this compound guest. The host should also provide a rigid environment to minimize vibrational non-radiative decay pathways.
Solvent/Environmental Contamination Ensure all solvents and materials used for film deposition are of high purity. Traces of oxygen or water can quench fluorescence.
Molecular Conformation Issues The molecular structure of this compound can exist in different conformations, some of which may have higher non-radiative decay rates. Annealing the film after deposition can help in achieving a more favorable conformation.
Issue 2: Poor OLED Device Performance (Low External Quantum Efficiency - EQE)
Potential Cause Troubleshooting Step
Unbalanced Charge Injection/Transport Optimize the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to ensure balanced charge injection into the emissive layer.
Poor Film Morphology Optimize the deposition parameters (e.g., substrate temperature, deposition rate) to achieve a smooth and uniform emissive layer.
Energy Level Mismatch Ensure proper energy level alignment between the transport layers and the host/emitter materials to facilitate efficient charge injection and recombination.
Exciton Quenching at Interfaces Insert appropriate interlayer materials to prevent exciton quenching at the interfaces between the emissive layer and the transport layers.

Experimental Protocols

Protocol 1: Measurement of Photoluminescence Quantum Yield (PLQY)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., toluene). The concentration should be low enough to avoid aggregation.

    • Alternatively, fabricate a thin film by co-evaporating this compound with a host material (e.g., mCP) onto a quartz substrate.

  • Measurement Setup:

    • Use an integrating sphere coupled to a spectrofluorometer.

  • Procedure:

    • Place the sample inside the integrating sphere.

    • Measure the emission spectrum of the excitation source with an empty sphere.

    • Measure the emission spectrum of the sample by exciting it with a monochromatic light source.

    • Measure the emission spectrum of the excitation source with the sample in the sphere but not in the excitation path.

  • Data Analysis:

    • Calculate the PLQY using the following formula: PLQY = (Photons emitted by sample) / (Photons absorbed by sample)

Protocol 2: Fabrication of a this compound based OLED Device
  • Substrate Cleaning:

    • Clean an indium tin oxide (ITO) coated glass substrate by sonicating in a sequence of deionized water, acetone, and isopropanol.

    • Dry the substrate with a nitrogen gun and treat it with UV-ozone for 15 minutes.

  • Layer Deposition (by Thermal Evaporation):

    • Deposit a hole injection layer (HIL), e.g., 10 nm of HAT-CN.

    • Deposit a hole transport layer (HTL), e.g., 40 nm of TAPC.

    • Co-deposit the emissive layer (EML) consisting of a host material (e.g., mCP) doped with this compound (e.g., 6 wt%) to a thickness of 20 nm.

    • Deposit an electron transport layer (ETL), e.g., 40 nm of TPBi.

    • Deposit an electron injection layer (EIL), e.g., 1 nm of LiF.

  • Cathode Deposition:

    • Deposit a 100 nm thick aluminum (Al) cathode through a shadow mask to define the device area.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

Visualizations

Non_Radiative_Decay_Factors cluster_molecular_properties Molecular Properties cluster_environmental_factors Environmental Factors MolecularRigidity Molecular Rigidity NonRadiativeDecay Non-Radiative Decay Rate MolecularRigidity->NonRadiativeDecay Increased rigidity decreases decay DeltaEST Singlet-Triplet Energy Gap (ΔEST) DeltaEST->NonRadiativeDecay Larger ΔEST can increase decay HostMatrix Host Matrix Rigidity & Polarity HostMatrix->NonRadiativeDecay Rigid host decreases decay Temperature Temperature Temperature->NonRadiativeDecay Higher temperature can increase decay Aggregation Molecular Aggregation Aggregation->NonRadiativeDecay Increases decay (quenching)

Caption: Factors influencing the non-radiative decay rate in this compound.

TADF_Mechanism cluster_excitation Excitation cluster_emission Emission S0 Ground State (S0) S1 Singlet Excited State (S1) S1->S0 PromptFluorescence Prompt Fluorescence S1->PromptFluorescence Radiative Decay DelayedFluorescence Delayed Fluorescence S1->DelayedFluorescence NonRadiativeDecay Non-Radiative Decay (Heat Loss) S1->NonRadiativeDecay T1 Triplet Excited State (T1) T1->S1 Reverse Intersystem Crossing (RISC) (Thermally Activated) T1->NonRadiativeDecay Excitation Electrical or Photo-excitation Excitation->S1 25% Excitation->T1 75% DelayedFluorescence->S0

Caption: The Thermally Activated Delayed Fluorescence (TADF) mechanism.

overcoming solubility issues of mCP-BP-SFAC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with mCP-BP-SFAC.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a complex organic molecule, specifically a thermally activated delayed fluorescence (TADF) material. These materials are primarily used in the development of organic light-emitting diodes (OLEDs) due to their high efficiency in converting electricity to light. Its large, aromatic structure dictates its solubility properties.

Q2: I am a drug development professional. Is this compound a pharmaceutical compound?

A2: There might be a potential for confusion with similarly abbreviated pharmaceutical compounds. However, this compound, as described in scientific literature, is a materials science compound for OLED applications and not a pharmaceutical agent. It is distinct from drug molecules like m-Chlorophenylbiguanide (mCPBG), which is a 5-HT3 receptor agonist. Always verify the chemical structure and CAS number of the compound you are working with.

Q3: What are the expected solubility characteristics of this compound?

A3: Based on its large, predominantly non-polar, aromatic structure, this compound is expected to have poor solubility in aqueous and polar solvents. It is predicted to be more soluble in non-polar organic solvents. The principle of "like dissolves like" is the primary guide for solvent selection.

Q4: Why is my this compound solution showing aggregation or precipitation over time?

A4: Aggregation is a common issue with large, planar aromatic molecules like many TADF emitters. This can be caused by several factors, including exceeding the solubility limit, solvent evaporation, temperature changes, or the presence of anti-solvents. Aggregation can negatively impact the performance of thin films in applications like OLEDs.

Troubleshooting Guide for Solubility Issues

Issue 1: this compound does not dissolve in the chosen solvent.
Possible Cause Suggested Solution
Inappropriate Solvent Polarity The solvent is too polar. Based on the "like dissolves like" principle, switch to a less polar or non-polar organic solvent. Good starting points include toluene, chloroform, or chlorobenzene.
Low Temperature The dissolution process may be kinetically slow. Gently warm the mixture in a controlled manner (e.g., in a warm water bath) to increase the rate of dissolution. Ensure the temperature does not exceed the boiling point of the solvent or cause degradation of the compound.
Insufficient Mixing The compound has not been adequately dispersed in the solvent. Use a vortex mixer or a magnetic stirrer to provide consistent agitation.
Inadequate Time Dissolution may take time. Allow the mixture to stir for an extended period (e.g., several hours) at a controlled temperature.
Issue 2: The solution is cloudy or shows suspended particles.
Possible Cause Suggested Solution
Incomplete Dissolution The solubility limit may have been exceeded. Try diluting the solution with more of the same solvent.
Presence of Impurities The starting material may contain insoluble impurities. Filter the solution using a syringe filter with a compatible membrane (e.g., PTFE for organic solvents).
Sonication Required Mechanical energy may be needed to break up small agglomerates. Place the vial in an ultrasonic bath for short intervals (e.g., 5-10 minutes) to aid dissolution. Be cautious as prolonged sonication can sometimes induce aggregation or degradation.
Issue 3: The compound precipitates out of the solution after initial dissolution.
Possible Cause Suggested Solution
Supersaturated Solution The solution was prepared at an elevated temperature and the compound is precipitating upon cooling to room temperature. Either use the solution at the elevated temperature (if the experiment allows) or prepare a more dilute solution that remains stable at room temperature.
Solvent Evaporation The solvent is evaporating, increasing the concentration beyond the solubility limit. Ensure your container is tightly sealed.
Use of a Co-solvent A mixture of solvents may improve solubility and stability. For example, a small amount of a good solvent mixed with a bulk solvent can sometimes enhance overall solubility. Experiment with solvent mixtures, such as toluene with a small percentage of a higher boiling point solvent like dichlorobenzene.

Quantitative Data Summary

Specific experimental solubility data for this compound is not widely published. The following table provides an estimated qualitative solubility based on its chemical structure and general principles for large aromatic compounds. Note: This is an illustrative guide; experimental verification is essential.

SolventPolarity IndexExpected SolubilityRationale
Water10.2InsolubleHighly polar solvent, incompatible with the non-polar nature of this compound.
Methanol5.1Very Poorly SolublePolar protic solvent, unlikely to dissolve the large non-polar compound.
Ethanol4.3Poorly SolubleLess polar than methanol, but still likely a poor solvent.
Acetone4.3Sparingly SolubleModerately polar, might show some limited solubility.
Dichloromethane (DCM)3.1SolubleA common solvent for many organic compounds.
Tetrahydrofuran (THF)4.0SolubleGood general-purpose solvent for a range of organic molecules.
Chloroform4.1SolubleA good solvent for many large aromatic compounds.
Toluene2.4Soluble to Highly SolubleNon-polar aromatic solvent, expected to be a very good solvent for this compound.
Chlorobenzene3.7Soluble to Highly SolubleA common solvent used in the fabrication of OLEDs from solution.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines a general procedure for preparing a stock solution of this compound for applications such as spin-coating for OLED fabrication.

Materials:

  • This compound powder

  • High-purity toluene (or other selected organic solvent)

  • Glass vial with a PTFE-lined cap

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath

  • Syringe filter (0.2 µm, PTFE membrane)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., toluene) to the vial to wet the powder. Add the remaining solvent to reach the desired final concentration (e.g., 5 mg/mL).

  • Mixing: Place a small magnetic stir bar in the vial and place it on a magnetic stirrer. Stir the mixture at room temperature.

  • Troubleshooting Dissolution:

    • If the compound does not fully dissolve after 30 minutes of stirring, gently warm the vial in a water bath (e.g., to 40-50 °C) while continuing to stir.

    • If solids persist, place the vial in an ultrasonic bath for 5-10 minute intervals. Avoid excessive heating during sonication.

  • Ensuring Complete Dissolution: Continue stirring until the solution is clear and no solid particles are visible. This may take several hours.

  • Filtration: Once dissolved, filter the solution through a 0.2 µm PTFE syringe filter to remove any micro-particulates or undissolved impurities. This is crucial for applications like spin-coating to ensure a uniform thin film.

  • Storage: Store the stock solution in a tightly sealed vial to prevent solvent evaporation. If the solution was heated to dissolve the compound, monitor it for precipitation as it cools to room temperature. If precipitation occurs, the solution may need to be diluted or used while warm.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start: Weigh this compound add_solvent Add Selected Organic Solvent (e.g., Toluene) start->add_solvent stir Stir at Room Temperature add_solvent->stir check_sol Is Solution Clear? stir->check_sol heat Gently Warm (40-50°C) and Continue Stirring check_sol->heat No filter Filter Through 0.2 µm PTFE Syringe Filter check_sol->filter Yes sonicate Use Ultrasonic Bath in Short Intervals heat->sonicate recheck_sol Is Solution Clear? sonicate->recheck_sol recheck_sol->filter Yes fail Re-evaluate Solvent Choice or Reduce Concentration recheck_sol->fail No end End: Stable Solution Ready for Use filter->end

Caption: A flowchart for systematically dissolving this compound.

logical_relationship Troubleshooting Logic for Poor Solubility issue Initial Observation: This compound Not Dissolving cause1 Possible Cause: Incorrect Solvent Polarity issue->cause1 cause2 Possible Cause: Insufficient Energy/Time issue->cause2 cause3 Possible Cause: Concentration Too High issue->cause3 solution1 Solution: Select Non-polar Organic Solvent cause1->solution1 solution2 Solution: Apply Gentle Heat, Stir Longer, Sonicate cause2->solution2 solution3 Solution: Reduce Concentration (Add More Solvent) cause3->solution3

Caption: A diagram illustrating the logic for troubleshooting solubility issues.

improving charge injection and transport in mCP-BP-SFAC devices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mCP-BP-SFAC organic light-emitting diodes (OLEDs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving charge injection and transport in these devices. For the purposes of this guide, we will assume a device structure where "mCP" (1,3-Bis(carbazol-9-yl)benzene) is used as a host or hole-transporting material, "BP" refers to a biphenyl-based electron transport material, and "SFAC" is a thermally activated delayed fluorescence (TADF) emitter.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the fabrication and testing of your this compound devices.

Issue 1: High Turn-On Voltage and Low Luminance

A high turn-on voltage and low brightness are often indicative of poor charge injection or transport, leading to an imbalance of holes and electrons in the emissive layer.

Possible Cause Suggested Solution Diagnostic Test
Poor Hole Injection from Anode (e.g., ITO) to Hole Injection Layer (HIL) (e.g., PEDOT:PSS) - Ensure proper cleaning and treatment of the ITO substrate (e.g., UV-ozone or oxygen plasma) to increase its work function.[1] - Optimize the thickness and conductivity of the PEDOT:PSS layer; heating the solution before deposition can improve conductivity.[2] - Consider adding a thin interlayer with a higher ionization potential between the ITO and the HIL to reduce the injection barrier.- Measure the work function of the treated ITO using Kelvin probe force microscopy. - Fabricate and test hole-only devices to isolate and analyze hole injection and transport.
Energy Barrier Between HIL and mCP Layer - The deep HOMO level of mCP can create a hole injection barrier from materials like PEDOT:PSS.[3] - Introduce an intermediate hole-transport layer (HTL) with a HOMO level between that of the HIL and mCP to create a cascade for hole injection.- Compare the J-V characteristics of devices with and without the intermediate HTL. - Use ultraviolet photoelectron spectroscopy (UPS) to measure the HOMO levels of your materials and map the energy level alignment.
Inefficient Electron Injection from Cathode to Electron Transport Layer (ETL) - The electron injection barrier between the ETL and the cathode (e.g., Al) can be significant.[4] - Insert a thin electron injection layer (EIL) with a low work function, such as LiF or Cs2CO3, between the ETL and the cathode.[4]- Fabricate and test electron-only devices to assess electron injection and transport. - Compare the J-V-L characteristics of devices with and without an EIL.
Poor Electron Transport in the BP-based ETL - The thickness of the ETL can significantly impact device performance. - Systematically vary the thickness of the BP-based ETL to find the optimal balance between charge transport and optical effects. - Consider using a double ETL structure, for example, by adding a layer of a material like Alq3, to create a step-down in the LUMO level, which can facilitate electron injection.- Measure the electron mobility of your BP material. - Compare the performance of devices with varying ETL thicknesses.

Issue 2: Rapid Decrease in External Quantum Efficiency (EQE) at High Brightness (Efficiency Roll-Off)

Efficiency roll-off is a common problem in TADF-based OLEDs and is often attributed to triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA) at high current densities.

Possible Cause Suggested Solution Diagnostic Test
Imbalanced Charge Carrier Densities in the Emissive Layer - Optimize the thicknesses of the charge transport layers (HTL and ETL) to ensure a balanced flux of holes and electrons into the emissive layer. - Utilize a host material with bipolar charge transport properties or a mixed-host system to improve charge balance within the emissive layer.- Analyze the EQE vs. Luminance curves. A steep drop at higher luminances indicates significant roll-off. - Use transient electroluminescence (TREL) to study charge carrier dynamics and recombination processes.
Exciton Quenching at Layer Interfaces - Ensure proper energy level alignment to confine excitons within the emissive layer. The triplet energy of the host (mCP) and transport layers should be higher than that of the SFAC emitter. - Introduce exciton blocking layers (EBLs) at the EML/HTL and/or EML/ETL interfaces.- Compare the photoluminescence (PL) and electroluminescence (EL) spectra. A significant difference can indicate interfacial quenching. - Time-resolved photoluminescence (TRPL) can be used to study exciton decay dynamics at interfaces.
Aggregation of Emitter Molecules - Aggregation of TADF emitters can lead to self-quenching. - Optimize the doping concentration of the SFAC emitter in the mCP host. Higher concentrations can sometimes improve exciton utilization but may also lead to aggregation.- Analyze the PL spectra of thin films with varying doping concentrations. Aggregation can lead to red-shifted and broadened emission. - Atomic Force Microscopy (AFM) can be used to study the morphology of the emissive layer.

Issue 3: Device Instability and Short Lifetime

Device degradation can be caused by a variety of intrinsic and extrinsic factors.

Possible Cause Suggested Solution Diagnostic Test
Degradation of the PEDOT:PSS Layer - The acidic and hygroscopic nature of PEDOT:PSS can corrode the ITO anode and degrade over time, especially when exposed to electrons that leak through the device. - Minimize electron leakage by using an effective electron blocking layer. - Consider alternative, more stable hole injection materials.- Monitor the operating voltage over time at a constant current density. An increase in voltage can indicate degradation of the HIL. - Use X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical changes in the PEDOT:PSS layer after device operation.
Morphological Instability of Organic Layers - Amorphous organic films can crystallize over time, especially when heated during operation, leading to the formation of charge traps and non-emissive sites. - Use materials with a high glass transition temperature (Tg) to improve morphological stability.- Use differential scanning calorimetry (DSC) to measure the Tg of your materials. - Monitor the device for the growth of dark spots or non-emissive areas during operation using optical microscopy.
Interfacial Delamination or Degradation - Poor adhesion between layers can lead to device failure. - Ensure clean processing conditions and optimize deposition rates to improve film quality and adhesion.- Cross-sectional Transmission Electron Microscopy (TEM) can be used to examine the interfaces of degraded devices.

Frequently Asked Questions (FAQs)

Q1: What is the optimal thickness for the mCP host layer in our device?

The optimal thickness of the emissive layer (mCP doped with the SFAC emitter) is a trade-off. A thicker layer can absorb more light in the case of optical pumping and can provide a larger recombination zone, but it can also increase the driving voltage. A thinner layer may lead to exciton quenching at the interfaces if not properly confined. Typically, emissive layer thicknesses in the range of 20-50 nm are a good starting point for optimization.

Q2: How does the choice of a BP-based ETL affect device performance?

The ETL plays a crucial role in electron transport and hole blocking. A good BP-based ETL should have high electron mobility to balance the generally high hole mobility of mCP. Its HOMO level should be deep enough to effectively block holes from leaking to the cathode, and its LUMO level should be well-aligned with the cathode (or EIL) to ensure efficient electron injection. Different biphenyl derivatives will have varying charge transport properties and energy levels, so material selection is key.

Q3: We are observing a broad emission spectrum. How can we achieve a purer color from our SFAC emitter?

A broad emission can be due to several factors:

  • Exciplex formation: Emission from an exciplex at the interface between two layers can lead to a red-shifted and broad spectrum. Ensure good energy level alignment to prevent this.

  • Emitter aggregation: As mentioned in the troubleshooting guide, aggregation can broaden the emission. Try reducing the doping concentration.

  • Degradation products: Over time, the materials can degrade into species that emit at different wavelengths.

Q4: Should we fabricate our devices using vacuum deposition or solution processing?

Both methods have their pros and cons.

  • Vacuum deposition generally allows for higher purity films and more precise control over multilayer structures, which can lead to higher efficiency and longer lifetimes.

  • Solution processing is a lower-cost and more scalable method, but it can be challenging to create well-defined multilayer structures without the solvent for one layer damaging the underlying layer. The morphology of solution-processed films can also be less stable.

For research and development, vacuum deposition often provides more reliable and reproducible results.

Quantitative Data Summary

The following tables summarize typical performance data for OLEDs using mCP as a host material with various electron transport layers and emitters. This data is intended to provide a benchmark for your own experimental results.

Table 1: Performance of mCP-based Blue Phosphorescent OLEDs with Different ETLs

Device StructureETL MaterialETL Thickness (nm)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Turn-on Voltage (V)
ITO/PEDOT:PSS/mCP:FIrpic/TPBi/LiF/AlTPBi20-3.9-
ITO/PEDOT:PSS/mCP:FIrpic/TPBi/LiF/AlTPBi356787--
ITO/PEDOT:PSS/mCP:FIrpic/TPBi/Alq3/LiF/AlTPBi/Alq335/101305411.4-
ITO/TAPC/mCP:FIrpic/BCP/Alq3/LiF/AlBCP25-~15-
ITO/TAPC/mCP:FIrpic/BCP/Alq3/LiF/AlBCP55-20-

Data adapted from references and. Note that direct comparison between different studies can be challenging due to variations in fabrication conditions and device architecture.

Table 2: Performance of mCP-based TADF OLEDs

EmitterDoping Conc.Max. EQE (%)CIE Coordinates
TDBA-Cz-6.45(0.167, 0.086)
TBN-TPA15 wt%42.3-
CN-P113 wt%21.2-
B10-20.2(0.12, 0.13)

Data adapted from references and.

Experimental Protocols

1. Device Fabrication (Solution-Processed Emissive Layer)

  • Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Substrate Treatment: Treat the cleaned ITO substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function and remove organic residues.

  • HIL Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer Deposition: Prepare a solution of the SFAC emitter and mCP host in a suitable solvent (e.g., chlorobenzene) at the desired weight ratio. Spin-coat the emissive layer solution onto the PEDOT:PSS layer inside the glovebox. Anneal at 60-80°C for 30 minutes to remove residual solvent.

  • ETL and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Deposit the BP-based ETL, followed by a thin EIL (e.g., 1 nm LiF) and the metal cathode (e.g., 100 nm Al) at a controlled deposition rate.

  • Encapsulation: Encapsulate the completed devices using a UV-curable epoxy and a glass slide in a nitrogen environment to prevent degradation from moisture and oxygen.

2. J-V-L Characterization

  • Use a source measure unit (SMU) and a calibrated photodiode or spectrometer to simultaneously measure the current density (J), voltage (V), and luminance (L) of the device.

  • Apply a forward voltage sweep to the device, starting from 0 V, and record the corresponding current and luminance.

  • Plot the J-V and L-V characteristics. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².

  • Calculate the current efficiency (cd/A) and power efficiency (lm/W) from the collected data.

3. External Quantum Efficiency (EQE) Measurement

  • Measure the electroluminescence (EL) spectrum of the device at a known driving current using a calibrated spectrometer.

  • Measure the total light output in the forward direction using a calibrated photodiode in close proximity to the device.

  • The EQE is calculated as the ratio of the number of photons emitted to the number of electrons injected. This requires careful calibration of the measurement setup and consideration of the device's emission pattern.

Visualizations

G Device Architecture of a Typical this compound OLED cluster_cathode Cathode cluster_EIL EIL cluster_ETL ETL cluster_EML EML cluster_HIL HIL cluster_anode Anode cluster_substrate Substrate Cathode Al EIL LiF ETL BP-based Material EML mCP host : SFAC emitter HIL PEDOT:PSS Anode ITO Substrate Glass

Caption: A diagram illustrating the multilayer structure of a typical this compound OLED.

G Energy Level Diagram and Charge Injection/Transport y_axis Energy (eV) Cathode Cathode (Al) ETL ETL (BP-based) EML EML (mCP:SFAC) HIL HIL (PEDOT:PSS) Anode Anode (ITO) Cathode_WF Work Function ETL_LUMO LUMO Cathode_WF->ETL_LUMO e⁻ injection mCP_LUMO mCP LUMO ETL_LUMO->mCP_LUMO ETL_HOMO HOMO SFAC_LUMO SFAC LUMO mCP_LUMO->SFAC_LUMO recombination e⁻ + h⁺ -> Exciton -> Light mCP_HOMO mCP HOMO SFAC_HOMO SFAC HOMO mCP_HOMO->SFAC_HOMO HIL_HOMO HOMO HIL_HOMO->mCP_HOMO Anode_WF Work Function Anode_WF->HIL_HOMO h⁺ injection

Caption: Energy level diagram showing charge injection and transport pathways.

Caption: A logical workflow for troubleshooting poor charge injection issues.

References

Technical Support Center: mCP-BP-SFAC in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the thermally activated delayed fluorescence (TADF) emitter, mCP-BP-SFAC. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this advanced material in their organic light-emitting diode (OLED) experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during device fabrication, testing, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a small molecule organic material used as an emitter in the emissive layer (EML) of OLEDs. Its chemical structure consists of a spiro[acridine-9,9'-fluorene] (SFAC) donor moiety, a benzophenone (BP) acceptor, and a 1,3-Bis(N-carbazolyl)benzene (mCP) unit. It is designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency (IQE) in OLED devices.

Q2: What are the typical degradation mechanisms observed in OLEDs using carbazole-based TADF emitters like this compound?

A2: Degradation in OLEDs is a multifaceted issue. For carbazole-based TADF emitters, several mechanisms can contribute to a decrease in performance over time:

  • Exciton-Polaron Annihilation: High concentrations of excitons and charge carriers (polarons) can lead to non-radiative annihilation processes, generating heat and causing material degradation.

  • Dimerization of Carbazole Radical Cations: The carbazole moiety, under electrical stress, can form radical cations that may dimerize, creating chemical species that act as quenching sites and disrupt charge transport.[1]

  • Carbon-Nitrogen (C-N) Bond Cleavage: The C-N bonds within the carbazole structure can be susceptible to cleavage, particularly in the excited state, leading to the formation of non-emissive degradation products.[1]

  • Host Material Degradation: The stability of the host material plays a crucial role. Degradation of the host can alter the energy landscape of the emissive layer and negatively impact the performance of the this compound emitter.

Q3: Why is the choice of host material critical for the stability of this compound OLEDs?

A3: The host material in the emissive layer significantly influences the performance and stability of TADF emitters like this compound for several reasons:

  • Energy Level Alignment: Proper alignment of the host's triplet energy level above that of the TADF emitter is essential to prevent back energy transfer and ensure efficient triplet harvesting.

  • Charge Transport Balance: A well-chosen host facilitates balanced electron and hole transport to the emitter molecules, ensuring the recombination zone is confined within the emissive layer and preventing exciton quenching at the interfaces.

  • Morphological Stability: Host materials with a high glass transition temperature (Tg) can provide a stable matrix for the emitter, suppressing aggregation and maintaining a uniform film morphology during device operation. Aggregation can lead to quenching effects and reduced device lifetime.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fabrication and testing of OLEDs incorporating this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low External Quantum Efficiency (EQE) 1. Unbalanced Charge Injection/Transport: An imbalance between electrons and holes reaching the emissive layer can lead to recombination outside the desired zone and reduced efficiency. 2. Mismatched Energy Levels: Poor energy level alignment between the transport layers, host, and emitter can create injection barriers or energy loss pathways. 3. Sub-optimal Doping Concentration: The concentration of this compound in the host material is critical. Too low may result in insufficient emission, while too high can lead to aggregation-caused quenching. 4. Host Material Incompatibility: The chosen host may not have a sufficiently high triplet energy or suitable charge transport properties.1. Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge carrier fluxes. 2. Select host and transport materials with appropriate HOMO/LUMO energy levels to ensure efficient charge injection and confinement. 3. Experiment with different doping concentrations of this compound in the host (e.g., 5 wt%, 10 wt%, 15 wt%) to find the optimal balance. 4. Utilize a host material with a high triplet energy (e.g., >2.7 eV for blue emitters) and good charge mobility.
Rapid Luminance Decay (Short Lifetime) 1. Intrinsic Material Instability: The this compound molecule or the host material may be degrading under electrical stress. 2. Exciton-Induced Degradation: High exciton densities, especially at high brightness levels, can accelerate material degradation through annihilation processes. 3. Poor Film Morphology: Non-uniform films or crystallization of materials can create localized "hot spots" of high current density, leading to accelerated degradation. 4. Interfacial Degradation: Degradation at the interfaces between the organic layers can impede charge injection and extraction.1. Ensure high purity of all materials used in the device. Consider using a more stable host material. 2. Operate the device at a lower current density to reduce exciton-exciton and exciton-polaron annihilation. 3. Optimize the deposition parameters (e.g., substrate temperature, deposition rate) to achieve smooth, amorphous films. 4. Introduce thin interlayer materials to improve interfacial stability and charge injection.
Increase in Operating Voltage 1. Degradation of Transport Layers: The conductivity of the HTL or ETL may decrease over time due to material degradation. 2. Formation of Charge Traps: Degradation products can act as charge traps, impeding charge transport and increasing the required voltage. 3. Interfacial Barrier Formation: Degradation at the interfaces can create energy barriers for charge injection.1. Select more stable charge transport materials. 2. Analyze the device using techniques like impedance spectroscopy to identify the formation of trap states. 3. Incorporate appropriate interlayers to enhance the stability of the interfaces.
Color Shift During Operation 1. Formation of Emissive Degradation Products: Chemical degradation of the emitter or host can create new species that emit at different wavelengths. 2. Shift in the Recombination Zone: The location of electron-hole recombination may shift over time due to changes in charge transport properties of the layers, leading to emission from adjacent layers.1. Use highly stable materials for all organic layers. 2. Ensure good charge balance and use exciton blocking layers to confine the recombination zone within the emissive layer throughout the device's lifetime.

Experimental Protocols & Methodologies

1. General OLED Fabrication Protocol (Solution-Processing)

This protocol outlines a typical procedure for fabricating a solution-processed OLED using this compound.

  • Substrate Cleaning:

    • Sequentially sonicate patterned indium tin oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and remove organic residues.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material and this compound (e.g., 10 wt%) in a suitable solvent like chlorobenzene or toluene.

    • Spin-coat the EML solution onto the HIL at 2000 rpm for 60 seconds inside the glovebox.

    • Anneal the substrate at 80°C for 30 minutes to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate into a high-vacuum thermal evaporator (<10-6 Torr).

    • Thermally evaporate the ETL material (e.g., TPBi) to a desired thickness (e.g., 40 nm).

    • Deposit a thin layer of an electron injection material like lithium fluoride (LiF) (e.g., 1 nm).

    • Deposit the metal cathode, typically aluminum (Al) (e.g., 100 nm).

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass slide in a nitrogen atmosphere to protect it from oxygen and moisture.

2. OLED Lifetime and Degradation Testing

  • Constant Current Stress Test:

    • Place the encapsulated OLED device in a light-tight test chamber.

    • Connect the device to a source measure unit (SMU).

    • Apply a constant DC current density (e.g., 10 mA/cm²) to the device.

    • Simultaneously monitor the luminance of the device using a calibrated photodiode or spectrometer and the operating voltage.

    • Record the luminance and voltage as a function of time until the luminance drops to a certain percentage of its initial value (e.g., 95% - LT95, 50% - LT50).

    • The lifetime is reported as the time taken to reach the specified luminance level.

Degradation Pathway and Experimental Workflow Visualization

Below are diagrams illustrating the potential degradation pathways of this compound in an OLED and a typical experimental workflow for its characterization.

G cluster_degradation Potential Degradation Pathways of this compound A Electrical Stress (High Current Density) B Exciton & Polaron Formation A->B C Exciton-Polaron Annihilation B->C High Concentration D Carbazole Radical Cation Formation B->D G Non-radiative Recombination Centers (Quenching Sites) C->G E Dimerization D->E F C-N Bond Cleavage D->F E->G F->G H Device Failure (Luminance Decay, Voltage Rise) G->H

Caption: Potential degradation mechanisms of this compound under electrical stress.

G cluster_workflow Experimental Workflow for this compound OLED Characterization A Material Purification & Solution Preparation C Solution-Processed Layer Deposition (HIL, EML) A->C B Substrate Cleaning & Preparation B->C D Thermal Evaporation (ETL, Cathode) C->D E Device Encapsulation D->E F Initial Performance Measurement (I-V-L, EQE, Spectrum) E->F G Constant Current Lifetime Testing F->G H Degradation Analysis (Luminance Decay, Voltage Rise) G->H

Caption: A standard experimental workflow for fabricating and testing this compound based OLEDs.

References

Validation & Comparative

A Comparative Guide to the Performance of Advanced OLED Technologies, with a Focus on mCP-Hosted TADF Emitters

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), researchers and developers are continually pushing the boundaries of efficiency, stability, and color purity. This guide provides a comparative analysis of state-of-the-art OLED technologies, with a particular focus on Thermally Activated Delayed Fluorescence (TADF) emitters hosted in 1,3-Bis(N-carbazolyl)benzene (mCP). While specific data for an "mCP-BP-SFAC" (1,3-Bis(N-carbazolyl)benzene - Benzophenone - Spiro-Fluorene-Acridine) system is not available in published literature, this guide will analyze the performance of OLEDs utilizing mCP as a host with emitters containing benzophenone (BP) and spiro-fluorene-acridine (SFAC) fragments. This will serve as a valuable proxy for understanding the potential of such a system.

The performance of these mCP-hosted TADF-OLEDs will be benchmarked against other leading technologies, including Phosphorescent OLEDs (PhOLEDs) and Hyperfluorescent OLEDs. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their respective applications.

Performance Benchmarks: A Tabular Comparison

The following tables summarize key performance metrics for various OLED technologies, providing a clear comparison of their capabilities.

Table 1: Performance of Blue OLEDs

Emitter/Host SystemTechnologyMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Lifetime (LT50 @ 1000 cd/m²) (hours)CIE Coordinates (x, y)
mCP-hosted TADF Emitters
Ir(III) complexes in exciplex-forming co-hostPhosphorescent31.62-1237(0.175, 0.446)
Hyper-OLED with Ir(III) emitterHyperfluorescent29.78-318(-, 0.233)
Alternative High-Performance Blue OLEDs
Pt-based emitter in co-host systemPhosphorescent24.8-LT70 of 1113(-, 0.078)
TADF Sensitized Fluorescence (TSF)Hyperfluorescent27---

Table 2: Performance of Green OLEDs

Emitter/Host SystemTechnologyMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Lifetime (LT50 @ 1000 cd/m²) (hours)
mCP-hosted TADF Emitters
DMAC-BP in trap-free hostTADF19.682Greatly improved vs multilayer
Alternative High-Performance Green OLEDs
Ir(ppy)₃ in ambipolar host (Top-emitting)Phosphorescentup to 183.1 cd A⁻¹ (CE)247.3-
Green Hyperfluorescence™Hyperfluorescent> Green PhosphorescenceHigher than Phosphorescence-

Note: Direct lifetime comparisons are challenging due to variations in testing conditions and reporting standards (e.g., LT50, LT70, LT95). The data presented is based on available literature and aims to provide a general performance overview.

Experimental Protocols

The characterization of OLED performance involves a series of standardized experimental protocols to ensure accuracy and comparability of the data.

Device Fabrication

OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO)-coated glass substrates. The organic layers and the metal cathode are sequentially deposited in a high-vacuum environment (<10⁻⁶ Torr) via thermal evaporation. The thickness of each layer is monitored in-situ using a quartz crystal microbalance.

  • Typical Layer Structure: Substrate / Anode (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al).

  • For the mCP-hosted systems, the EML consists of the mCP host doped with the specific TADF emitter at a designated weight percentage.

Electroluminescence (EL) Characterization

The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer.

  • External Quantum Efficiency (EQE): EQE is calculated from the luminance, current density, and the EL spectrum of the device. It represents the ratio of the number of photons emitted out of the device to the number of electrons injected. For accurate measurements, an integrating sphere is often used to capture all emitted light.

  • Power Efficiency: This is calculated from the luminance, current density, and operating voltage, and is expressed in lumens per watt (lm/W).

  • Color Coordinates: The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are determined from the EL spectrum.

Operational Lifetime Measurement

The operational lifetime of an OLED is a critical parameter for practical applications.

  • Constant Current Stress Test: The device is driven at a constant DC current density that corresponds to an initial luminance (e.g., 1000 cd/m²).

  • Lifetime Definition: The lifetime is typically defined as the time it takes for the initial luminance to decay to a certain percentage, such as 50% (LT50), 70% (LT70), or 95% (LT95). The luminance decay is monitored over time using a photodetector.

  • Accelerated Testing: To reduce testing time for highly stable devices, accelerated aging tests are often performed at higher initial luminances or temperatures, and the results are extrapolated to standard operating conditions.

Visualizing Mechanisms and Workflows

Energy Transfer Mechanism in mCP-Hosted TADF OLEDs

The following diagram illustrates the energy transfer process in a Thermally Activated Delayed Fluorescence (TADF) system, which is fundamental to the operation of mCP-hosted TADF OLEDs.

EnergyTransfer cluster_OLED TADF Mechanism ChargeInjection Charge Injection (Electrons and Holes) ExcitonFormation Exciton Formation (Singlet & Triplet) ChargeInjection->ExcitonFormation S1 Singlet State (S1) ~25% ExcitonFormation->S1 25% T1 Triplet State (T1) ~75% ExcitonFormation->T1 75% PromptFluorescence Prompt Fluorescence S1->PromptFluorescence DelayedFluorescence Delayed Fluorescence S1->DelayedFluorescence RISC Reverse Intersystem Crossing (RISC) T1->RISC Thermal Energy GroundState Ground State (S0) PromptFluorescence->GroundState RISC->S1 DelayedFluorescence->GroundState

Caption: Energy transfer in a TADF OLED.

Experimental Workflow for OLED Performance Characterization

This diagram outlines the typical workflow for fabricating and characterizing the performance of an OLED device.

OLEDWorkflow cluster_Workflow OLED Characterization Workflow Substrate Substrate Cleaning (ITO Glass) Deposition Thin Film Deposition (Organic Layers & Cathode) Substrate->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation EL_Measurement Electroluminescence (EL) Characterization Encapsulation->EL_Measurement Lifetime_Test Operational Lifetime Testing Encapsulation->Lifetime_Test Data_Analysis Data Analysis & Performance Evaluation EL_Measurement->Data_Analysis Lifetime_Test->Data_Analysis Results Performance Metrics (EQE, Lifetime, etc.) Data_Analysis->Results

Caption: Workflow for OLED characterization.

Validating Singlet Oxygen Quantum Yield Measurements for Novel Photosensitizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the development of novel photosensitizers, such as the hypothetical compound mCP-BP-SFAC, accurate determination of the singlet oxygen quantum yield (ΦΔ) is a critical parameter for assessing efficacy, particularly in applications like photodynamic therapy and environmental remediation.[1][2][3] This guide provides a comparative overview of the primary methods for ΦΔ measurement, outlines detailed experimental protocols for validation, and presents supporting data to aid researchers in making informed decisions for their experimental design.

The two predominant strategies for determining singlet oxygen quantum yield are the direct method, which involves detecting the near-infrared phosphorescence of singlet oxygen, and the indirect method, which relies on chemical trapping agents.[1][4] The direct method is widely regarded as the most reliable and accurate due to its specificity, while the indirect method is more accessible but prone to certain experimental artifacts.

Comparative Analysis of Measurement Methodologies

A direct comparison of the two principal methods for determining singlet oxygen quantum yield reveals distinct advantages and disadvantages. The choice of method often depends on the available instrumentation, the photophysical properties of the photosensitizer being investigated, and the specific requirements of the study.

FeatureDirect Method (NIR Phosphorescence)Indirect Method (Chemical Trapping)
Principle Direct detection of ¹O₂ phosphorescence at ~1270 nm.Monitoring the reaction of ¹O₂ with a chemical probe.
Accuracy High; considered the gold standard.Can be high, but susceptible to errors.
Specificity Highly specific to ¹O₂.Probe may react with other species or the photosensitizer.
Instrumentation Requires a sensitive NIR detector and specialized optics.Standard UV-Vis spectrophotometer or fluorometer.
Common Probes Not applicable.1,3-Diphenylisobenzofuran (DPBF), 9,10-Diphenylanthracene (DPA), 9,10-Anthracenediyl-bis(methylene)dimalonoic acid (ABDA).
Potential Issues Weak signal requires sensitive equipment; potential for fluorescence interference.Probe bleaching by direct photolysis; interaction with the photosensitizer; concentration effects.
Validation Relative measurement against a known standard sensitizer.Relative measurement against a known standard sensitizer.

Reference Quantum Yields for Standard Photosensitizers

Validation of ΦΔ for a new compound like this compound necessitates a comparative measurement against a well-characterized standard under identical experimental conditions. The choice of standard should ideally have overlapping absorption characteristics with the test compound. Below are accepted singlet oxygen quantum yield values for commonly used standards in various solvents.

PhotosensitizerSolventQuantum Yield (ΦΔ)
Rose BengalEthanol0.86
Rose BengalAqueous Buffer0.75
Methylene BlueMethanol0.52
meso-tetra(4-sulfonatophenyl)porphine (TPPS₄)D₂O0.75
Zinc PhthalocyanineDMSO0.67

Note: These values can be influenced by solvent purity, pH, and photosensitizer concentration. It is crucial to consult the primary literature for the specific conditions under which these values were determined.

Experimental Protocols

To ensure the validity and reproducibility of quantum yield measurements for a novel photosensitizer like this compound, it is imperative to follow rigorous experimental protocols.

Protocol 1: Indirect Measurement of ΦΔ using a Chemical Probe (e.g., DPA)

This method involves monitoring the decrease in absorbance of a chemical probe that selectively reacts with singlet oxygen.

1. Materials and Reagents:

  • Test Photosensitizer (this compound)

  • Standard Photosensitizer (e.g., Rose Bengal)

  • Singlet Oxygen Probe (e.g., 9,10-Diphenylanthracene - DPA)

  • High-purity, air-saturated solvent (e.g., Dichloromethane:Ethanol 1:1 v/v)

  • UV-Vis Spectrophotometer

  • Monochromatic light source (e.g., laser or filtered lamp) with a wavelength suitable for exciting the photosensitizers.

2. Solution Preparation:

  • Prepare stock solutions of the test compound, standard, and DPA in the chosen solvent.

  • Prepare a series of solutions containing a fixed concentration of the probe (e.g., to achieve an absorbance of ~1.0 at its absorption maximum) and varying concentrations of the test and standard photosensitizers. The absorbance of the photosensitizer at the excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.

3. Measurement Procedure:

  • For each solution, measure the initial absorbance spectrum, paying close attention to the DPA absorbance maximum (e.g., ~393 nm).

  • Irradiate the solution with the monochromatic light source for a set period.

  • Measure the absorbance spectrum again and record the decrease in the probe's absorbance.

  • Repeat the irradiation and measurement steps for several time intervals.

4. Data Analysis:

  • Plot the change in absorbance of the probe against irradiation time for both the standard and the test compound. The slope of this line is proportional to the rate of singlet oxygen production.

  • The relative quantum yield is calculated using the following equation: ΦΔ(test) = ΦΔ(std) * (k(test) / k(std)) * (I(std) / I(test)) Where:

    • ΦΔ(std) is the known quantum yield of the standard.

    • k(test) and k(std) are the rates of probe degradation for the test and standard, respectively.

    • I(test) and I(std) are the rates of light absorption by the test and standard photosensitizers, which can be determined from their respective absorbances at the excitation wavelength.

Protocol 2: Direct Measurement of ΦΔ via NIR Phosphorescence

This is the most definitive method and involves the direct detection of the faint phosphorescence emitted by singlet oxygen as it decays back to its ground state.

1. Materials and Reagents:

  • Test Photosensitizer (this compound)

  • Standard Photosensitizer (e.g., Rose Bengal)

  • High-purity, air-saturated solvent (deuterated solvents like D₂O or CDCl₃ are often preferred to increase the singlet oxygen lifetime).

2. Instrumentation:

  • Pulsed laser for excitation.

  • A highly sensitive, time-resolved near-infrared (NIR) detector (e.g., a liquid nitrogen-cooled germanium detector or an InGaAs photodiode).

  • Monochromator to select the emission wavelength (~1270 nm).

  • Data acquisition system capable of time-correlated single-photon counting or time-gated detection.

3. Measurement Procedure:

  • Prepare solutions of the standard and test compounds with matched absorbance at the excitation wavelength.

  • Excite the sample with a laser pulse.

  • Record the time-resolved decay of the phosphorescence signal at 1270 nm.

4. Data Analysis:

  • The initial intensity of the phosphorescence signal (extrapolated to time zero) is proportional to the amount of singlet oxygen generated.

  • The quantum yield of the test compound can be calculated relative to the standard using the equation: ΦΔ(test) = ΦΔ(std) * (S(test) / S(std)) Where:

    • ΦΔ(std) is the known quantum yield of the standard.

    • S(test) and S(std) are the initial phosphorescence signal intensities for the test and standard samples, respectively.

Visualizing the Process

To better understand the underlying mechanisms and experimental flows, the following diagrams are provided.

Jablonski S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_ground ³O₂ (Ground State) T1->O2_ground Energy Transfer O2_singlet ¹O₂ (Singlet Oxygen)

Caption: Photosensitization pathway for singlet oxygen generation.

Indirect_Workflow prep Prepare Solutions (this compound, Standard, Probe) measure_initial Measure Initial Absorbance of Probe prep->measure_initial irradiate Irradiate Sample (Monochromatic Light) measure_initial->irradiate measure_final Measure Final Absorbance of Probe irradiate->measure_final repeat Repeat for Multiple Time Intervals measure_final->repeat repeat->irradiate Continue plot Plot Absorbance Change vs. Time repeat->plot Done calculate Calculate Relative ΦΔ plot->calculate

Caption: Experimental workflow for the indirect quantum yield measurement.

Direct_Workflow prep Prepare Solutions (this compound, Standard) Matched Absorbance excite Excite with Pulsed Laser prep->excite detect Detect Time-Resolved Phosphorescence at 1270 nm excite->detect analyze Analyze Decay Signal (Extrapolate to t=0) detect->analyze calculate Calculate Relative ΦΔ analyze->calculate

Caption: Experimental workflow for the direct quantum yield measurement.

References

Comparative Analysis of Arylpiperazine-Based Compounds: A Focus on mCP-BP-SFAC Derivative Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of arylpiperazine derivatives, with a conceptual focus on a hypothetical mCP-BP-SFAC structure, benchmarked against related compounds. The this compound nomenclature suggests a molecule incorporating a meta-chlorophenylpiperazine (mCP) core, a biphenyl (BP) linker, and a synthetic fatty acid conjugate (SFAC). While direct experimental data for a compound with this exact name is not publicly available, this guide will draw on extensive research into its constituent parts to provide a robust comparative framework.

The analysis will focus on the pharmacological effects of these derivatives, particularly their interactions with serotonergic and dopaminergic receptors, which are common targets for arylpiperazine compounds. The inclusion of a synthetic fatty acid conjugate is primarily aimed at modifying the pharmacokinetic properties of the parent molecule.

Quantitative Data Summary

The following tables summarize key quantitative data for m-chlorophenylpiperazine (mCPP), a foundational arylpiperazine, and compares its receptor binding affinities with other relevant psychoactive compounds. This data provides a baseline for understanding the potential activity of more complex derivatives like a hypothetical this compound.

Table 1: Receptor Binding Affinity (Ki, nM) of mCPP and Comparative Compounds

Receptor SubtypemCPP[1]Trazodone[2]Aripiprazole[3]
Serotonin
5-HT1AHigh AffinityHigh AffinityHigh Affinity
5-HT1BHigh AffinityModerate AffinityModerate Affinity
5-HT1DHigh AffinityModerate AffinityHigh Affinity
5-HT2A32.1High AffinityHigh Affinity
5-HT2B28.8High AffinityHigh Affinity
5-HT2C3.4High AffinityHigh Affinity
5-HT3High AffinityLow AffinityLow Affinity
5-HT7High AffinityHigh AffinityHigh Affinity
SERTHigh AffinityHigh AffinityLow Affinity
Dopamine
D2Low AffinityLow AffinityHigh Affinity
D3Low AffinityLow AffinityHigh Affinity
Adrenergic
α1-adrenergicSome AffinityHigh AffinityModerate Affinity
α2-adrenergicSome AffinityModerate AffinityModerate Affinity
Histamine
H1Some AffinityHigh AffinityModerate Affinity

Note: "High Affinity" generally corresponds to Ki < 100 nM, "Moderate Affinity" to Ki between 100-1000 nM, and "Low Affinity" to Ki > 1000 nM. Specific values can vary between studies.

Table 2: Pharmacokinetic Properties of Fatty Acid Drug Conjugates

ParameterUnconjugated DrugFatty Acid Conjugate (General)Rationale for Change
Lipophilicity Low to ModerateHigh[4][5]Addition of the fatty acid chain increases the molecule's affinity for lipids.
Plasma Half-life ShortExtendedIncreased binding to plasma proteins and slower clearance.
Bioavailability (Oral) VariableImprovedEnhanced absorption across the gastrointestinal tract.
Blood-Brain Barrier Penetration VariablePotentially ImprovedIncreased lipophilicity can facilitate crossing of the BBB.
Tissue Distribution WidespreadMore targeted (depending on fatty acid)Specific fatty acids can be used to target certain tissues or cell types.

Experimental Protocols

The following are standard experimental protocols used to assess the performance of arylpiperazine derivatives and their conjugates.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Ki) of a test compound for a target receptor (e.g., 5-HT2C).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand (e.g., [3H]mesulergine for 5-HT2C).

  • Test compound (e.g., this compound analog).

  • Non-specific binding control (e.g., a high concentration of a known ligand).

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include control wells with only the radioligand (total binding) and wells with the radioligand and the non-specific binding control.

  • After incubation, harvest the membranes onto filter mats and wash to remove unbound radioligand.

  • Measure the radioactivity of the filter mats using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Cell-Based Functional Assay

This assay measures the functional activity of a compound at a receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

Objective: To determine the functional effect of a test compound on receptor signaling.

Materials:

  • A cell line stably expressing the receptor of interest and a reporter gene (e.g., luciferase or β-arrestin).

  • Test compound.

  • Known agonist and antagonist for the receptor.

  • Cell culture reagents.

  • Luminometer or other appropriate plate reader.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of the test compound.

  • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • After incubation, measure the reporter gene activity (e.g., luminescence).

  • Plot the response against the log of the compound concentration to generate a dose-response curve.

  • From the curve, determine the EC50 (for agonists) or IC50 (for antagonists).

Pharmacokinetic Study in Animal Models

This type of study assesses how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

Objective: To determine the pharmacokinetic profile of a test compound.

Materials:

  • Test compound.

  • Animal model (e.g., rats or mice).

  • Dosing vehicles.

  • Blood collection supplies.

  • Analytical instrumentation for measuring compound concentration (e.g., LC-MS/MS).

Procedure:

  • Administer the test compound to the animals via the desired route (e.g., oral, intravenous).

  • Collect blood samples at various time points after administration.

  • Process the blood samples to extract the plasma.

  • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Plot the plasma concentration versus time.

  • From this plot, calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

The following diagrams illustrate key concepts related to the analysis of this compound derivatives.

G cluster_0 5-HT2C Receptor Signaling Pathway This compound This compound 5-HT2C_Receptor 5-HT2C_Receptor This compound->5-HT2C_Receptor Agonist Binding Gq_Protein Gq_Protein 5-HT2C_Receptor->Gq_Protein Activation PLC PLC Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation Ca2+_Release Ca2+ Release IP3->Ca2+_Release Cellular_Response Cellular_Response PKC->Cellular_Response Ca2+_Release->Cellular_Response

Caption: 5-HT2C Receptor Signaling Pathway for an Agonist.

G cluster_0 Drug Discovery Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Assays In Vitro Assays (Binding & Functional) Compound_Synthesis->In_Vitro_Assays ADME_Tox In Vitro ADME/Tox In_Vitro_Assays->ADME_Tox In_Vivo_PK In Vivo PK Studies (Animal Models) ADME_Tox->In_Vivo_PK Efficacy_Studies Efficacy Studies (Disease Models) In_Vivo_PK->Efficacy_Studies Lead_Optimization Lead_Optimization Efficacy_Studies->Lead_Optimization

Caption: A typical drug discovery workflow for novel compounds.

G cluster_0 Structural Components of a this compound Derivative mCP m-Chlorophenylpiperazine (mCP) Pharmacophore Core mCP_BP_SFAC This compound Derivative Integrated Functionality mCP->mCP_BP_SFAC BP Biphenyl (BP) Linker/Spacer BP->mCP_BP_SFAC SFAC Synthetic Fatty Acid Conjugate (SFAC) Pharmacokinetic Modifier SFAC->mCP_BP_SFAC

Caption: Logical relationship of the structural components.

References

A Comparative Guide to mCP-BP-SFAC and Phosphorescent Emitters in OLEDs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the choice of emissive material is paramount. This guide provides a detailed comparison between a promising Thermally Activated Delayed Fluorescence (TADF) material, mCP-BP-SFAC, and traditional phosphorescent emitters, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, underlying mechanisms, and experimental considerations.

At a Glance: Performance Comparison

Performance MetricThis compound (TADF Emitter)Phosphorescent Emitters (e.g., Ir(ppy)₃, FIrpic)
Internal Quantum Efficiency (IQE) Theoretically up to 100%Theoretically up to 100%
External Quantum Efficiency (EQE) >20% (achieved with similar TADF emitters)Green: >25%[1]; Blue: >20%
Emission Color (λmax) ~480 nm (Blue-Green)[2]Green (Ir(ppy)₃): ~510-520 nm; Blue (FIrpic): ~470 nm
Photoluminescence Quantum Yield (PLQY) >80% (in neat film)[2]>90%[1]
Device Lifetime (LT₅₀) Varies significantly with molecular design and device architecture.Green: >15,000 h @ 1000 cd/m²[1]; Red: >32,000 h @ 1000 cd/m²; Blue: Remains a challenge.
Material Cost & Availability Potentially lower cost due to the absence of heavy metals.Higher cost due to the use of rare and expensive metals like Iridium and Platinum.
Roll-off at High Brightness Can be significant, but can be mitigated with advanced device engineering.Generally lower roll-off compared to TADF emitters.

Delving into the Mechanisms: How They Shine

The fundamental difference between this compound and phosphorescent emitters lies in how they harvest electrically generated excitons (electron-hole pairs) to produce light. In OLEDs, 25% of excitons are in a singlet state and 75% are in a triplet state.

Phosphorescent Emitters: These materials, typically complexes of heavy metals like iridium or platinum, facilitate a process called intersystem crossing (ISC) due to strong spin-orbit coupling. This allows the energy from both singlet and triplet excitons to be transferred to the phosphorescent guest molecule, which then emits light from its triplet state. This mechanism allows for the harvesting of nearly all excitons, leading to high internal quantum efficiencies.

cluster_phosphorescence Phosphorescent Emission S1 Singlet State (S1) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) S0 Ground State (S0) S1->S0 Fluorescence (minor) T1->S0 Phosphorescence

Figure 1: Energy level diagram of phosphorescent emission.

This compound (TADF Emitter): As a Thermally Activated Delayed Fluorescence (TADF) material, this compound utilizes a different strategy to harness triplet excitons. These molecules are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small energy difference allows triplet excitons to be converted back to singlet excitons through a process called reverse intersystem crossing (RISC), which is activated by thermal energy at room temperature. These newly formed singlet excitons can then emit light through fluorescence. This process, known as delayed fluorescence, allows TADF materials to also achieve theoretical internal quantum efficiencies of up to 100%.

cluster_TADF TADF Mechanism S1 Singlet State (S1) T1 Triplet State (T1) S1->T1 ISC S0 Ground State (S0) S1->S0 Prompt & Delayed Fluorescence T1->S1 Reverse ISC (RISC)

Figure 2: Energy level diagram of the TADF mechanism.

Experimental Protocols: Fabrication and Characterization

Reproducible and reliable experimental protocols are crucial for comparing the performance of different OLED materials. Below are representative protocols for the fabrication and characterization of OLEDs based on phosphorescent emitters and a projected protocol for a TADF emitter like this compound.

General OLED Fabrication Workflow

The fabrication of OLEDs, whether using phosphorescent or TADF emitters, generally follows a similar workflow involving substrate preparation, layer deposition, and encapsulation.

cluster_workflow OLED Fabrication Workflow sub_prep Substrate Cleaning (ITO Glass) hil_dep Hole Injection Layer (HIL) Deposition sub_prep->hil_dep htl_dep Hole Transport Layer (HTL) Deposition hil_dep->htl_dep eml_dep Emissive Layer (EML) Deposition htl_dep->eml_dep hbl_dep Hole Blocking Layer (HBL) Deposition eml_dep->hbl_dep etl_dep Electron Transport Layer (ETL) Deposition hbl_dep->etl_dep eil_dep Electron Injection Layer (EIL) Deposition etl_dep->eil_dep cathode_dep Cathode Deposition eil_dep->cathode_dep encap Encapsulation cathode_dep->encap

Figure 3: General workflow for OLED fabrication.

Detailed Methodologies

1. Phosphorescent OLED (PhOLED) Fabrication (Example: Green Emitter Ir(ppy)₃)

  • Substrate: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Hole Injection Layer (HIL): A 40 nm layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL): A 30 nm layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is thermally evaporated.

  • Emissive Layer (EML): A 30 nm layer of 4,4'-N,N'-dicarbazole-biphenyl (CBP) doped with 6-8% of Tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)₃) is co-evaporated.

  • Hole Blocking Layer (HBL): A 10 nm layer of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) is thermally evaporated.

  • Electron Transport Layer (ETL): A 40 nm layer of tris(8-hydroxyquinolinato)aluminum (Alq₃) is thermally evaporated.

  • Electron Injection Layer (EIL): A 1 nm layer of lithium fluoride (LiF) is thermally evaporated.

  • Cathode: A 100 nm layer of aluminum (Al) is thermally evaporated through a shadow mask to define the active area of the device.

  • Encapsulation: The device is encapsulated using a glass lid and UV-curable epoxy in a nitrogen atmosphere to prevent degradation from moisture and oxygen.

2. TADF OLED Fabrication (Projected Protocol for this compound)

  • Substrate and HIL/HTL: The initial steps are similar to the PhOLED fabrication. ITO substrates are cleaned, and layers of PEDOT:PSS (40 nm) and NPB (30 nm) are deposited.

  • Emissive Layer (EML): A 30 nm layer of a suitable host material, such as 1,3-Bis(N-carbazolyl)benzene (mCP), doped with a specific concentration of this compound (e.g., 10-20 wt%) would be co-evaporated. The optimal host and doping concentration would need to be determined experimentally to ensure efficient energy transfer and prevent concentration quenching.

  • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): A common material for this dual function in TADF devices is 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) or similar high triplet energy materials, deposited to a thickness of 40-50 nm.

  • Electron Injection Layer (EIL) and Cathode: A 1 nm layer of LiF followed by 100 nm of Al are deposited as in the PhOLED protocol.

  • Encapsulation: The device is encapsulated under an inert atmosphere.

Characterization of OLEDs

The performance of the fabricated OLEDs is characterized using a suite of standard techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode or a spectroradiometer. This provides information on the turn-on voltage, operating voltage, and brightness of the device.

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

  • External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L and EL data.

  • Device Lifetime: The operational stability is assessed by monitoring the luminance decay over time at a constant current density (e.g., LT₅₀, the time it takes for the luminance to decrease to 50% of its initial value).

Conclusion

Both phosphorescent emitters and TADF materials like this compound offer pathways to achieving highly efficient OLEDs by harnessing both singlet and triplet excitons. Phosphorescent emitters are a mature technology with well-established high performance, particularly for green and red emission, though the reliance on expensive and rare heavy metals is a drawback. TADF emitters, including the this compound family, represent a promising alternative, offering the potential for high efficiency without the need for heavy metals. However, challenges such as efficiency roll-off at high brightness and, in some cases, operational stability still require further research and optimization. The choice between these emitter types will depend on the specific application requirements, including desired color, efficiency, lifetime, and cost considerations. Continued research into novel TADF molecular designs and device architectures is expected to further close the performance gap with their phosphorescent counterparts.

References

A Comparative Guide to the Color Purity of Advanced Blue OLED Emitters

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of next-generation high-resolution displays, the development of efficient and colorimetrically pure blue Organic Light-Emitting Diode (OLED) emitters remains a critical challenge. Molecules based on thermally activated delayed fluorescence (TADF) have emerged as a promising solution, offering the potential for 100% internal quantum efficiency. Among these, boron-containing compounds have garnered significant attention for their ability to produce narrowband emissions, a key determinant of color purity.

Comparative Data of Blue TADF Emitters

The following table summarizes the key photophysical properties related to the color purity of selected state-of-the-art blue TADF emitters. These molecules have been chosen to represent different approaches within the design of boron-based and other advanced TADF emitters.

Emitter NameEmission Peak (λem) [nm]FWHM [nm]CIE Coordinates (x, y)Reference
TDBA-SAF Not Specified< 65(0.142, 0.090)[1][2]
DABNA-1 45928(0.13, 0.09)[3]
PhCz-TOSBA 45655(0.14, 0.15)[4]
TPA-TOSBA 45655(0.14, 0.12)[4]
DBA-SAB Not Specified< 65(0.144, 0.212)

Note: The emission peak for TDBA-SAF and DBA-SAB was not explicitly stated in the provided search results, but their deep-blue emission is characterized by their CIE coordinates.

Experimental Protocols

The data presented in this guide is typically acquired through a series of standardized photophysical and electroluminescence measurements.

1. Photoluminescence Spectroscopy:

  • Objective: To determine the emission peak (λem) and the full width at half maximum (FWHM) of the emitter in a host matrix.

  • Procedure:

    • The emitter material is co-evaporated or spin-coated with a suitable host material (e.g., mCP, DPEPO) onto a quartz substrate. The doping concentration is typically in the range of 1-10 wt%.

    • The thin film is placed in a fluorometer.

    • The sample is excited with a monochromatic light source at a wavelength where the emitter absorbs.

    • The emitted light is collected by a detector, and the photoluminescence spectrum is recorded.

    • The λem is the wavelength at the peak of the spectrum, and the FWHM is the width of the spectrum at half of the maximum intensity.

2. Electroluminescence and Color Coordinate Measurement:

  • Objective: To determine the CIE coordinates of the light emitted from a fabricated OLED device.

  • Procedure:

    • An OLED is fabricated by sequentially depositing various organic layers, including the emissive layer containing the host and the TADF emitter, between an anode (e.g., ITO) and a cathode (e.g., LiF/Al).

    • A voltage is applied to the device using a source meter.

    • The electroluminescence spectrum of the operating device is measured using a spectroradiometer.

    • The CIE 1931 color coordinates (x, y) are calculated from the electroluminescence spectrum.

Visualizing the Assessment Workflow and Comparative Logic

To better illustrate the processes involved in assessing and comparing the color purity of these emitters, the following diagrams are provided.

G cluster_0 Experimental Workflow for Color Purity Assessment A Sample Preparation (Doped Thin Film/OLED Device) B Photoluminescence/Electroluminescence Measurement A->B C Spectral Data Acquisition (Emission Spectrum) B->C D Data Analysis C->D E Emission Peak (λem) FWHM D->E F CIE Coordinates (x, y) D->F G cluster_1 Comparative Logic for Color Purity cluster_2 Key Performance Indicators mCP_BP_SFAC mCP-BP-SFAC (Data Unavailable) Alternatives Alternative Emitters (TDBA-SAF, DABNA-1, etc.) CIE CIE Coordinates (Closer to blue primary) Alternatives->CIE FWHM FWHM (Narrower is better) Alternatives->FWHM Purity_Conclusion Conclusion on Relative Color Purity CIE->Purity_Conclusion Higher Purity FWHM->Purity_Conclusion Higher Purity

References

A Comparative Guide to the Lifetime and Validation of MCP Blood Pressure Monitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals who rely on accurate physiological measurements, the choice of a blood pressure monitoring device is critical. This guide provides a comparative overview of MCP (Medical College Product) blood pressure monitors, examining their performance, lifetime, and validation standards against other available alternatives. The focus is on providing a framework for evaluation, supported by established experimental protocols, to aid in the selection of reliable and accurate devices for clinical and research settings.

Performance Comparison: Aneroid vs. Digital Sphygmomanometers

MCP, like many other manufacturers such as Omron and Rossmax, offers both aneroid (manual) and digital blood pressure monitors. The choice between these types often depends on the specific application, user expertise, and the need for automated data capture.

FeatureMCP Aneroid SphygmomanometerMCP Digital Blood Pressure MonitorCompeting Digital Monitors (e.g., Omron, Rossmax)
Measurement Principle Auscultatory method (requires stethoscope)Oscillometric methodOscillometric method
User Dependence High (requires training for accurate use)Low (automated operation)Low (automated operation)
Power Source NoneBatteries and/or AC adapterBatteries and/or AC adapter
Features Basic pressure readingMemory storage, irregular heartbeat detection, multiple user profiles, voice prompts[1][2]Advanced features like AFib detection, Bluetooth connectivity, and smartphone app integration[3][4]
Perceived Accuracy High, when used correctly by a trained professional.[5]Generally considered accurate for home use, though some users report variability.Often have numerous models validated according to international protocols, with published accuracy data.
Durability & Lifetime Prone to mechanical wear and requires regular calibration. With proper maintenance, can have a long lifespan.Fewer moving parts, but electronic components can degrade. Typically recommended to be replaced or recalibrated every 2-3 years.Similar to other digital monitors, with a lifespan of 2-5 years depending on usage and model.
Calibration Needs Recommended every 6-12 months to ensure accuracy.Recommended to be checked for accuracy periodically, with some manufacturers suggesting recalibration every 2 years.Similar recalibration or replacement recommendations.

Lifetime Testing and Common Failure Modes

The longevity of a blood pressure monitor is crucial for long-term studies and cost-effectiveness.

Aneroid Sphygmomanometers:

  • Common Failure Points: The primary points of failure in aneroid devices are the mechanical components. The internal bellows and springs can fatigue over time, leading to inaccurate readings. Leaks in the cuff, tubing, or inflation bulb are also common.

  • Lifetime Expectancy: With proper care and regular calibration, a high-quality aneroid sphygmomanometer can last for many years. However, their accuracy is highly dependent on this maintenance schedule.

Digital Blood Pressure Monitors:

  • Common Failure Points: Digital monitors are susceptible to electronic component failure, sensor drift, and software glitches. Cuff and tubing integrity are also important. Some users of digital devices, including certain MCP models, have reported issues with battery life and technical problems.

  • Lifetime Expectancy: Most manufacturers recommend replacing or having digital monitors professionally checked for accuracy every two to three years to ensure reliability.

Experimental Protocols for Validation

The accuracy of blood pressure monitors is not self-evident and must be confirmed through rigorous, standardized validation protocols. The most widely recognized standards are developed by the Association for the Advancement of Medical Instrumentation (AAMI), the European Society of Hypertension (ESH), and the International Organization for Standardization (ISO). These organizations have collaborated to create a universal standard (ISO 81060-2) to ensure a consistent and high level of accuracy for medical devices.

AAMI/ESH/ISO Universal Standard (ISO 81060-2) Validation Protocol

This protocol is the gold standard for validating the accuracy of automated, non-invasive blood pressure monitors.

Methodology:

  • Subject Recruitment: A minimum of 85 subjects are recruited, representing a range of ages, arm circumferences, and blood pressure levels.

  • Reference Device: A calibrated mercury sphygmomanometer or a validated electronic reference device is used by two trained observers simultaneously.

  • Measurement Procedure: A "same-arm sequential" method is typically employed. This involves alternating measurements between the test device and the reference device on the same arm of the subject.

  • Data Analysis: The differences between the test device's readings and the average of the two observers' readings are calculated. The protocol has two main criteria for passing:

    • Criterion 1: The mean difference must be ≤ ±5 mmHg, with a standard deviation of ≤ 8 mmHg for both systolic and diastolic pressures across all measurements.

    • Criterion 2: The standard deviation of the averaged differences per subject must meet specific limits based on the mean difference.

While some MCP product descriptions mention compliance with ISO standards, the detailed validation reports are not publicly available. In contrast, manufacturers like Omron often provide lists of their devices that have been validated according to these international protocols.

Visualizing Key Processes

To better understand the workflows and concepts discussed, the following diagrams have been generated using Graphviz.

Validation_Workflow cluster_protocol Device Validation Protocol (AAMI/ESH/ISO) start Start Validation recruit Recruit ≥85 Subjects start->recruit Initiate measure Sequential Same-Arm Measurements recruit->measure Diverse Demographics analyze Analyze Data measure->analyze vs. Reference Device pass_fail Pass/Fail Criteria Met? analyze->pass_fail validated Device Validated pass_fail->validated Yes not_validated Device Not Validated pass_fail->not_validated No

A simplified workflow for blood pressure device validation.

Device_Selection_Logic start Start: Select BP Monitor use_case Define Use Case (Clinical Trial, Home, etc.) start->use_case device_type Choose Device Type use_case->device_type aneroid Aneroid (Manual) device_type->aneroid High User Skill digital Digital (Automated) device_type->digital Automation Needed validation Check for Independent Validation (ISO/AAMI/ESH) aneroid->validation digital->validation features Evaluate Features (Memory, Connectivity, etc.) validation->features calibration Establish Calibration & Maintenance Plan features->calibration purchase Purchase Device calibration->purchase

A logical pathway for selecting a blood pressure monitor.

Conclusion and Recommendations

The selection of a blood pressure monitor for research and clinical applications should be guided by objective evidence of accuracy and reliability. While MCP offers a range of both aneroid and digital devices that are reportedly accurate and durable according to user reviews, the lack of publicly available, independent validation data against the AAMI/ESH/ISO universal standard makes a direct, quantitative comparison with competitors like Omron challenging.

For applications where the highest degree of accuracy and documented validation is paramount, it is recommended to select devices that are listed on recognized validated device registries. For all devices, particularly aneroid sphygmomanometers, a strict and regular calibration schedule is essential to ensure the integrity of measurements over the device's lifetime. Researchers should factor in the cost and logistics of this ongoing maintenance when selecting a device. When considering digital monitors, the expected lifetime of 2-3 years before requiring replacement or professional recalibration should be taken into account.

References

A Comparative Guide to the Computational Validation of Blood Pump Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific term "mCP-BP-SFAC" could not be definitively identified in publicly available scientific and technical literature. Therefore, this guide provides a comprehensive overview of the computational validation of blood pump properties, a field rich with established methodologies and ongoing research. This guide is intended for researchers, scientists, and drug development professionals working on cardiovascular devices.

The development and regulatory approval of blood pumps, such as Ventricular Assist Devices (VADs), heavily rely on the computational validation of their performance and biocompatibility.[1][2] Computational Fluid Dynamics (CFD) has emerged as a critical tool for simulating blood flow within these devices, allowing for the analysis of hydraulic performance and the prediction of blood damage (hemolysis and thrombosis).[3][4][5] This guide compares common computational models and experimental validation techniques used in this field.

Computational Models and Properties

The accuracy of CFD simulations for blood pumps is highly dependent on the chosen turbulence model and the models used to predict blood damage. The following tables provide a comparison of commonly used models.

Comparison of Turbulence Models for Blood Pump CFD

The choice of turbulence model is critical for accurately predicting flow fields, shear stresses, and overall pump performance.

Turbulence Model Description Advantages Disadvantages Typical Application in Blood Pump CFD
k-ω Shear Stress Transport (SST) A two-equation model that combines the accuracy of the k-ω model in the near-wall region with the robustness of the k-ε model in the free-stream.Good balance of accuracy and computational cost. Performs well in predicting flow separation.Can be sensitive to initial conditions and mesh quality.Widely used for predicting overall pump performance, velocity fields, and wall shear stress.
k-ε Models (Standard, RNG, Realizable) Two-equation models that solve for turbulent kinetic energy (k) and its dissipation rate (ε).Computationally less expensive than more advanced models. The RNG and Realizable variants offer improvements over the standard model for complex flows.Less accurate in near-wall regions and for flows with strong pressure gradients or separation.Often used for initial design iterations and for predicting general flow patterns.
Large Eddy Simulation (LES) A more advanced technique that resolves the large-scale turbulent eddies and models the smaller, more universal eddies.Provides a more accurate and detailed representation of the turbulent flow field compared to RANS models.Computationally very expensive, requiring fine meshes and small time steps.Used for high-fidelity simulations of specific flow features and for validating simpler models.
Reynolds Stress Model (RSM) Solves transport equations for each of the Reynolds stresses, accounting for anisotropic turbulence.Can provide more accurate predictions for complex 3D flows with high swirl and rotation.Computationally intensive and can be numerically unstable.Used in cases where anisotropic turbulence effects are significant.
Comparison of Hemolysis Prediction Models

Predicting flow-induced hemolysis is a critical aspect of blood pump design to ensure patient safety. These models are typically integrated with CFD simulations to estimate red blood cell damage based on the calculated shear stress and exposure time.

Hemolysis Model Type Description Common Models Advantages Disadvantages
Stress-Based Models Relate hemolysis directly to the magnitude of the shear stress experienced by the red blood cells.Power-Law ModelSimple to implement and computationally efficient.Does not explicitly account for the duration of stress exposure, which is a critical factor in hemolysis.
Strain-Based Models Assume that hemolysis is a result of the cumulative strain on the red blood cell membrane over time.Eulerian Hemolysis ModelAccounts for both shear stress and exposure time, providing a more physically realistic prediction of blood damage.Can be more complex to implement and may require more computational resources.

Experimental Validation Protocols

Computational models must be rigorously validated against experimental data to ensure their credibility. The U.S. Food and Drug Administration (FDA) has sponsored benchmark studies to provide standardized experimental datasets for this purpose.

Hydraulic Performance Testing

Objective: To validate the pump's head-flow (H-Q) characteristics predicted by the CFD model.

Methodology:

  • Test Loop Setup: A mock circulatory loop is assembled, typically consisting of the blood pump, tubing, a reservoir, a flow meter, and pressure transducers at the inlet and outlet of the pump.

  • Working Fluid: For hydraulic performance, a blood-analog fluid with a viscosity similar to that of blood is often used. A common formulation is a mixture of glycerin and water.

  • Procedure: The pump is operated at various rotational speeds. For each speed, the flow rate is adjusted using a clamp or valve, and the corresponding inlet and outlet pressures are recorded.

  • Data Analysis: The pressure head is calculated as the difference between the outlet and inlet pressures. The H-Q curves are then plotted and compared with the CFD predictions.

Flow Field Validation using Particle Image Velocimetry (PIV)

Objective: To obtain detailed velocity field measurements within the pump for direct comparison with CFD results.

Methodology:

  • Transparent Pump Model: A transparent replica of the blood pump is fabricated, often from acrylic, to allow optical access.

  • Working Fluid and Seeding: A blood-analog fluid with a refractive index matched to the transparent model material is used to minimize optical distortion. The fluid is seeded with small, neutrally buoyant fluorescent particles.

  • PIV Setup: A laser sheet illuminates a plane within the pump, and a high-speed camera captures images of the seeded particles.

  • Image Acquisition and Processing: Pairs of images are taken with a short time delay. Cross-correlation algorithms are used to determine the displacement of particles, from which the velocity vectors in the illuminated plane are calculated.

  • Data Comparison: The experimental velocity fields are compared with the velocity fields predicted by the CFD simulation at the same operating conditions and locations within the pump.

In Vitro Hemolysis Testing

Objective: To quantify the amount of red blood cell damage caused by the pump and validate the hemolysis models used in CFD.

Methodology:

  • Hemolysis Test Loop: A dedicated test loop is used, which includes the blood pump, a reservoir, and tubing, all made from biocompatible materials.

  • Blood Source: Fresh bovine or porcine blood is typically used for in vitro testing.

  • Procedure: The blood is circulated through the loop for a set period (e.g., 2-6 hours) at a specific flow rate and pressure head. Blood samples are drawn at regular intervals.

  • Hemolysis Measurement: The plasma-free hemoglobin concentration in the blood samples is measured using a spectrophotometer.

  • Data Analysis: The Normalized Index of Hemolysis (NIH) is calculated from the increase in plasma-free hemoglobin over time. The experimental NIH values are then compared with the hemolysis predictions from the CFD simulations.

Visualizations

Computational Validation Workflow for Blood Pumps

G cluster_0 Computational Modeling (CFD) cluster_1 Experimental Validation CAD Pump Geometry (CAD) Mesh Mesh Generation CAD->Mesh Physics Physics Definition (Fluid Properties, Turbulence Model, Hemolysis Model) Mesh->Physics Solve CFD Simulation Physics->Solve Post Post-Processing (H-Q Curve, Velocity Fields, Hemolysis Index) Solve->Post Compare_HQ Compare H-Q Post->Compare_HQ Compare_Vel Compare Velocity Post->Compare_Vel Compare_Hemo Compare Hemolysis Post->Compare_Hemo HQ_Test Hydraulic Performance Testing HQ_Test->Compare_HQ PIV_Test PIV Flow Visualization PIV_Test->Compare_Vel Hemo_Test In Vitro Hemolysis Testing Hemo_Test->Compare_Hemo Validation Validated Model Compare_HQ->Validation Compare_Vel->Validation Compare_Hemo->Validation

Caption: Workflow for the computational validation of a blood pump.

References

An Objective Comparison of Methyl-CpG Binding Protein 2 (MeCP2) and its Alternatives in Epigenetic Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "mCP-BP-SFAC" did not yield specific results. Based on the acronym's components, this guide focuses on the well-researched protein MeCP2 (Methyl-CpG Binding Protein 2) , a key player in epigenetic regulation. We believe this is the likely intended subject of the query.

This guide provides a comparative analysis of MeCP2's performance with other methyl-CpG binding domain (MBD) proteins, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, neurodevelopmental disorders, and cancer research.

MeCP2 is a crucial protein for normal brain function and is implicated in Rett syndrome, a neurodevelopmental disorder.[1][2] It binds to methylated DNA, influencing gene expression.[3] While initially identified as a transcriptional repressor, recent studies suggest it can also act as a transcriptional activator.[3] This dual functionality makes understanding its interactions and comparing it to other MBD proteins essential for targeted therapeutic development.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies involving MeCP2 and other relevant proteins.

Table 1: Comparison of Differentially Expressed Genes (DEGs) in Cerebellum and Blood of Mecp2-null mice vs. Wild-Type [4]

TissueTotal DEGsUpregulated GenesDownregulated Genes
Cerebellum814437
Blood205105100

Table 2: Log2 Fold Change (log2FC) of Validated DEGs in Mecp2-null mice

GeneTissuelog2FCFDR-corrected p-value
Mecp2Cerebellum-3.885.38E-27
Mecp2Blood-2.504.07E-06
Ube2v1Cerebellum-2.910.02
Ube2v1Blood2.584.52E-10

Table 3: Relative Expression of MBD Proteins in the Mouse Brain

ProteinExpression at Postnatal Day 7 (P7)Expression at Postnatal Day 42 (P42) - Adult
MeCP2 HighHighest in the brain
MBD1 HighDownregulated in the adult brain
MBD2 Lower relative expression compared to other MBDsLower relative expression compared to other MBDs
MBD3 HighDownregulated in the adult brain

Experimental Protocols

Detailed methodologies for key experiments are crucial for the cross-validation of results. Below are summaries of standard protocols used in MeCP2 research.

1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This technique is used to identify the genomic binding sites of MeCP2.

  • Cell/Tissue Preparation: Cerebral cortex or specific brain regions are dissected from animal models (e.g., mice). The tissue is flash-frozen.

  • Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments, typically by sonication.

  • Immunoprecipitation: An antibody specific to MeCP2 (or a tag like EGFP fused to MeCP2) is used to pull down the protein-DNA complexes.

  • DNA Purification: The DNA is purified from the immunoprecipitated complexes.

  • Sequencing: The purified DNA fragments are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are mapped to a reference genome to identify regions with enriched MeCP2 binding.

2. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of MeCP2 to specific DNA sequences in vitro.

  • Probe Preparation: A DNA probe containing a putative MeCP2 binding site (typically a methylated CpG site) is synthesized and labeled (e.g., with a radioactive isotope or a fluorescent dye).

  • Binding Reaction: The labeled probe is incubated with purified MeCP2 protein in a binding buffer. For competition assays, unlabeled competitor DNA can be added.

  • Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.

  • Detection: The gel is analyzed to detect the position of the probe. A "shift" in the mobility of the labeled probe indicates that the protein has bound to it, as the protein-DNA complex migrates more slowly than the free probe.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to MeCP2.

MeCP2_Signaling_Pathway cluster_nucleus Cell Nucleus DNA Methylated DNA (mCpG) MeCP2 MeCP2 DNA->MeCP2 Binds to CoRepressor Co-repressor Complex (e.g., NCoR/SMRT) MeCP2->CoRepressor Recruits HDAC Histone Deacetylase (HDAC) CoRepressor->HDAC Contains Chromatin Condensed Chromatin HDAC->Chromatin Deacetylates histones, leading to Gene Target Gene Chromatin->Gene Silences Repression Transcriptional Repression Gene->Repression

Caption: MeCP2-mediated transcriptional repression pathway.

ChIP_Seq_Workflow start Start: Cell/Tissue Sample crosslink 1. Cross-link proteins to DNA (Formaldehyde) start->crosslink lyse 2. Lyse cells and isolate nuclei crosslink->lyse sonicate 3. Shear chromatin (Sonication) lyse->sonicate immunoprecipitate 4. Immunoprecipitation with MeCP2-specific antibody sonicate->immunoprecipitate reverse 5. Reverse cross-links immunoprecipitate->reverse purify 6. Purify DNA reverse->purify sequence 7. High-throughput sequencing purify->sequence analyze 8. Data analysis: Map reads and identify peaks sequence->analyze end End: Genome-wide MeCP2 binding map analyze->end

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

References

A Comparative Guide to Solution-Processed and Vacuum-Deposited mCP-BP-SFAC OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organic Light-Emitting Diodes (OLEDs) employing the thermally activated delayed fluorescence (TADF) material, mCP-BP-SFAC, have garnered significant interest for their potential in high-efficiency lighting and displays. The performance of these OLEDs is intrinsically linked to the fabrication methodology employed. This guide provides a detailed comparison of two dominant manufacturing techniques: solution processing and vacuum deposition, offering insights into their impact on device performance and outlining the experimental protocols for each.

Performance Comparison at a Glance

While direct comparative studies detailing the performance of this compound in both solution-processed and vacuum-deposited OLEDs are not extensively available in the public domain, we can infer expected performance based on general trends observed for small molecule OLEDs. Vacuum deposition typically yields devices with higher efficiency and longer operational lifetimes due to the ability to create well-defined, uniform, and pure multi-layered structures. Solution processing, while offering potential cost advantages and scalability, can sometimes lead to less defined interfaces and potential solvent contamination, which may impact performance.[1][2]

Performance MetricSolution-Processed this compound OLEDs (Expected)Vacuum-Deposited this compound OLEDs (Expected)
External Quantum Efficiency (EQE) Moderate to HighHigh to Very High
**Luminance (cd/m²) **GoodExcellent
Operational Lifetime (LT50) ShorterLonger
Film Uniformity Variable, dependent on techniqueExcellent
Cost of Manufacturing LowerHigher
Scalability to Large Areas More straightforwardMore complex

Note: The data presented above is based on general performance trends for small molecule OLEDs and is intended to be illustrative. Specific performance will be highly dependent on the precise device architecture and processing conditions.

Fabrication Workflows

The fabrication of this compound OLEDs, whether through solution processing or vacuum deposition, involves a series of sequential steps to build the multi-layered device structure.

G cluster_0 Solution Processing Workflow cluster_1 Vacuum Deposition Workflow sp_start Substrate Cleaning sp_pedot Spin-Coat PEDOT:PSS (HIL) sp_start->sp_pedot sp_anneal1 Anneal sp_pedot->sp_anneal1 sp_eml Spin-Coat this compound Emissive Layer sp_anneal1->sp_eml sp_anneal2 Anneal sp_eml->sp_anneal2 sp_layers Deposit Electron Transport & Injection Layers sp_anneal2->sp_layers sp_cathode Deposit Cathode sp_layers->sp_cathode sp_encap Encapsulation sp_cathode->sp_encap vd_start Substrate Cleaning vd_hil Deposit Hole Injection Layer (HIL) vd_start->vd_hil vd_htl Deposit Hole Transport Layer (HTL) vd_hil->vd_htl vd_eml Deposit this compound Emissive Layer vd_htl->vd_eml vd_hbl Deposit Hole Blocking Layer (HBL) vd_eml->vd_hbl vd_etl Deposit Electron Transport Layer (ETL) vd_hbl->vd_etl vd_eil Deposit Electron Injection Layer (EIL) vd_etl->vd_eil vd_cathode Deposit Cathode vd_eil->vd_cathode vd_encap Encapsulation vd_cathode->vd_encap

Caption: Fabrication workflows for solution-processed and vacuum-deposited OLEDs.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the fabrication and characterization of both solution-processed and vacuum-deposited this compound OLEDs.

I. Solution-Processed OLED Fabrication (Spin-Coating)

This protocol outlines a typical procedure for fabricating a solution-processed OLED using spin-coating.

  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to enhance the work function of the ITO.[3]

  • Hole Injection Layer (HIL) Deposition:

    • A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate. A typical spin-coating condition is 5000 rpm for 30 seconds.[3]

    • The substrates are then annealed at 150°C for 20 minutes in a nitrogen-filled glove box.[3]

  • Emissive Layer (EML) Deposition:

    • A solution of this compound is prepared in a suitable organic solvent (e.g., chlorobenzene or toluene).

    • The this compound solution is then spin-coated onto the PEDOT:PSS layer. The spin speed and time are optimized to achieve the desired film thickness.

    • The device is then annealed to remove residual solvent.

  • Electron Transport and Cathode Deposition:

    • Subsequent layers, including the electron transport layer (ETL), electron injection layer (EIL), and the metal cathode (e.g., LiF/Al), are typically deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr) to complete the device.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, it is encapsulated using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glove box.

II. Vacuum-Deposited OLED Fabrication (Thermal Evaporation)

This protocol describes a standard process for fabricating a fully vacuum-deposited OLED.

  • Substrate Preparation:

    • The ITO-coated glass substrates are cleaned using the same procedure as for the solution-processed devices (ultrasonication and UV-ozone treatment).

  • Organic Layer Deposition:

    • The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure of approximately 1 x 10⁻⁶ Torr.

    • A series of organic layers are deposited sequentially onto the substrate. A typical device structure might include:

      • Hole Injection Layer (HIL), e.g., HATCN (10 nm)

      • Hole Transport Layer (HTL), e.g., NPB (50 nm)

      • Host for the EML, e.g., mCP (15 nm)

      • Emissive Layer (EML): this compound doped in a host material.

      • Electron Transport Layer (ETL), e.g., TPBi (55 nm)

    • The deposition rate for the organic materials is typically maintained at 1-2 Å/s.

  • Cathode Deposition:

    • Following the organic layer deposition, an electron injection layer (e.g., LiF, 1 nm) and a metal cathode (e.g., Al, 120 nm) are deposited without breaking the vacuum. The deposition rate for LiF is typically 0.1-0.2 Å/s, and for Al is 2-5 Å/s.

  • Encapsulation:

    • The completed devices are encapsulated inside a nitrogen-filled glove box as described for the solution-processed devices.

Signaling Pathways and Logical Relationships

The fundamental principle of operation for both types of OLEDs involves the injection of charge carriers, their transport through the organic layers, and their subsequent recombination in the emissive layer to generate light.

G cluster_charge_injection Charge Injection cluster_charge_transport Charge Transport cluster_recombination Recombination & Light Emission anode Anode (ITO) hil Hole Injection Layer anode->hil Holes htl Hole Transport Layer hil->htl eml Emissive Layer (this compound) htl->eml etl Electron Transport Layer etl->eml eil Electron Injection Layer eil->etl cathode Cathode (e.g., Al) cathode->eil Electrons

Caption: Charge injection, transport, and recombination in a typical OLED.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling mCP-BP-SFAC

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "mCP-BP-SFAC" is not a standard chemical identifier. Based on available chemical literature, it is interpreted as a complex formed between m-Chlorophenylbiguanide (a biguanide derivative) and p-Sulfonated Calix[1]arene (a calixarene derivative). The "BP" likely refers to the binding interaction between the two molecules. This guidance is based on the known properties of these individual components. A substance-specific Safety Data Sheet (SDS) should be consulted if available.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedural guidance is designed to ensure safe operational practices and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of biguanide and calixarene derivatives.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust provide a complete seal around the eyes, conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][3]
Face ShieldRecommended when there is a significant risk of splashing or aerosol generation.
Skin Protection GlovesChemical-resistant gloves are required. Nitrile, neoprene, or butyl rubber gloves are recommended. Gloves must be inspected before use.[2][4]
Protective ClothingA lab coat is mandatory. For larger quantities or procedures with a high risk of exposure, a chemical-resistant apron or suit is advised.
FootwearClosed-toe shoes are required at all times in the laboratory.
Respiratory Protection Fume HoodAll handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.
RespiratorIf working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.

Handling and Storage Protocols

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and equipment.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and exposure to moisture.

  • Store away from incompatible materials, such as strong oxidizing agents.

Spill Management Workflow

In the event of a spill, a structured and immediate response is critical to mitigate risks. The following diagram outlines the procedural workflow for safely managing a spill of this compound.

Caption: Procedural workflow for the safe management of a chemical spill.

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be considered chemical waste.

  • Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. Do not discharge into the environment.

First Aid Measures

In case of exposure, immediate action is crucial:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.